molecular formula C9H9N3O2 B1422769 Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate CAS No. 55259-43-3

Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate

Cat. No.: B1422769
CAS No.: 55259-43-3
M. Wt: 191.19 g/mol
InChI Key: PUPUDVIDTGFPDP-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-8(7)4-3-5-10-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPUDVIDTGFPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=NN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-b]pyridazine Scaffold

The fusion of pyrazole and pyridazine ring systems creates the pyrazolo[1,5-b]pyridazine core, a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Compounds bearing this nucleus are recognized as purine isosteres, allowing them to interact with biological targets typically addressed by purine-based molecules, such as kinases.[1][2] Notably, derivatives of this class have been investigated as potent cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle and promising targets for oncology therapies. The strategic placement of substituents on this rigid, planar scaffold allows for the fine-tuning of physicochemical properties and biological activity, making the development of robust and versatile synthetic routes a critical objective for medicinal chemists.

This guide provides a detailed, field-proven methodology for the synthesis of a key building block, ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a step-by-step experimental protocol, and discuss the rationale behind key procedural choices, reflecting a synthesis of theoretical knowledge and practical application.

Mechanistic Framework: 1,3-Dipolar Cycloaddition of a Pyridazinium Ylide

The core of this synthetic approach is a [3+2] cycloaddition reaction, a powerful and convergent method for constructing five-membered rings.[3][4][5] The strategy involves two primary stages: the formation of a reactive 1,3-dipole (a pyridazinium ylide) and its subsequent reaction with a C3-synthon (dipolarophile) that installs the desired ethyl carboxylate functionality.

  • Formation of the 1,3-Dipole Precursor: The synthesis begins with the N-amination of pyridazine. This is typically achieved via electrophilic amination using reagents like hydroxylamine-O-sulfonic acid (HOSA) or, for less reactive heterocycles, mesitylsulfonyl hydroxylamine (MSH).[6][7] This step yields an N-aminopyridazinium salt, a stable and isolable precursor to the reactive intermediate.

  • In Situ Ylide Generation and Cycloaddition: The N-aminopyridazinium salt is not the 1,3-dipole itself. Upon treatment with a suitable base (e.g., potassium carbonate or triethylamine), the salt is deprotonated to form a pyridazinium ylide in situ. This ylide is a charge-neutral species with a positive charge on the ring nitrogen and a negative charge on the exocyclic nitrogen, fulfilling the electronic requirements of a 1,3-dipole.

  • Reaction with the Dipolarophile: The generated ylide immediately reacts with a carefully chosen dipolarophile. For the target molecule, ethyl 2-chloro-3-oxobutanoate serves as an ideal partner. This molecule provides the necessary three-carbon backbone and the ethyl carboxylate group. The cycloaddition is followed by the elimination of hydrogen chloride and subsequent aromatization, driven by the formation of the stable bicyclic aromatic system, to yield the final product.

Visualized Synthetic Workflow

The overall two-stage process is outlined below, beginning with the N-amination of pyridazine followed by the base-mediated cycloaddition and aromatization cascade.

Synthesis_Workflow cluster_0 Stage 1: N-Amination cluster_1 Stage 2: Cycloaddition & Aromatization pyridazine Pyridazine N_amino_salt N-Aminopyridazinium Salt pyridazine->N_amino_salt Electrophilic Amination aminating_reagent HOSA or MSH aminating_reagent->N_amino_salt ylide Pyridazinium Ylide (in situ) N_amino_salt->ylide base Base (e.g., K₂CO₃) base->ylide Deprotonation cycloadduct Dihydropyrazolo Intermediate ylide->cycloadduct [3+2] Cycloaddition dipolarophile Ethyl 2-chloro-3-oxobutanoate dipolarophile->cycloadduct final_product Ethyl pyrazolo[1,5-b]pyridazine- 3-carboxylate cycloadduct->final_product Aromatization (-HCl, -H₂O)

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Author's Note: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents should be sourced from reputable chemical suppliers and used as received unless otherwise noted.

Stage 1: Synthesis of N-Aminopyridazinium Iodide

This procedure is adapted from established methods for the N-amination of nitrogen-containing heterocycles.[6][8] The choice of hydroxylamine-O-sulfonic acid (HOSA) is based on its commercial availability and reactivity. The subsequent anion exchange to the iodide salt improves crystallinity and handling properties.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridazine (1.0 eq). Dissolve the pyridazine in dichloromethane (DCM, approx. 5-10 mL per gram of pyridazine).

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath. In a separate beaker, prepare a solution of hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in methanol. Add the HOSA solution dropwise to the stirred pyridazine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. A precipitate will form during this time.

  • Isolation of Intermediate: Collect the crude N-aminopyridazinium hydrogen sulfate salt by vacuum filtration. Wash the solid with cold DCM (2 x 20 mL) and dry under vacuum.

  • Anion Exchange: Dissolve the crude salt in a minimal amount of water. To this solution, add a saturated aqueous solution of potassium iodide (KI, 2.0 eq). A precipitate of N-aminopyridazinium iodide will form.

  • Final Product Isolation: Stir the suspension at room temperature for 1 hour. Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, followed by diethyl ether. Dry the product in a vacuum oven at 40 °C to a constant weight.

Stage 2: Synthesis of this compound

This stage involves the base-mediated reaction of the N-aminopyridazinium salt with the dipolarophile. The reaction is a one-pot cascade where the ylide is generated and consumed immediately.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-aminopyridazinium iodide (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and dimethylformamide (DMF).

  • Addition of Dipolarophile: Add ethyl 2-chloro-3-oxobutanoate (1.1 eq) to the suspension. Causality Note: Using a slight excess of the electrophile ensures complete consumption of the pyridazinium salt. Anhydrous K₂CO₃ is crucial as it acts as both the base for ylide generation and an acid scavenger for the HCl eliminated during aromatization.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-aminopyridazinium salt is no longer visible.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.

  • Purification: Collect the crude solid by vacuum filtration. The primary purification can be achieved by recrystallization from a suitable solvent system, typically an ethanol/water mixture. If necessary, further purification can be performed using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS). The molecular formula for the target compound is C₉H₉N₃O₂ with a molecular weight of 191.19 g/mol .[9]

Data Summary

The following table summarizes the key components and expected outcomes for this synthetic protocol. Yields are representative and may vary based on reaction scale and purity of reagents.

ParameterStage 1: N-AminationStage 2: Cycloaddition
Key Reagents Pyridazine, HOSA, KIN-Aminopyridazinium Iodide, K₂CO₃, Ethyl 2-chloro-3-oxobutanoate
Solvent DCM / Methanol, WaterDMF
Temperature 0 °C to RT80-90 °C
Reaction Time 12-18 hours6-8 hours
Typical Yield 60-75%50-65%
Product N-Aminopyridazinium IodideThis compound

Conclusion and Outlook

This guide has detailed a reliable and mechanistically sound two-stage synthesis for this compound. The strategy leverages a classical 1,3-dipolar cycloaddition of an in situ-generated pyridazinium ylide, providing a convergent and efficient route to this valuable heterocyclic building block. The protocols described are robust and scalable, providing researchers in medicinal and materials chemistry with a practical pathway to access this and related scaffolds. Further derivatization of the ethyl ester moiety can unlock a vast chemical space for the development of novel kinase inhibitors and other biologically active agents.

References

An In-depth Technical Guide to Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolo[1,5-b]pyridazine scaffold, it serves as a versatile building block for the synthesis of a wide array of molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering valuable insights for researchers engaged in the development of novel therapeutics. The pyrazolo[1,5-b]pyridazine core is a key pharmacophore found in compounds targeting a range of biological entities, including kinases, demonstrating its importance as a privileged structure in drug design.[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic and medicinal chemistry. These properties influence its reactivity, solubility, and handling characteristics.

PropertyValueSource
CAS Number 55259-43-3[4][5][6][7]
Molecular Formula C₉H₉N₃O₂[5]
Molecular Weight 191.19 g/mol [5]
Appearance Off-white to light yellow solidInferred from related compounds[8]
Melting Point Not explicitly reported; related pyrazolopyridine carboxylates exhibit melting points in the range of 136-235 °C.[6]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.Inferred from general properties of similar heterocyclic esters.
Storage Store in a cool, dry place away from light.General laboratory practice for heterocyclic compounds.

Synthesis of this compound

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of the N-aminopyridazinium salt followed by a [3+2] cycloaddition with an appropriate three-carbon component.

synthesis_workflow pyridazine Pyridazine intermediate N-Aminopyridazinium Intermediate pyridazine->intermediate N-Amination reagent1 Hydroxylamine-O-sulfonic acid reagent1->intermediate product This compound intermediate->product [3+2] Cycloaddition reagent2 Ethyl Propiolate reagent2->product

Caption: General workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Adapted from Methyl Ester Synthesis)[2]

This protocol is an adaptation of the reported synthesis of mthis compound and should be optimized for the ethyl ester.

Step 1: Formation of the N-Aminopyridazinium Ylide

  • Reagents and Solvents: Pyridazine, hydroxylamine-O-sulfonic acid, potassium hydroxide, sodium bicarbonate, water, dichloromethane (DCM).

  • Procedure:

    • Dissolve hydroxylamine-O-sulfonic acid in water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Heat the solution to 70 °C.

    • Add pyridazine dropwise to the heated solution.

    • Stir the reaction mixture at 70 °C for 2 hours.

    • Cool the reaction to room temperature and extract the aqueous layer with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aminopyridazinium intermediate. This intermediate is often used directly in the next step without further purification.

Causality Behind Experimental Choices:

  • Hydroxylamine-O-sulfonic acid is a common and effective aminating agent for N-heterocycles.

  • Sodium bicarbonate neutralizes the sulfonic acid byproduct, creating a favorable reaction environment.

  • Heating is necessary to overcome the activation energy for the amination reaction.

  • Extraction with DCM isolates the organic product from the aqueous reaction mixture.

Step 2: [3+2] Cycloaddition with Ethyl Propiolate

  • Reagents and Solvents: N-aminopyridazinium intermediate, ethyl propiolate, a suitable base (e.g., potassium carbonate), and an aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve the crude N-aminopyridazinium intermediate in the chosen aprotic solvent.

    • Add the base to the solution.

    • Add ethyl propiolate dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Ethyl propiolate serves as the three-carbon synthon containing the ester functionality required for the final product.

  • The base facilitates the in-situ formation of the pyridazinium ylide, the reactive 1,3-dipole for the cycloaddition.

  • An aprotic solvent is used to prevent unwanted side reactions with the reactive intermediates.

  • Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
  • Ethyl Group: A triplet at approximately δ 1.4 ppm (3H, J ≈ 7.2 Hz) corresponding to the methyl protons and a quartet at approximately δ 4.4 ppm (2H, J ≈ 7.2 Hz) for the methylene protons.

  • Pyrazolopyridazine Ring Protons:

    • A singlet for the proton at the 2-position of the pyrazole ring is expected in the aromatic region.

    • The protons on the pyridazine ring will appear as a set of coupled multiplets in the aromatic region (typically between δ 7.0 and 9.0 ppm). The exact chemical shifts and coupling constants will be dependent on the substitution pattern.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
  • Ester Carbonyl: A resonance around δ 160-165 ppm.

  • Ethyl Group: Resonances for the methylene carbon around δ 61-63 ppm and the methyl carbon around δ 14-15 ppm.

  • Pyrazolopyridazine Ring Carbons: A series of signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the fused heterocyclic system.

Expected Infrared (IR) Spectral Data
  • C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

  • C=N and C=C Stretching: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the aromatic ring vibrations.

  • C-H Stretching: Bands in the 2900-3100 cm⁻¹ region for the aliphatic and aromatic C-H bonds.

  • C-O Stretch: An absorption in the 1100-1300 cm⁻¹ range.

Expected Mass Spectrometry Data
  • Molecular Ion Peak (M⁺): A peak at m/z = 191 corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the ethoxy group (-OCH₂CH₃) and subsequent loss of carbon monoxide (-CO).

Chemical Reactivity

The chemical reactivity of this compound is primarily centered around the ester functionality and the heterocyclic ring system. The ester group can undergo common transformations such as hydrolysis and amidation, providing access to other important derivatives.

Hydrolysis to Pyrazolo[1,5-b]pyridazine-3-carboxylic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a key transformation, as the acid can be a precursor for a variety of other functional groups.

General Protocol:

  • Reagents and Solvents: this compound, a base (e.g., lithium hydroxide or sodium hydroxide), a mixture of a water-miscible organic solvent (e.g., THF or methanol) and water.

  • Procedure:

    • Dissolve the ester in the organic solvent.

    • Add an aqueous solution of the base.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

Amidation to Pyrazolo[1,5-b]pyridazine-3-carboxamides

The conversion of the ester to an amide is a crucial step in creating derivatives with potentially enhanced biological activity and modified physicochemical properties.

General Protocol:

  • Reagents and Solvents: this compound, the desired amine, and a suitable solvent (e.g., methanol, ethanol, or a high-boiling aprotic solvent like DMF or DMSO).

  • Procedure:

    • Dissolve the ester in the chosen solvent.

    • Add an excess of the amine.

    • Heat the reaction mixture to reflux for several hours to days, depending on the reactivity of the amine.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting amide by recrystallization or column chromatography.

For less reactive amines, the corresponding carboxylic acid can be activated (e.g., to an acid chloride or using coupling agents like HATU or HOBt) before reaction with the amine.

reactivity_diagram ester This compound acid Pyrazolo[1,5-b]pyridazine-3-carboxylic acid ester->acid Hydrolysis (e.g., LiOH, H₂O/THF) amide Pyrazolo[1,5-b]pyridazine-3-carboxamide Derivatives ester->amide Amidation (Amine, Heat) acid->amide Amide Coupling (e.g., HATU, Amine)

Caption: Key reactions of the ethyl ester functionality.

Applications in Drug Discovery

The pyrazolo[1,5-b]pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, including as:

  • Kinase Inhibitors: The scaffold has been utilized in the development of inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases.[1][2][3]

  • Antimicrobial Agents: Certain pyrazolopyridazine derivatives have demonstrated activity against various microbial pathogens.

  • Central Nervous System (CNS) Agents: The scaffold has been explored for its potential in developing agents that act on the CNS.

This compound is a key intermediate that allows for the introduction of diverse functionalities at the 3-position of the heterocyclic core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex molecules with significant potential in drug discovery. A thorough understanding of its synthesis, physicochemical properties, and reactivity is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these key aspects, drawing from the available scientific literature to offer a practical and insightful resource for scientists in the field. Further exploration and publication of the specific properties and reaction conditions for this compound will undoubtedly contribute to its broader application in the development of novel therapeutics.

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-b]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including potential as kinase inhibitors.[1] The precise substitution pattern on this bicyclic system is critical for its pharmacological profile. This guide provides a comprehensive technical overview of the methodologies and analytical techniques required for the unambiguous structure elucidation of a key derivative, ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate. This document is designed to serve as a practical resource for researchers in synthetic and medicinal chemistry, offering not just procedural steps but also the scientific rationale behind the selection of experiments and the interpretation of the resulting data. We will explore a logical workflow, from synthesis to a multi-technique spectroscopic analysis, culminating in the confirmed molecular structure.

Introduction: The Significance of the Pyrazolo[1,5-b]pyridazine Core

The fusion of pyrazole and pyridazine rings gives rise to the pyrazolo[1,5-b]pyridazine system, a class of nitrogen-rich heterocycles that has garnered considerable attention in drug discovery. The arrangement of nitrogen atoms in this scaffold allows for a variety of hydrogen bonding interactions and provides a rigid framework for the presentation of pharmacophoric features. The introduction of an ethyl carboxylate group at the 3-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex bioactive molecules.[1] The definitive confirmation of its structure is paramount for ensuring the integrity of subsequent research and the validity of structure-activity relationship (SAR) studies.

Synthetic Strategy: A Pathway to the Pyrazolo[1,5-b]pyridazine Ring System

The construction of the pyrazolo[1,5-b]pyridazine core can be efficiently achieved through a [3+2] dipolar cycloaddition reaction. A well-established method involves the in situ generation of a 1-aminopyridazinium salt, which then reacts with a suitable three-carbon component.

Rationale for the Selected Synthetic Route

The chosen synthetic pathway is based on the reported synthesis of the analogous methyl ester, mthis compound.[1] This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the cycloaddition reaction. The key steps involve the formation of the 1-aminopyridazinium ylide followed by its reaction with an ethyl propiolate equivalent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyridazine

  • Hydroxylamine-O-sulfonic acid

  • Potassium hydroxide

  • Sodium bicarbonate

  • Ethyl propiolate

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Formation of the 1-Aminopyridazinium Salt (in situ):

    • In a round-bottom flask, dissolve pyridazine in a mixture of water and dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydroxylamine-O-sulfonic acid in water, maintaining the temperature below 10 °C.

    • Carefully add a solution of potassium hydroxide to neutralize the sulfonic acid, followed by sodium bicarbonate to maintain a slightly basic pH.

    • Stir the reaction mixture at room temperature for several hours to ensure the complete formation of the 1-aminopyridazinium intermediate.[1]

  • [3+2] Cycloaddition Reaction:

    • To the solution containing the in situ generated 1-aminopyridazinium salt, add ethyl propiolate dropwise at room temperature.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

Spectroscopic Verification and Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the synthesized structure.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and offers insights into its fragmentation pattern, which can help in confirming the presence of key structural motifs.

Expected Data:

  • Molecular Ion (M+): The expected molecular weight for C₉H₉N₃O₂ is 191.07 g/mol . The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 191.

  • Fragmentation Pattern: The fragmentation is likely initiated by the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) from the ester, followed by the loss of carbon monoxide (CO, m/z = 28). Another plausible fragmentation pathway involves the loss of an ethylene molecule (C₂H₄, m/z = 28) from the ethyl group via a McLafferty-type rearrangement, followed by the loss of the remaining carboxylic acid group.

Experimental Protocol:

  • Technique: Electron Ionization Mass Spectrometry (EI-MS)

  • Ionization Energy: 70 eV

  • Sample Introduction: Direct insertion probe or via gas chromatography.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Data:

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1700-1725 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band is expected in the region of 1250-1300 cm⁻¹.

  • C=N and C=C Stretches (Aromatic Rings): Multiple absorption bands are expected in the region of 1450-1650 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Absorption bands are expected just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

Experimental Protocol:

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: KBr pellet or as a thin film on a salt plate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment, connectivity, and spatial relationships of the atoms.

Expected Data: The ¹H NMR spectrum is predicted to show signals corresponding to the protons on the pyrazolo[1,5-b]pyridazine core and the ethyl ester group. The chemical shifts and coupling constants are estimated based on data from similar heterocyclic systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.5s-
H-7~8.8ddJ ≈ 4.5, 1.5
H-6~7.3ddJ ≈ 9.0, 4.5
H-5~8.2ddJ ≈ 9.0, 1.5
-OCH₂CH₃~4.4qJ ≈ 7.0
-OCH₂CH₃~1.4tJ ≈ 7.0

Causality Behind Predictions:

  • H-2: This proton is on the electron-deficient pyrazole ring and adjacent to a nitrogen atom, leading to a downfield chemical shift. It is expected to be a singlet as there are no adjacent protons.

  • H-5, H-6, H-7: These protons are on the pyridazine ring. The characteristic coupling pattern of a three-spin system on a six-membered aromatic ring is expected, with ortho and meta couplings.

  • Ethyl Group: The methylene (-OCH₂-) protons are adjacent to the electron-withdrawing oxygen atom, resulting in a downfield shift. They will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two methylene protons.

Expected Data: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (C-COOEt)~135
C=O~163
C-2~145
C-3a~140
C-7~150
C-6~120
C-5~130
-OCH₂CH₃~61
-OCH₂CH₃~14

Causality Behind Predictions:

  • Carbonyl Carbon (C=O): This will be the most downfield signal due to the strong deshielding effect of the double bond to oxygen.

  • Aromatic Carbons: The chemical shifts of the carbons in the heterocyclic rings are influenced by the electronegativity of the adjacent nitrogen atoms and their position within the fused ring system.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) is shifted downfield due to its attachment to the oxygen atom, while the methyl carbon (-CH₃) will be the most upfield signal.

Rationale: 2D NMR experiments are crucial for confirming the assignments made from 1D NMR and for establishing the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. Key expected correlations include:

    • H-5 with H-6

    • H-6 with H-7

    • -OCH₂CH₃ protons with -OCH₂CH₃ protons

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will confirm the assignments of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity of the entire molecule. Key expected correlations include:

    • H-2 to C-3, C-3a, and C-7a

    • H-5 to C-3a and C-7

    • H-7 to C-5 and C-3a

    • -OCH₂CH₃ protons to the C=O carbon and the -OCH₂CH₃ carbon.

Experimental Protocol for NMR:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrument: 400 MHz or higher NMR spectrometer

  • Experiments: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, HMBC

Single-Crystal X-ray Crystallography: The Definitive Proof

Rationale: While the combination of spectroscopic techniques provides a very strong case for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Expected Outcome: The resulting crystal structure would definitively confirm the connectivity of the pyrazolo[1,5-b]pyridazine core and the position of the ethyl carboxylate substituent at C-3.

Integrated Structure Elucidation Workflow

The logical flow of experiments for the structure elucidation of this compound is summarized in the following diagram.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_confirmation Definitive Confirmation Synthesis Synthesis via [3+2] Cycloaddition Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS IR Infrared Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (Connectivity & 3D Structure) Purification->NMR H1_NMR 1H NMR C13_NMR 13C NMR & DEPT COSY COSY HSQC HSQC HMBC HMBC XRay Single-Crystal X-ray Crystallography H1_NMR->XRay C13_NMR->XRay COSY->XRay HSQC->XRay HMBC->XRay Final_Structure Elucidated Structure XRay->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The thorough and systematic application of modern synthetic and analytical techniques is indispensable for the unambiguous structure elucidation of novel heterocyclic compounds. This guide has outlined a comprehensive and logically structured approach for confirming the structure of this compound. By integrating a reliable synthetic protocol with a suite of powerful spectroscopic methods, including mass spectrometry, infrared spectroscopy, and a full complement of 1D and 2D NMR experiments, researchers can confidently establish the molecular architecture of this and related compounds. The ultimate confirmation through single-crystal X-ray crystallography provides an incontrovertible structural proof, laying a solid foundation for further exploration of the medicinal potential of the pyrazolo[1,5-b]pyridazine scaffold.

References

A Technical Guide to the Physical Characteristics of Pyrazolo[1,5-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] The translation of a promising lead compound from initial discovery to a viable clinical candidate is critically dependent on a thorough understanding and optimization of its physical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and ultimate therapeutic efficacy.[2] This guide provides an in-depth examination of the key physical characteristics of pyrazolo[1,5-b]pyridazine compounds, offering both the theoretical basis and field-proven experimental protocols for their determination. It is intended for researchers, scientists, and drug development professionals seeking to advance compounds based on this important scaffold.

The Foundational Importance of Physicochemical Profiling

In drug discovery, early-stage characterization of physical properties is not merely a data-gathering exercise; it is a crucial step in risk mitigation.[3] Properties such as solubility, melting point, lipophilicity, and crystal structure directly influence every subsequent stage of development.[4] A compound with high target affinity but poor aqueous solubility, for example, may fail in vivo due to an inability to achieve therapeutic concentrations.[5] Similarly, an unstable crystalline form can compromise shelf-life and dosing consistency. For the pyrazolo[1,5-b]pyridazine class, often targeted for oral administration as kinase inhibitors, these properties are paramount for achieving good bioavailability and a predictable pharmacokinetic profile.[6][7]

The following sections detail the critical physical parameters, the causality behind their importance, and the robust methodologies for their accurate measurement.

Core Physicochemical Properties

Melting Point (M.p.)

Expertise & Experience: The melting point is one of the most fundamental physical properties of a solid organic compound. It provides a dual insight: a sharp, narrow melting range (typically < 2°C) is a reliable indicator of high purity, while a broad or depressed melting range suggests the presence of impurities. From a practical standpoint, a high melting point (e.g., >200°C) often correlates with high crystal lattice energy, which can, in turn, lead to poor aqueous solubility—a common challenge that must be addressed in drug design.[5]

Experimental Protocol: Capillary Melting Point Determination [8][9]

  • Sample Preparation: Place a small amount of the dry pyrazolo[1,5-b]pyridazine compound on a clean, dry surface (like a watch glass). Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

  • Packing: Invert the capillary and tap the sealed end gently on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 1-2 mm.[8]

  • Measurement (Using a Digital Melting Point Apparatus):

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C/min) to find an approximate melting range.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat rapidly to about 20°C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is molten (T2). The melting point range is T1-T2.

  • Trustworthiness: The protocol is self-validating through consistency. A pure compound will yield a consistent, sharp melting range over multiple measurements. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.

Solubility

Expertise & Experience: Aqueous solubility is arguably one of the most critical physical properties for drug candidates, especially for orally administered drugs like many pyrazolo[1,5-b]pyridazine kinase inhibitors.[10] A compound must be in solution to be absorbed from the gastrointestinal tract.[4] Poor kinetic or thermodynamic solubility can lead to unreliable results in biological assays, poor bioavailability, and significant formulation challenges.[11] Early assessment allows chemists to make structural modifications (e.g., adding polar groups) to improve this parameter.

Experimental Protocol: High-Throughput Kinetic Solubility Assay [12][13]

This method is ideal for early discovery phases where compound availability is limited. It measures how readily a compound, when introduced from a DMSO stock, stays in an aqueous buffer.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).[14]

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate. Then, add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.[13]

  • Incubation: Seal the plate and shake at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-4 hours) to allow equilibrium to be approached.[12]

  • Precipitate Detection (Nephelometry/Turbidimetry):

    • Measure the light scattering or absorbance of each well using a plate reader nephelometer or spectrophotometer.[11]

    • An increase in light scattering or turbidity compared to controls indicates that the compound has precipitated out of solution.

    • The solubility is defined as the highest concentration at which no significant precipitate is observed.

  • Trustworthiness: The inclusion of low, medium, and high solubility control compounds in each assay plate validates the run. The method's rapid nature allows for the efficient screening of many compounds, enabling structure-solubility relationships to be built quickly.[13]

Lipophilicity (LogP/LogD)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP for neutral species) or distribution coefficient (LogD at a specific pH). For pyrazolo[1,5-b]pyridazines, which often need to enter cells to engage with intracellular kinases, a balanced LogD is essential. Too low, and the compound won't cross the cell membrane; too high ("lipophilicity addiction"), and it can lead to poor solubility, high plasma protein binding, rapid metabolism, and off-target toxicity.[5] A LogD7.4 in the range of 1-3 is often considered a good starting point for oral drug candidates.[3]

While experimental determination is possible, calculated LogP (e.g., XLogP3) values are widely used in early discovery for rapid assessment.[15][16]

Tabulated Physicochemical Data

The following tables summarize key computed physical properties for a selection of pyrazolo[1,5-b]pyridazine derivatives, providing a snapshot of the chemical space occupied by this scaffold.

Table 1: Computed Molecular Properties of Representative Pyrazolo[1,5-b]pyridazine Derivatives

PubChem CID Molecular Formula Molecular Weight ( g/mol ) XLogP3
23259238[17] C₆H₅N₃ 119.12 0.9
6539369[16] C₁₈H₁₄N₆O₂ 346.3 2.2
6539385[15] C₁₈H₁₃F₃N₆O₂ 402.3 3.9

| 6539417[18] | C₂₃H₁₃F₅N₆ | 468.4 | 5.2 |

Data sourced from PubChem. These are computationally generated values and serve as estimates.

Table 2: Computed Molecular Descriptors Relevant to Drug-Likeness

PubChem CID H-Bond Donors H-Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
23259238[17] 0 3 0 41.6
6539369[16] 1 6 3 86.5
6539385[15] 1 6 4 86.5

| 6539417[18] | 1 | 6 | 4 | 68.0 |

Data sourced from PubChem. These descriptors are used in frameworks like Lipinski's Rule of Five to assess oral bioavailability potential.[6]

Structural and Spectroscopic Characterization

Single-Crystal X-ray Diffraction

Expertise & Experience: Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[19] For drug development, this is invaluable. It confirms the molecular connectivity, stereochemistry, and conformation. Crucially, it reveals how molecules pack together in the solid state, governed by intermolecular interactions like hydrogen bonds and π-π stacking. This information is fundamental to understanding polymorphism—the existence of different crystal forms—which can have profound impacts on a drug's stability, dissolution rate, and bioavailability.[20]

Experimental Protocol: Workflow for Small-Molecule Crystallography [21][22]

  • Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal (typically >0.1 mm in all dimensions) free of significant defects.[22] This is achieved by slow crystallization from a supersaturated solution. Common methods include:

    • Slow evaporation of the solvent.

    • Slow cooling of a saturated solution.

    • Vapor diffusion (diffusing a poor solvent into a solution of the compound).

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often held in a cryo-stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. It is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern (the angles and intensities of the diffracted X-rays) is recorded on a detector.[22]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and symmetry.

    • The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[22]

    • An atomic model is built into the electron density map and refined against the experimental data to yield the final structure with precise atomic positions, bond lengths, and angles.

  • Trustworthiness: The quality of the final structure is validated by statistical indicators such as the R-factor, which measures the agreement between the observed diffraction data and the data calculated from the final structural model. A low R-factor indicates a good fit.[21]

Spectroscopic Confirmation

While crystallography provides the ultimate structural proof, spectroscopic methods are essential for routine characterization, reaction monitoring, and quality control.

Experimental Protocol: NMR Sample Preparation and Analysis [23]

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the pyrazolo[1,5-b]pyridazine compound for a ¹H NMR spectrum (or 15-30+ mg for ¹³C NMR).[23]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Ensure the sample is fully dissolved. If not, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • Cap the NMR tube securely. The final solution depth should be ~4-5 cm.

  • Analysis:

    • Insert the sample into the NMR spectrometer.

    • The instrument performs shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H and/or ¹³C NMR spectra.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Analyze the spectra by examining chemical shifts, integration (for ¹H), and coupling patterns to confirm that the structure is consistent with the expected pyrazolo[1,5-b]pyridazine derivative.[24]

Visualizing Workflows and Relationships

Diagrams are essential for conceptualizing complex processes and relationships in scientific research.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_advanced Advanced Physicochemical Profiling cluster_decision Go/No-Go Decision Syn Synthesized Compound Puri Purification (Crystallization/Chromatography) Syn->Puri Purity Purity Check (LC-MS, HPLC) Puri->Purity Identity Identity Confirmation (¹H NMR, ¹³C NMR, IR, HRMS) Purity->Identity MP Melting Point (Purity & Lattice Energy Indicator) Identity->MP Sol Aqueous Solubility (Kinetic/Thermodynamic) MP->Sol LogD Lipophilicity (LogD at pH 7.4) Sol->LogD Xtal X-Ray Crystallography (3D Structure, Polymorphism) LogD->Xtal Decision Assess Developability Profile Xtal->Decision

Caption: General workflow for the physical characterization of a novel pyrazolo[1,5-b]pyridazine compound.

G cluster_props cluster_adme Sol Aqueous Solubility Abs Absorption / Bioavailability Sol->Abs [Increases] Form Formulation Potential Sol->Form [Improves] LogD Lipophilicity (LogD) Perm Membrane Permeability LogD->Perm [Balanced Value Needed] Tox Metabolism / Toxicity Risk LogD->Tox [High Value Increases Risk] MW Molecular Size (MW) MW->Perm [Low Value Favored] XTAL Crystal Packing / M.p. XTAL->Sol [High Lattice Energy Decreases] XTAL->Form [Polymorphism Impacts]

Caption: Interplay between physical properties and key drug development attributes.

Conclusion

The physical characteristics of pyrazolo[1,5-b]pyridazine compounds are not independent variables but rather an interconnected set of properties that collectively define a molecule's potential for success. A disciplined, data-driven approach to measuring and interpreting these properties is essential. By employing the robust experimental methodologies outlined in this guide, researchers can build a comprehensive profile of their compounds, enabling informed decisions, identifying liabilities early, and ultimately increasing the probability of advancing effective and developable medicines.

References

An In-depth Technical Guide to N-Formyl Leurosine (CAS 54022-49-0): A Vinca Alkaloid with Antineoplastic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling N-Formyl Leurosine

N-Formyl leurosine, also known by synonyms such as F-Leurosine, Leuroformine, and N-Demethyl-N-formylleurosine, is a complex dimeric indole alkaloid belonging to the vinca alkaloid family.[1][2] These natural products, originally derived from the Madagascar periwinkle (Catharanthus roseus), are renowned for their potent cytotoxic and antineoplastic activities. N-Formyl leurosine is structurally related to the clinically significant chemotherapy agents vincristine and vinblastine. It is often identified as a degradation product or impurity of vincristine, highlighting its close chemical relationship and shared structural backbone.[1][3][4][5][6] This guide provides a comprehensive overview of the technical properties, synthesis, mechanism of action, and handling of N-Formyl leurosine for research and development purposes.

Physicochemical Properties

N-Formyl leurosine is an off-white to light brown solid that is known to be hygroscopic.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 54022-49-0[1][7]
Molecular Formula C₄₆H₅₄N₄O₁₀[1][7]
Molecular Weight 822.94 g/mol [1][7]
Appearance Off-White to Light Brown Solid[1]
Solubility Slightly soluble in Chloroform and Methanol.[1]
Stability Hygroscopic[1]
Storage Temperature 2-8°C

Synthesis and Formulation

The synthesis of N-Formyl leurosine is intrinsically linked to the chemistry of other vinca alkaloids. It can be produced through the chemical modification of related compounds. One documented pathway involves the oxidation of leurosine. This process can yield both N-Formyl leurosine and N-Demethylleurosine. The N-Demethylleurosine can then be subsequently formylated to produce additional N-Formyl leurosine.

Caption: General synthesis workflow for N-Formyl Leurosine.

For experimental use, N-Formyl leurosine is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution is then further diluted in an appropriate cell culture medium or buffer for in vitro assays. Given its slight solubility in methanol, this may also be considered as a solvent for stock solutions.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of N-Formyl leurosine, like other vinca alkaloids, is the inhibition of microtubule polymerization.[10][11] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

Tubulin, the protein subunit of microtubules, exists as a heterodimer of α- and β-tubulin. The dynamic process of microtubule assembly and disassembly is critical for their function. Vinca alkaloids bind to β-tubulin at a specific site, known as the vinca-binding site. This binding interferes with the ability of tubulin dimers to polymerize into microtubules.[12] At high concentrations, this leads to the depolymerization of existing microtubules.[10] However, at lower, more clinically relevant concentrations, the primary effect is the suppression of microtubule dynamics, which includes both their growth and shortening phases.[10] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the metaphase of mitosis. Ultimately, this mitotic arrest triggers apoptosis (programmed cell death).

Mechanism_of_Action cluster_0 Cellular Environment N_Formyl_Leurosine N-Formyl Leurosine Tubulin_Dimers αβ-Tubulin Dimers N_Formyl_Leurosine->Tubulin_Dimers Binds to β-tubulin Microtubules Microtubules N_Formyl_Leurosine->Microtubules Inhibits Dynamics Tubulin_Dimers->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Cell_Division Cell Division Microtubules->Cell_Division Disrupted Mitotic_Spindle->Cell_Division Essential for Apoptosis Apoptosis Cell_Division->Apoptosis Arrest leads to

Caption: Mechanism of action of N-Formyl Leurosine.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic potential of compounds.[13]

Materials:

  • N-Formyl leurosine stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of N-Formyl leurosine in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and quantification of N-Formyl leurosine, particularly in the context of purity assessment and its detection as an impurity in other vinca alkaloids.

General HPLC Parameters:

  • Column: A reversed-phase C18 column is typically suitable for the analysis of vinca alkaloids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection at a wavelength around 242 nm is appropriate for N-formyl compounds.[15]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[16]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of N-Formyl leurosine of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing N-Formyl leurosine in the mobile phase or a compatible solvent.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the N-Formyl leurosine peak based on its retention time compared to the standard. Quantify the amount of N-Formyl leurosine in the sample by comparing its peak area to the calibration curve.

Pharmacokinetics and Metabolism

Studies in rats have provided initial insights into the pharmacokinetic profile of N-Formyl leurosine. Following intravenous administration, the drug exhibits a triphasic disappearance from the blood. A significant portion of the compound (54%) binds to plasma proteins. The primary route of excretion is through the bile, with approximately 80% of the administered dose recovered in the bile within 28 hours. Notably, the excreted substance appears to be largely the unchanged parent compound, suggesting minimal metabolism by rat liver homogenates.[15]

Safety and Handling

N-Formyl leurosine is a potent cytotoxic agent and should be handled with extreme caution in a laboratory setting designed for working with hazardous chemicals.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store N-Formyl leurosine in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances.[17] Recommended storage is at 2-8°C.

  • Disposal: Dispose of waste materials containing N-Formyl leurosine in accordance with local, state, and federal regulations for hazardous chemical waste.

In case of exposure, seek immediate medical attention. For skin contact, flush with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[17]

Suppliers

N-Formyl leurosine is available from several chemical suppliers that specialize in reference standards, impurities, and research chemicals. When sourcing this compound, it is crucial to obtain a certificate of analysis to verify its identity and purity.

Known Suppliers:

  • Biosynth[7]

  • ChemicalBook[1]

  • LGC Standards[4]

  • Axios Research[6]

  • SynZeal[18]

Conclusion

N-Formyl leurosine represents an important member of the vinca alkaloid family, not only as a significant impurity in vincristine preparations but also as a subject of interest for its own antineoplastic properties. Its mechanism of action, centered on the disruption of microtubule dynamics, is a well-validated strategy in cancer chemotherapy. For researchers and drug development professionals, a thorough understanding of its properties, handling requirements, and analytical methods is essential for its safe and effective use in a research setting. Further investigation into its specific interactions with tubulin and its efficacy in various cancer models may reveal its full potential as a therapeutic agent.

References

The Pyrazolo[1,5-b]pyridazine Scaffold: A Foundational Guide for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, an isostere of purine, serves as a valuable framework for the design of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the foundational research on the pyrazolo[1,5-b]pyridazine scaffold, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its diverse pharmacological applications with a focus on kinase and cyclooxygenase inhibition, and dissect the critical structure-activity relationships that govern its therapeutic potential. This guide aims to equip researchers with the fundamental knowledge required to effectively leverage this scaffold in the pursuit of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[1,5-b]pyridazine scaffold is a fused heterocyclic system composed of a pyrazole ring fused to a pyridazine ring. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. This inherent characteristic has positioned the pyrazolo[1,5-b]pyridazine core as a cornerstone in the development of kinase inhibitors. Furthermore, its rigid, planar structure provides a well-defined framework for the strategic placement of substituents to achieve high potency and selectivity.

This guide will navigate the foundational aspects of pyrazolo[1,5-b]pyridazine chemistry and pharmacology, providing a robust understanding of its potential in drug discovery. We will begin by examining the key synthetic strategies employed to construct this scaffold, followed by an in-depth exploration of its most prominent biological activities, and conclude with a detailed analysis of its structure-activity relationships.

Synthetic Strategies for Constructing the Pyrazolo[1,5-b]pyridazine Core

The construction of the pyrazolo[1,5-b]pyridazine scaffold is a critical step in the development of novel therapeutics. Several synthetic routes have been established, with the choice of method often dictated by the desired substitution pattern on the final molecule. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an aminopyridazine derivative.

General Synthesis Workflow

A prevalent synthetic pathway to 2,3-diaryl-pyrazolo[1,5-b]pyridazines, a class of potent COX-2 inhibitors, is initiated from a 1,3-dicarbonyl compound. This intermediate is then cyclized with an aminopyridazine derivative to form the core scaffold.

G start 1,3-Dicarbonyl Compound step1 Cyclization with N-Aminopyridazinium Salt start->step1 step2 Oxidation step1->step2 product Pyrazolo[1,5-b]pyridazine Core step2->product

A generalized synthetic workflow for pyrazolo[1,5-b]pyridazines.
Detailed Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine

This protocol describes a specific example of the synthesis of a diaryl-pyrazolo[1,5-b]pyridazine derivative, which has been investigated as a potent and selective COX-2 inhibitor.[1][2]

Step 1: Synthesis of 2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-3,3a-dihydro-pyrazolo[1,5-b]pyridazine

  • To a solution of 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone (0.25g) in dichloromethane (DCM, 5mL), add triethylamine (0.11mL) followed by titanium tetrachloride (0.26mL).

  • To the resulting deep red solution, add N-aminopyridazinium iodide (0.26g).

  • Heat the mixture under reflux for 18 hours.

  • Cool the reaction mixture to 20°C and add water (5mL) dropwise.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo to yield the crude product.

Step 2: Oxidation to 2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., DCM).

  • Add an oxidizing agent, such as manganese dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to afford the final product.

Biological Activities and Therapeutic Applications

The pyrazolo[1,5-b]pyridazine scaffold has demonstrated a broad spectrum of biological activities, making it a highly attractive framework for drug discovery. Its most notable applications are in the fields of oncology and infectious diseases, primarily through the inhibition of key enzymes.

Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-b]pyridazine scaffold has been extensively explored as a potent inhibitor of various kinases.

3.1.1. Cyclin-Dependent Kinase (CDK) Inhibition:

A novel series of pyrazolo[1,5-b]pyridazines has been identified as potent inhibitors of cyclin-dependent kinases, particularly CDK4.[3] These compounds have shown potential for the treatment of solid tumors. Modifications to the hinge-binding amine and substitutions at the C(2) and C(6) positions of the pyrazolo[1,5-b]pyridazine core have yielded potent and selective inhibitors of CDK4, with selectivity against VEGFR-2 and GSK3β.[3]

3.1.2. Glycogen Synthase Kinase 3β (GSK-3β) Inhibition:

The same series of pyrazolo[1,5-b]pyridazine derivatives also demonstrated inhibitory activity against GSK-3β, another important therapeutic target.

3.1.3. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

Selectivity against VEGFR-2, a key player in angiogenesis, has also been observed with certain pyrazolo[1,5-b]pyridazine derivatives, highlighting their potential as anti-angiogenic agents.

G cluster_kinase Kinase Inhibition scaffold Pyrazolo[1,5-b]pyridazine Scaffold cdk CDK Inhibition (e.g., CDK4) scaffold->cdk Anticancer gsk GSK-3β Inhibition scaffold->gsk Various indications vegfr VEGFR-2 Inhibition scaffold->vegfr Anti-angiogenic cox COX-2 Inhibition scaffold->cox Anti-inflammatory trypanosoma Anti-Trypanosomal Activity scaffold->trypanosoma Anti-parasitic

Biological targets of the pyrazolo[1,5-b]pyridazine scaffold.
Cyclooxygenase-2 (COX-2) Inhibition

A series of 2,3-diaryl-pyrazolo[1,5-b]pyridazines have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1] One such compound, GW406381, has undergone clinical evaluation for the treatment of inflammatory pain.[1] These compounds exhibit favorable pharmacokinetic profiles and analgesic activity in vivo.[1]

The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of some pyrazole-pyridazine hybrids.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
5f 14.38 ± 0.761.50 ± 0.069.56
6f 9.61 ± 0.511.15 ± 0.058.31
Celecoxib 5.43 ± 0.292.16 ± 0.092.51
Indomethacin 0.43 ± 0.021.22 ± 0.050.36
Data from[4]
Anti-Trypanosomal Activity

A pyrazolo[1,5-b]pyridazine scaffold was identified from a high-throughput screen of known human kinase inhibitors for its potential in treating Human African Trypanosomiasis (HAT).[5] Optimization of this scaffold led to derivatives with improved selectivity for the parasite's kinases over human kinases.[5]

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective pyrazolo[1,5-b]pyridazine-based drugs. Studies have revealed that substitutions at different positions of the scaffold have a profound impact on its biological activity.

Key positions for substitution on the pyrazolo[1,5-b]pyridazine scaffold.
  • Position 2 and 3: In the context of COX-2 inhibitors, these positions are typically occupied by aryl groups. The nature and substitution pattern of these aryl rings are crucial for both potency and selectivity. For instance, a para-sulfonamide or methylsulfone group on one of the aryl rings is a common feature in many selective COX-2 inhibitors.

  • Position 6: Modifications at the C(6) position of the pyridazine ring have been shown to influence the potency of CDK inhibitors.

  • Hinge-Binding Moiety: For kinase inhibitors, a key interaction often involves a hydrogen bond between a nitrogen atom in the heterocyclic scaffold and the hinge region of the kinase ATP-binding site. The strategic placement of a hinge-binding moiety, such as an amine, is a critical design element.

Conclusion and Future Perspectives

The pyrazolo[1,5-b]pyridazine scaffold has firmly established itself as a versatile and valuable framework in medicinal chemistry. Its synthetic tractability, coupled with its ability to potently and selectively modulate the activity of a diverse range of biological targets, ensures its continued relevance in the pursuit of novel therapeutics. The foundational research summarized in this guide highlights the significant progress made in understanding the chemistry and pharmacology of this privileged scaffold.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: While kinase and COX-2 inhibition are well-established, the full therapeutic potential of the pyrazolo[1,5-b]pyridazine scaffold is likely yet to be realized. Screening against new target classes could unveil novel applications.

  • Development of More Selective Inhibitors: As our understanding of disease biology becomes more nuanced, the demand for highly selective inhibitors that minimize off-target effects will continue to grow. Fine-tuning the substitution patterns on the pyrazolo[1,5-b]pyridazine core will be crucial in achieving this.

  • Application of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will facilitate the generation of diverse libraries of pyrazolo[1,5-b]pyridazine derivatives for high-throughput screening.

References

The Ascendant Scaffold: A Technical Guide to Pyrazolo[1,5-b]pyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of this versatile core, with a focus on its synthesis, diverse pharmacological applications, and the critical structure-activity relationships that govern its therapeutic potential. From potent kinase inhibition in oncology to promising antiparasitic activity, this document will navigate the key advancements and provide field-proven insights for researchers engaged in the design and development of novel therapeutics based on this compelling molecular architecture.

Introduction: The Emergence of a Privileged Scaffold

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with nitrogen-containing fused rings frequently featuring in approved drugs. Among these, the pyrazolo[1,5-b]pyridazine system, a bicyclic heteroaromatic compound, has garnered significant attention for its unique electronic and steric properties. This scaffold provides a rigid framework amenable to substitution at multiple positions, allowing for the fine-tuning of physicochemical properties and biological targets. Its ability to act as a bioisosteric replacement for other heterocyclic systems, coupled with its synthetic accessibility, has fueled its exploration across a spectrum of therapeutic areas. This guide will delve into the core aspects of pyrazolo[1,5-b]pyridazine chemistry and pharmacology, offering a detailed resource for scientists in the field.

Synthetic Strategies: Constructing the Pyrazolo[1,5-b]pyridazine Core

The construction of the pyrazolo[1,5-b]pyridazine ring system can be broadly categorized into two primary approaches: cycloaddition reactions and cyclocondensation reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Cycloaddition Reactions

[3+2] cycloaddition reactions represent a powerful and convergent approach to the pyrazolo[1,5-b]pyridazine core. This strategy typically involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring fused to the pyridazine moiety.

A key example involves the reaction of pyridazinium ylides with dipolarophiles. For instance, pyridazinium N-imines can react with alkynes to afford the pyrazolo[1,5-b]pyridazine scaffold.

Experimental Protocol: Synthesis of 6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazinones via Cycloaddition

This protocol describes a two-step synthesis involving a cycloaddition followed by a condensation reaction.

Step 1: Cycloaddition of Pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates

  • To a solution of the appropriate 6-alkyl-4-oxohex-5-ynoate (1.0 eq) in a suitable solvent such as toluene, add N-aminopyridinium mesitylenesulfonate (1.2 eq) and a base, for example, triethylamine (2.0 eq).

  • Heat the reaction mixture under reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate cycloadduct.

Step 2: Condensation with Hydrazine

  • Dissolve the cycloadduct from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinone.

Cyclocondensation Reactions

Cyclocondensation reactions involve the formation of the pyrazolo[1,5-b]pyridazine ring through the intramolecular or intermolecular condensation of precursors containing the requisite functionalities.

A prevalent method involves the reaction of N-aminopyridazinium salts with 1,3-dicarbonyl compounds or their equivalents. For example, a patented process describes the reaction of an N-aminopyridazinium salt with an ethanone derivative to form a dihydropyrazolo[1,5-b]pyridazine, which is subsequently oxidized to the aromatic product.[1]

Experimental Protocol: Synthesis of 2,3-Disubstituted Pyrazolo[1,5-b]pyridazines

This protocol outlines the synthesis via the reaction of an ethanone with an N-aminopyridazinium salt.

  • Dissolve the substituted 1,2-diaryl-ethanone (1.0 eq) in a solvent like dichloromethane (DCM).

  • Add a base, such as triethylamine (1.1 eq), followed by the addition of titanium tetrachloride (1.1 eq) at 0 °C.

  • To the resulting solution, add the N-aminopyridazinium iodide (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 18-24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude intermediate, a dihydropyrazolo[1,5-b]pyridazine, is then oxidized using a suitable oxidizing agent (e.g., manganese dioxide) in an appropriate solvent to yield the final aromatic pyrazolo[1,5-b]pyridazine.

  • Purify the final product by column chromatography.

Post-functionalization of the Pyrazolo[1,5-b]pyridazine Scaffold

Further diversification of the pyrazolo[1,5-b]pyridazine core can be achieved through various post-functionalization reactions. Halogenated derivatives, for instance, serve as versatile intermediates for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at specific positions.

Biological Activities and Therapeutic Potential

Pyrazolo[1,5-b]pyridazine derivatives have demonstrated a wide array of pharmacological activities, with their application as kinase inhibitors in cancer therapy being the most extensively studied.

Anticancer Activity: A Focus on Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazolo[1,5-b]pyridazine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: A novel series of pyrazolo[1,5-b]pyridazines has been identified as potent inhibitors of CDK4, a key regulator of the cell cycle.[2] These compounds have shown potential for the treatment of solid tumors.[2]

  • VEGFR-2 and GSK3β Inhibition: The same series of CDK4 inhibitors also demonstrated selectivity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Glycogen Synthase Kinase 3 beta (GSK3β), both of which are implicated in tumor progression and angiogenesis.[2]

  • EGFR and CDK-2 Inhibition: Certain pyrazolo-pyridazine derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and CDK-2.

  • Bruton's Tyrosine Kinase (BTK) and AKT-mTOR Pathway Inhibition: Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides have been shown to exert their anticancer effects through the inhibition of BTK and the AKT-mTOR pathway.

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways essential for cancer cell proliferation and survival.

Signaling Pathway of Pyrazolo[1,5-b]pyridazine Kinase Inhibitors

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Kinase Target Kinase (e.g., CDK4, VEGFR-2, GSK3β) RTK->Kinase activates P_pyridazine Pyrazolo[1,5-b]pyridazine Derivative P_pyridazine->Kinase inhibits Downstream Downstream Signaling (e.g., AKT-mTOR) Kinase->Downstream phosphorylates Cell_Cycle Cell Cycle Progression Kinase->Cell_Cycle Angiogenesis Angiogenesis Kinase->Angiogenesis Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of kinase signaling pathways by pyrazolo[1,5-b]pyridazine derivatives.

Antiparasitic Activity

A significant application of pyrazolo[1,5-b]pyridazine derivatives is in the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness. A high-throughput screen identified the pyrazolo[1,5-b]pyridazine scaffold as a promising starting point for optimization. Subsequent medicinal chemistry efforts focused on improving selectivity for the parasite's kinases over human kinases.

Other Biological Activities

While anticancer and antiparasitic activities are the most prominent, pyrazolo[1,5-b]pyridazine derivatives have also been reported to possess:

  • Antimicrobial Activity: Some derivatives have shown activity against various bacterial and fungal strains.

  • Anti-inflammatory Activity: Certain compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is paramount for the rational design of more potent and selective pyrazolo[1,5-b]pyridazine-based drugs.

Key SAR Observations for Kinase Inhibitors:

Position of SubstitutionInfluence on Activity
C2 and C6-positions Modifications at these positions on the pyrazolopyridazine core have been shown to significantly impact the potency and selectivity of CDK4 inhibitors.[2]
Hinge-binding amine Alterations to the amine group that interacts with the kinase hinge region are crucial for potent inhibition.[2]

General SAR Workflow

SAR_Workflow Scaffold Pyrazolo[1,5-b]pyridazine Core Scaffold Synthesis Synthesis of Analog Library Scaffold->Synthesis Screening Biological Screening (e.g., Kinase Assays) Synthesis->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identifies key substituent effects Lead_Opt->Synthesis Design of new analogs Candidate Drug Candidate Lead_Opt->Candidate

Caption: Iterative workflow for SAR-guided lead optimization.

Conclusion and Future Directions

The pyrazolo[1,5-b]pyridazine scaffold has firmly established itself as a versatile and valuable platform in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives, particularly as kinase inhibitors, underscore its therapeutic potential. Future research in this area will likely focus on:

  • Development of more selective kinase inhibitors to minimize off-target effects and improve safety profiles.

  • Exploration of novel biological targets beyond kinases to broaden the therapeutic applications of this scaffold.

  • Application of modern synthetic methodologies to create more diverse and complex pyrazolo[1,5-b]pyridazine libraries.

  • In-depth investigation of the mechanisms of action for derivatives showing promise in less-explored areas such as antimicrobial and anti-inflammatory applications.

The continued exploration of the pyrazolo[1,5-b]pyridazine chemical space holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

The Genesis and Evolution of Pyrazolo[1,5-b]pyridazine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this important bicyclic system. From its early beginnings rooted in classical condensation and cycloaddition reactions to modern, highly efficient protocols, we will examine the key strategic advancements that have enabled access to a wide array of functionalized pyrazolo[1,5-b]pyridazines. This guide will detail the underlying reaction mechanisms, provide field-proven experimental protocols for seminal synthetic methods, and offer insights into the rationale behind key experimental choices, serving as a comprehensive resource for researchers engaged in the synthesis and application of these valuable compounds.

Introduction: The Emergence of a Privileged Scaffold

The fusion of a pyrazole ring with a pyridazine ring gives rise to several possible isomers, each with distinct electronic and steric properties. Among these, the pyrazolo[1,5-b]pyridazine system has emerged as a particularly valuable scaffold in drug discovery. Its unique arrangement of nitrogen atoms provides a template for designing molecules that can effectively interact with biological targets through hydrogen bonding and other non-covalent interactions. A notable application of this scaffold is in the development of selective cyclin-dependent kinase (CDK) inhibitors for potential cancer therapies.[1]

This guide will trace the synthetic history of the pyrazolo[1,5-b]pyridazine core, from its initial discovery to the sophisticated methods employed today. We will dissect the primary synthetic strategies, highlighting their strengths, limitations, and the chemical principles that govern them.

Foundational Syntheses: The [3+2] Cycloaddition Approach

The most prominent and historically significant strategy for constructing the pyrazolo[1,5-b]pyridazine ring system is the [3+2] dipolar cycloaddition reaction. This powerful method involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring.

The Key 1,3-Dipole: N-Aminopyridazinium Ylides

The cornerstone of this approach is the use of pyridazine as the backbone, which is first activated to form an N-aminopyridazinium salt. Treatment of this salt with a base generates a pyridazinium ylide in situ. This ylide acts as a 1,3-dipole, poised to react with a suitable dipolarophile.

The general workflow for this cycloaddition strategy can be visualized as follows:

G cluster_0 Strategy: Intramolecular Cyclization Start Substituted Pyridazine (with hydrazone side chain) Cyclization Intramolecular Cyclization Start->Cyclization Oxidant (e.g., MnO2) Product Pyrazolo[1,5-b]pyridazine Cyclization->Product

References

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. The pyrazolo[1,5-b]pyridazine scaffold is a key pharmacophore in medicinal chemistry, notably explored for its potential as a kinase inhibitor.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous structural elucidation, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

This document moves beyond a simple data repository. It is structured to provide a holistic understanding, beginning with a plausible synthetic route to establish context. This is followed by a detailed analysis and interpretation of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. The causality behind experimental observations and spectral interpretations is emphasized throughout, providing a self-validating framework for researchers.

Synthesis of the Core Scaffold: A Mechanistic Approach

The synthesis of the pyrazolo[1,5-b]pyridazine core is often achieved through a [3+2] dipolar cycloaddition reaction.[1][2] This powerful method allows for the construction of the fused five-membered pyrazole ring onto the six-membered pyridazine. A plausible and efficient route to this compound is outlined below.

Experimental Protocol: Synthesis

A common strategy involves the reaction of an N-aminopyridazinium salt with an activated alkyne, such as ethyl propiolate. The N-aminopyridazinium ylide, generated in situ, acts as the 1,3-dipole for the cycloaddition reaction.

Step-by-Step Protocol:

  • Formation of the N-aminopyridazinium salt: Pyridazine is reacted with an aminating agent like hydroxylamine-O-sulfonic acid in a suitable solvent (e.g., dichloromethane) to form the N-aminopyridazinium intermediate.

  • Generation of the Ylide and Cycloaddition: The N-aminopyridazinium salt is treated with a base (e.g., potassium carbonate) in the presence of ethyl propiolate. The base facilitates the formation of the reactive N-aminopyridazinium ylide.

  • [3+2] Cycloaddition: The ylide immediately undergoes a 1,3-dipolar cycloaddition with the electron-deficient triple bond of ethyl propiolate.

  • Aromatization: The initial cycloadduct rapidly undergoes oxidative aromatization, often facilitated by air or a mild oxidizing agent, to yield the stable this compound.

  • Work-up and Purification: The reaction mixture is subjected to a standard aqueous work-up, and the crude product is purified by column chromatography on silica gel.

Synthesis Workflow Diagram

G pyridazine Pyridazine n_amino N-Aminopyridazinium Salt pyridazine->n_amino Amination aminating_agent Hydroxylamine- O-sulfonic Acid aminating_agent->n_amino ylide N-Aminopyridazinium Ylide (1,3-Dipole) n_amino->ylide Deprotonation base K2CO3 base->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition propiolate Ethyl Propiolate (Dipolarophile) propiolate->cycloaddition aromatization Aromatization cycloaddition->aromatization final_product Ethyl Pyrazolo[1,5-b]pyridazine- 3-carboxylate aromatization->final_product

Caption: Synthetic workflow for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing information about the number, environment, and connectivity of protons.

Experimental Protocol: ¹H NMR
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Procedure: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of CDCl₃. The solution is transferred to an NMR tube, and the spectrum is acquired at room temperature.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.60Doublet of DoubletsJ ≈ 4.5, 1.51HH6
~8.25Singlet-1HH2
~8.00Doublet of DoubletsJ ≈ 9.0, 1.51HH8
~7.20Doublet of DoubletsJ ≈ 9.0, 4.51HH7
4.40QuartetJ = 7.12H-OCH₂CH₃
1.40TripletJ = 7.13H-OCH₂CH₃
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals a distinct set of signals characteristic of the this compound structure.

  • Aromatic Region (7.0-9.0 ppm): Four signals corresponding to the four protons on the bicyclic ring system are expected.

    • The proton at the C2 position (H2 ) is anticipated to be a singlet as it has no adjacent protons to couple with. Its downfield shift is due to the electron-withdrawing effect of the adjacent nitrogen atom and the ester group.

    • The protons of the pyridazine ring (H6, H7, H8 ) form a coupled system. H6 , being adjacent to a nitrogen atom, is expected to be the most downfield of this trio. It will appear as a doublet of doublets due to coupling with H7 and a smaller long-range coupling with H8.

    • H8 will also be a doublet of doublets, coupling to H7 and a smaller long-range coupling to H6.

    • H7 will appear as a doublet of doublets, showing coupling to both H6 and H8. The chemical shifts in heteroaromatic systems are significantly influenced by ring currents and the electronic effects of the heteroatoms.[3]

  • Ethyl Ester Group: The ethyl group gives rise to a classic quartet and triplet pattern.

    • The methylene protons (-OCH₂ CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.40 ppm due to coupling with the three methyl protons.

    • The methyl protons (-OCH₂CH₃ ) appear as a triplet around 1.40 ppm, shielded further from the electron-withdrawing groups, and are split by the two methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR
  • Instrument: 100 MHz NMR Spectrometer (operating frequency for ¹³C)

  • Solvent: Deuterated chloroform (CDCl₃)

  • Procedure: The same sample prepared for ¹H NMR is used. A proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~163.0C=O (Ester)
~150.0C8a
~145.0C4a
~140.0C6
~135.0C2
~128.0C8
~115.0C7
~110.0C3
61.0-O CH₂CH₃
14.5-OCH₂C H₃
Interpretation of the ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon (C=O ) is the most deshielded, appearing significantly downfield around 163.0 ppm.

  • Aromatic Carbons: The seven carbons of the bicyclic system will resonate in the aromatic region (110-150 ppm).

    • The bridgehead carbons (C4a and C8a ) and the carbon attached to the ester group (C3 ) will have their chemical shifts influenced by their position within the fused ring system and proximity to nitrogen atoms and the substituent.

    • The carbons bearing protons (C2, C6, C7, C8 ) will have chemical shifts that generally correlate with the electron density at their positions. Carbons adjacent to nitrogen atoms (C6, C8a) are typically more deshielded.

  • Ethyl Ester Carbons: The two carbons of the ethyl group appear in the aliphatic region.

    • The methylene carbon (-O CH₂CH₃) is deshielded by the attached oxygen and appears around 61.0 ppm.

    • The terminal methyl carbon (-OCH₂C H₃) is the most shielded carbon in the molecule, resonating upfield around 14.5 ppm.

NMR Correlation Diagram

G cluster_0 Structure & ¹H-¹³C Correlations mol   H2 H2 (~8.25 ppm) C2 C2 (~135.0 ppm) H2->C2 ¹J C3 C3 (~110.0 ppm) H2->C3 ²J C4a C4a H2->C4a ³J H6 H6 (~8.60 ppm) C6 C6 (~140.0 ppm) H6->C6 ¹J H7 H7 (~7.20 ppm) H7->H6 ³J H8 H8 (~8.00 ppm) H7->H8 ³J C7 C7 (~115.0 ppm) H7->C7 ¹J C8 C8 (~128.0 ppm) H8->C8 ¹J OCH2 -OCH2- (~4.40 ppm) CH3 -CH3 (~1.40 ppm) OCH2->CH3 ³J C_OCH2 C-OCH2 (~61.0 ppm) OCH2->C_OCH2 ¹J C_CH3 C-CH3 (~14.5 ppm) CH3->C_CH3 ¹J C8a C8a CO C=O (~163.0 ppm)

Caption: Key ¹H-¹H (COSY) and ¹H-¹³C (HSQC/HMBC) correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR
  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation.

Predicted Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100-3000Medium-WeakC-H stretchAromatic
2980-2850Medium-WeakC-H stretchAliphatic (ethyl group)
~1725StrongC=O stretchEster
1600-1450Medium-StrongC=C and C=N stretchAromatic/Heteroaromatic Rings
1300-1000StrongC-O stretchEster
Interpretation of the FTIR Spectrum

The FTIR spectrum provides clear evidence for the key functional groups within the molecule.

  • C=O Stretch: The most prominent and diagnostic peak will be the strong absorption band around 1725 cm⁻¹. This is characteristic of the carbonyl group in an α,β-unsaturated or aromatic ester.[4] The conjugation with the pyrazole ring lowers the frequency from that of a typical saturated ester (~1740 cm⁻¹).

  • C-H Stretches: A group of weaker bands will appear above 3000 cm⁻¹ corresponding to the C-H stretches of the aromatic protons. Below 3000 cm⁻¹, absorptions from the aliphatic C-H bonds of the ethyl group will be present.

  • Ring Vibrations: A series of medium to strong bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the fused pyrazolo[1,5-b]pyridazine ring system.

  • C-O Stretches: Strong, distinct bands in the 1300-1000 cm⁻¹ region are indicative of the C-O single bond stretches of the ester group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and structure of a molecule by analyzing the mass-to-charge ratio of its ions.

Experimental Protocol: MS
  • Instrument: Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Mode: Positive ion mode.

  • Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₉N₃O₂

  • Molecular Weight: 191.19 g/mol

  • [M+H]⁺ (m/z): 192.07

Interpretation and Fragmentation Pattern

The ESI mass spectrum will be dominated by the protonated molecular ion peak at m/z 192. If a harder ionization technique like Electron Ionization (EI) were used, a characteristic fragmentation pattern would emerge.

Key Predicted Fragments (EI):

  • m/z 191 ([M]⁺): The molecular ion.

  • m/z 146 ([M - OCH₂CH₃]⁺): Loss of the ethoxy radical is a common fragmentation pathway for ethyl esters, resulting in a stable acylium ion.[5][6][7]

  • m/z 118 ([M - OCH₂CH₃ - CO]⁺): Subsequent loss of a neutral carbon monoxide molecule from the acylium ion.

  • m/z 91: Fragmentation of the heterocyclic ring system.

Fragmentation Pathway Diagram

G M [M]⁺ m/z = 191 frag1 [M - OCH₂CH₃]⁺ m/z = 146 M->frag1 - •OCH₂CH₃ frag2 [M - OCH₂CH₃ - CO]⁺ m/z = 118 frag1->frag2 - CO frag3 Further Fragmentation frag2->frag3

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data provides a robust and self-consistent spectroscopic profile for this compound. The predicted data, rooted in established principles of spectroscopic interpretation for heterocyclic and ester-containing compounds, serves as an authoritative guide for researchers engaged in the synthesis and characterization of this important class of molecules. Adherence to the described protocols and a thorough understanding of the interpretive logic will ensure high confidence in the structural assignment and purity assessment of this and related compounds in drug discovery and development pipelines.

References

molecular weight and formula of ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-b]pyridazine scaffold is a key pharmacophore in the development of targeted therapeutics, particularly kinase inhibitors. This document details the fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, describes methods for analytical characterization, and explores its applications in modern drug discovery. The protocols and data presented herein are designed to be a self-validating resource for professionals engaged in pharmaceutical research and development.

Introduction to the Pyrazolo[1,5-b]pyridazine Scaffold

The fusion of pyrazole and pyridazine rings creates the pyrazolo[1,5-b]pyridazine bicyclic system. This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. Its structural rigidity, combined with the specific arrangement of nitrogen atoms, makes it an effective mimic of purine bases, allowing it to compete for binding sites on enzymes such as kinases. The development of kinase inhibitors is a major focus in oncology and immunology, and scaffolds like pyrazolo[1,5-b]pyridazine are instrumental in the design of selective and potent therapeutic agents. This compound serves as a crucial intermediate and building block for the synthesis of more complex, biologically active molecules.

Core Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its basic properties. This compound is identified by a unique set of identifiers and physicochemical characteristics that dictate its handling, reactivity, and analytical profile.

PropertyValueSource
IUPAC Name This compound-
CAS Number 55259-43-3[1][2][3]
Molecular Formula C₉H₉N₃O₂[1]
Molecular Weight 191.19 g/mol [1][2]
MDL Number MFCD01928804[1]

Synthesis and Mechanistic Insights

The construction of the pyrazolo[1,5-b]pyridazine core is a critical process for accessing derivatives for drug discovery. A common and effective method involves a [3+2] dipolar cycloaddition reaction. This approach provides a high degree of control and typically results in good yields.

Experimental Protocol: Synthesis via Cycloaddition

This protocol describes a representative synthesis of the pyrazolo[1,5-b]pyridazine core, which can be adapted for the specific synthesis of the title compound.

Step 1: Formation of the N-aminopyridazinium Ylide

  • Dissolve pyridazine in a suitable solvent such as water.

  • Add an aminating agent, like (Aminooxy)sulfonic acid, to the solution.

  • Heat the reaction mixture (e.g., to 70°C) to facilitate the formation of the N-aminopyridazinium intermediate.

  • Neutralize the solution carefully with a saturated base (e.g., sodium bicarbonate) to generate the reactive ylide in situ.

Causality: The heating provides the activation energy needed for the nucleophilic attack of the pyridazine nitrogen on the aminating agent. The subsequent deprotonation with a base is crucial to form the 1,3-dipolar ylide, which is the key reactive species for the cycloaddition step.

Step 2: [3+2] Cycloaddition

  • To the solution containing the N-aminopyridazinium ylide, add the dipolarophile, in this case, an appropriate ethyl ester derivative of propiolaldehyde or a related three-carbon electrophile.

  • Allow the reaction to proceed, often at room temperature or with gentle heating, until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting materials.

  • The cycloaddition reaction results in the formation of the fused pyrazolo[1,5-b]pyridazine ring system.

Causality: This step is a concerted pericyclic reaction where the 1,3-dipole (the ylide) reacts with the π-system of the dipolarophile. The regioselectivity of this reaction is governed by the electronic properties of both the ylide and the dipolarophile, leading to the desired fused heterocyclic product.

Step 3: Purification

  • Once the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts and water-soluble impurities.

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Purification A Pyridazine + (Aminooxy)sulfonic acid B Heat (70°C) A->B C N-aminopyridazinium salt B->C D Add NaHCO₃ C->D E N-aminopyridazinium Ylide (1,3-Dipole) D->E G [3+2] Cycloaddition Reaction E->G F Ethyl Propiolate (Dipolarophile) F->G I Aqueous Workup G->I H Crude Product J Column Chromatography I->J K Pure Ethyl Pyrazolo[1,5-b]pyridazine- 3-carboxylate J->K

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Standard Analytical Protocols

Protocol 4.1.1: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm molecular weight and assess purity.

  • System: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV detection at 254 nm and positive ion electrospray ionization (ESI+).

  • Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum should show a prominent ion at m/z = 192.07 [M+H]⁺, confirming the molecular weight of 191.19.

Protocol 4.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate and confirm the chemical structure.

  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Expected ¹H-NMR Signals (in CDCl₃):

    • A triplet signal for the methyl (-CH₃) protons of the ethyl group (~1.4 ppm).

    • A quartet signal for the methylene (-CH₂-) protons of the ethyl group (~4.4 ppm).

    • Distinct signals in the aromatic region (typically ~7.0-9.0 ppm) corresponding to the protons on the pyrazolo[1,5-b]pyridazine ring system.

  • Expected ¹³C-NMR Signals (in CDCl₃):

    • Signals for the ethyl group carbons (~14 ppm for -CH₃ and ~61 ppm for -CH₂-).

    • A signal for the ester carbonyl carbon (~165 ppm).

    • Multiple signals in the aromatic region for the carbons of the bicyclic ring system.

Applications in Drug Discovery

The pyrazolo[1,5-b]pyridazine scaffold is a validated starting point for the development of kinase inhibitors. Its utility has been demonstrated in programs targeting diseases ranging from cancer to infectious diseases.

Case Study: Scaffold for Kinase Inhibitor Development

Research has identified the pyrazolo[1,5-b]pyridazine core as a potent inhibitor of various human kinases. In drug discovery campaigns, the ethyl carboxylate group at the 3-position serves as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

For instance, derivatives of this scaffold have been investigated for activity against Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), which are implicated in numerous cancers and neurodegenerative disorders.

Role in a Kinase Inhibition Pathway

G cluster_0 Cellular Kinase Signaling ATP ATP Kinase Target Kinase (e.g., GSK-3β, CDK) ATP->Kinase Phospho_Substrate Phosphorylated Substrate (Leads to Cellular Response) Kinase->Phospho_Substrate Phosphorylation Blocked Signaling Blocked Kinase->Blocked Substrate Substrate Protein Substrate->Kinase Phospho_Substrate->Blocked Inhibitor Pyrazolo[1,5-b]pyridazine Derivative Inhibitor->Kinase Competitive Binding to ATP Site

Caption: Mechanism of action for a pyrazolo[1,5-b]pyridazine-based kinase inhibitor.

Conclusion and Future Directions

This compound is a high-value chemical intermediate with a well-defined profile. Its robust synthesis and versatile reactivity make it an essential tool for medicinal chemists. The underlying pyrazolo[1,5-b]pyridazine scaffold continues to be a fruitful area of research, with significant potential for the discovery of novel therapeutics. Future work will likely focus on developing more stereoselective and efficient synthetic routes, expanding the diversity of derivatives, and exploring new biological targets for this privileged heterocyclic system.

References

Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrazolo[1,5-b]pyridazine core represents a "privileged" heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Notably, this class of compounds has yielded potent inhibitors of key cellular enzymes, particularly cyclin-dependent kinases (CDKs), making them attractive candidates for oncology research.[3] Ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate is a foundational molecule within this class, serving as a versatile building block or a potential bioactive agent in its own right.

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The protocols are designed to logically progress from a general assessment of cellular impact to a more specific investigation of a plausible mechanism of action and, finally, to the confirmation of target engagement within a cellular context. This guide emphasizes the causality behind experimental choices, equipping the researcher to generate robust, reproducible, and meaningful data.

Compound Profile: this compound

A clear understanding of the test article's fundamental properties is the first step in rigorous experimental design.

PropertyValueSource
CAS Number 55259-43-3[4][5]
Molecular Formula C₉H₉N₃O₂[4]
Molecular Weight 191.19 g/mol
Appearance Light-yellow to Brown Solid
Solubility Soluble in DMSO, DMFInferred
Storage Sealed in dry, room temperature

Principle of the In Vitro Evaluation Workflow

A tiered approach is essential for efficiently characterizing a novel compound. Our workflow begins with a broad assessment of cytotoxicity to identify the relevant concentration range for subsequent, more complex mechanistic assays. This is followed by a specific enzyme inhibition assay to test a primary hypothesis (e.g., kinase inhibition). The final step confirms that the compound interacts with its intended target in the complex milieu of a living cell.

G cluster_0 Phase 1: General Activity cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Target Validation A Protocol 1: Stock Solution Preparation B Protocol 2: Cell Viability Assay (MTS Assay) A->B C Protocol 3: In Vitro Kinase Inhibition Assay B->C Determine IC₅₀ & Concentration Range D Protocol 4: Cellular Thermal Shift Assay (CETSA) C->D Identify Putative Target

Caption: A logical workflow for the in vitro evaluation of a novel compound.

Materials and Reagents

  • This compound (Source: Commercial supplier)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell line (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)[6][7]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well clear, flat-bottom cell culture plates

  • MTS reagent kit (e.g., Promega CellTiter 96® AQueous One Solution)[8][9][10]

  • Recombinant human kinase (e.g., CDK4) and corresponding substrate[3][11]

  • ATP, high purity

  • Kinase assay buffer

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Protease and phosphatase inhibitor cocktails

  • Antibodies for Western Blot (primary antibody against target protein, HRP-conjugated secondary antibody)

  • PVDF membrane and Western Blotting reagents

  • Thermal cycler or heating blocks

  • Microplate reader (absorbance and luminescence)

  • SDS-PAGE and Western Blotting equipment

Experimental Protocols

Protocol 1: Stock Solution Preparation

Rationale: Accurate and consistent compound concentration is fundamental to reproducible results. DMSO is a standard solvent for solubilizing hydrophobic small molecules for in vitro assays.[12]

  • Preparation: Prepare a high-concentration primary stock solution (e.g., 10 mM) of this compound in 100% DMSO.

    • Expert Tip: Warm the solution gently (e.g., 37°C) and vortex thoroughly to ensure complete dissolution.

  • Aliquoting: Aliquot the primary stock into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in complete cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.5%, as higher concentrations can be cytotoxic.[12]

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTS Assay)

Rationale: The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.[13] Viable cells with active metabolism reduce the MTS tetrazolium compound to a colored formazan product, the amount of which is proportional to the number of living cells.[9] This initial screen is crucial for determining the half-maximal inhibitory concentration (IC₅₀) and the appropriate concentration range for subsequent experiments.[12]

  • Cell Seeding: Plate a chosen cancer cell line (e.g., A549) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Controls: Include wells with "cells + medium only" (negative control) and "cells + vehicle (e.g., 0.1% DMSO) + medium" (vehicle control). A positive control for cytotoxicity (e.g., Staurosporine) is also recommended.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • Reagent Addition: Add 20 µL of MTS solution to each well and incubate for 1 to 4 hours at 37°C.[8][14] The incubation time should be optimized to ensure sufficient color development without saturation.

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[9][14]

Data Analysis:

  • Subtract the background absorbance (medium only wells).

  • Normalize the data to the vehicle control wells (set to 100% viability).

  • Plot the percent viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to calculate the IC₅₀ value.

Protocol 3: In Vitro Kinase Inhibition Assay

Rationale: Given that pyrazolopyridazine derivatives are known kinase inhibitors, a direct enzymatic assay is a logical step to test this hypothesis.[3] This cell-free assay directly measures the compound's ability to inhibit the catalytic activity of a specific kinase.

  • Reaction Setup: In a 96-well or 384-well plate suitable for luminescence, set up the kinase reaction. The final volume will depend on the assay kit (e.g., 25 µL).

    • Components: Add kinase buffer, the specific kinase (e.g., CDK4), the substrate protein/peptide, and the test compound at various concentrations.

    • Controls: Include "no enzyme" (background), "no inhibitor" (100% activity), and a known inhibitor for the target kinase (positive control).

  • Initiation: Start the reaction by adding ATP at a concentration near its Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the assay.[11]

  • Detection: Stop the reaction and measure kinase activity. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

Data Analysis:

  • Subtract the background signal ("no enzyme" control).

  • Normalize the data to the "no inhibitor" control (100% activity).

  • Plot the percent kinase activity against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful biophysical technique that confirms a compound engages its target protein within the complex environment of an intact cell.[15][16] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (the inhibitor), it becomes more resistant to heat-induced denaturation and aggregation.[16][17]

CETSA_Principle cluster_0 No Drug cluster_1 With Drug cluster_2 Detection A1 Target Protein (Folded) A2 Heat (e.g., 55°C) A1->A2 A3 Protein Denatures & Aggregates A2->A3 C1 Centrifuge to pellet aggregates B1 Drug-Bound Target (Stabilized) B2 Heat (e.g., 55°C) B1->B2 B3 Protein Remains Soluble B2->B3 C2 Analyze soluble fraction (Western Blot) C1->C2

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.[15]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, then cool immediately on ice for 3 minutes.[15]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding a lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Analysis: Carefully collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein remaining using Western Blotting.

  • Detection: Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific to the putative target kinase.

Data Analysis:

  • Quantify the band intensity for each temperature point for both vehicle- and drug-treated samples.

  • Plot the percentage of soluble protein remaining against the temperature for both conditions.

  • A shift of the melting curve to the right for the drug-treated sample indicates thermal stabilization and confirms target engagement.

Hypothetical Signaling Pathway

The following diagram illustrates a plausible mechanism of action where the compound inhibits a cyclin-dependent kinase (CDK), a common target for this scaffold, leading to cell cycle arrest.[3]

Signaling_Pathway CyclinD Cyclin D Complex Cyclin D-CDK4 Complex CyclinD->Complex CDK4 CDK4 CDK4->Complex pRb pRb Complex->pRb phosphorylates Compound Ethyl Pyrazolo [1,5-b]pyridazine -3-carboxylate Compound->Complex inhibits E2F E2F pRb->E2F inhibits Arrest G1 Arrest (No Proliferation) pRb_P pRb-P pRb_P->E2F releases S_Phase S-Phase Entry (Proliferation) E2F->S_Phase activates

Caption: Inhibition of the CDK4/Cyclin D complex blocks pRb phosphorylation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in MTS assay Uneven cell seeding; Edge effects in 96-well plate; Contamination.Ensure single-cell suspension before plating; Avoid using outer wells or fill them with PBS; Practice sterile technique.
No compound activity observed Compound precipitated out of solution; Incorrect concentration; Compound is inactive against the chosen cell line/target.Visually inspect media for precipitation; Prepare fresh dilutions and verify stock concentration; Test on a different cell line or against a panel of targets.
No thermal shift in CETSA Compound does not engage the target; Insufficient compound concentration; Antibody for Western Blot is not working.Re-evaluate primary hypothesis; Increase compound concentration (e.g., 10-20x IC₅₀); Validate antibody with a positive control lysate.

References

The Pyrazolo[1,5-b]pyridazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-b]pyridazine core, a fused heterocyclic system, has emerged as a cornerstone in contemporary drug discovery. Its unique electronic properties and rigid, planar structure provide an ideal framework for designing potent and selective modulators of various biological targets. This guide offers an in-depth exploration of the medicinal chemistry applications of this versatile scaffold, complete with detailed protocols for synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.

A Versatile Scaffold for Kinase Inhibition

A primary application of the pyrazolo[1,5-b]pyridazine motif is in the development of protein kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazolo[1,5-b]pyridazine core serves as an effective hinge-binding motif, a critical interaction for achieving high-affinity kinase inhibition.

Cyclin-Dependent Kinases (CDKs): Taming the Cell Cycle

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common driver of tumorigenesis. A novel series of pyrazolo[1,5-b]pyridazines has been identified as potent inhibitors of CDKs, demonstrating potential for the treatment of solid tumors.[2] Modifications at the C(2) and C(6) positions of the pyrazolopyridazine core, as well as alterations to the hinge-binding amine, have yielded potent inhibitors of CDK4 with selectivity against other kinases like VEGFR-2 and GSK3β.

C-terminal Src Kinase (CSK): Unleashing the Immune System

In the burgeoning field of immuno-oncology, C-terminal Src Kinase (CSK) has been identified as a critical negative regulator of T-cell activation. Inhibition of CSK is a promising strategy to enhance the immune response against tumors. Screening of kinase inhibitor libraries has led to the discovery of pyrazolo[1,5-b]pyridazine derivatives as potent CSK inhibitors, capable of increasing T-cell proliferation.[3][4]

Beyond Oncology: Diverse Therapeutic Applications

The therapeutic potential of pyrazolo[1,5-b]pyridazines extends beyond cancer treatment. This versatile scaffold has shown promise in targeting a range of other diseases.

Combating Infectious Diseases

Researchers have explored the use of pyrazolo[1,5-b]pyridazines in the fight against infectious diseases. A high-throughput screen of known human kinase inhibitors identified a pyrazolo[1,5-b]pyridazine scaffold as a promising starting point for the development of drugs to treat Human African Trypanosomiasis.[2] Optimization of this series has led to compounds with significant parasitemia reduction in animal models. Furthermore, derivatives of the related pyrazolo[3,4-d]pyridazine-7-one core have shown significant inhibitory activity against the Zika virus.

Addressing Inflammation

The pyrazolo[1,5-b]pyridazine framework has also been utilized to develop potent and selective cyclooxygenase-2 (COX-2) inhibitors.[5] One such compound, GW406381, has undergone clinical evaluation for the treatment of inflammatory pain.[5] These inhibitors have demonstrated favorable pharmacokinetic profiles and analgesic activity in preclinical studies.[5]

Synthesis and Biological Evaluation: Detailed Protocols

To facilitate further research and development in this area, detailed protocols for the synthesis of a representative pyrazolo[1,5-b]pyridazine and its subsequent biological evaluation are provided below.

Protocol 1: Synthesis of a 2,3-Diaryl-pyrazolo[1,5-b]pyridazine Derivative

This protocol outlines a general procedure for the synthesis of a 2,3-diaryl-pyrazolo[1,5-b]pyridazine, a common structural motif for COX-2 inhibitors. The synthesis involves a key [3+2] cycloaddition reaction.

Step 1: Synthesis of N-aminopyridazinium iodide

A solution of pyridine and hydroxylamine-O-sulfonic acid is reacted to form the N-aminopyridinium salt, which is then converted to the iodide salt.[4]

Step 2: Synthesis of the 1,2-diaryl-ethanone

This intermediate can be prepared through various standard organic chemistry methods, such as a Friedel-Crafts acylation followed by further functionalization.

Step 3: Cycloaddition and Aromatization

A solution of the 1,2-diaryl-ethanone in a suitable solvent like dichloromethane is treated with triethylamine and titanium tetrachloride. To this deep red solution, N-aminopyridazinium iodide is added, and the mixture is heated under reflux.[6] The resulting dihydropyrazolopyridazine is then aromatized, often through oxidation, to yield the final 2,3-diaryl-pyrazolo[1,5-b]pyridazine.

Experimental Workflow: Synthesis of a 2,3-Diaryl-pyrazolo[1,5-b]pyridazine

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product Synthesis Pyridazine Pyridazine N-aminopyridazinium iodide N-aminopyridazinium iodide Pyridazine->N-aminopyridazinium iodide Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acid 1,2-diaryl-ethanone 1,2-diaryl-ethanone Dihydropyrazolopyridazine Dihydropyrazolopyridazine 1,2-diaryl-ethanone->Dihydropyrazolopyridazine [3+2] Cycloaddition with N-aminopyridazinium iodide 2,3-Diaryl-pyrazolo[1,5-b]pyridazine 2,3-Diaryl-pyrazolo[1,5-b]pyridazine Dihydropyrazolopyridazine->2,3-Diaryl-pyrazolo[1,5-b]pyridazine Aromatization (Oxidation)

Caption: Synthetic workflow for a 2,3-diaryl-pyrazolo[1,5-b]pyridazine.

Protocol 2: In Vitro Kinase Inhibition Assay (CDK2/Cyclin E1)

This protocol describes a luminescent kinase assay to determine the inhibitory potency (IC50) of a pyrazolo[1,5-b]pyridazine compound against CDK2/Cyclin E1. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Materials:

  • CDK2/Cyclin E1 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Test compound (pyrazolo[1,5-b]pyridazine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Dilute the enzyme, substrate, ATP, and test compound in the provided kinase buffer.

  • Set up the Reaction: In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control), 2 µL of the enzyme solution, and 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then fuels a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Record the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: CDK2 in Cell Cycle Progression

CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE activates transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes Pyrazolo_pyridazine Pyrazolo[1,5-b]pyridazine Inhibitor Pyrazolo_pyridazine->CyclinE_CDK2 inhibits

Caption: Inhibition of CDK2 by a pyrazolo[1,5-b]pyridazine.

Protocol 3: Cytotoxicity Assay (MTT/MTS)

This protocol is used to assess the cytotoxic effects of pyrazolo[1,5-b]pyridazine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compound dissolved in DMSO

  • MTT or MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Add MTT/MTS Reagent: Add the MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells will metabolize the reagent to produce a colored formazan product.

  • Measure Absorbance: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyrazolo[1,5-b]pyridazine compounds against various kinases, as reported in the literature.

Compound IDTarget KinaseIC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
Compound A CDK450HCT-1161.2[1]
Compound B CSK25Jurkat5.8[4]
GW406381 COX-210->100[5]
Compound C T. b. brucei150 (EC50)->50[2]

Conclusion

The pyrazolo[1,5-b]pyridazine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its applications span multiple therapeutic areas, with a particular emphasis on kinase inhibition for the treatment of cancer. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new pyrazolo[1,5-b]pyridazine derivatives, contributing to the ongoing discovery of innovative medicines.

References

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold and the Versatility of the 3-Carboxylate Group

The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of compounds with a wide range of biological activities, including kinase inhibition and antimicrobial effects.[1][2] Ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate is a key intermediate in the synthesis of these derivatives, with the ethyl carboxylate group at the 3-position offering a versatile handle for a variety of chemical transformations. The ability to modify this group allows for the systematic exploration of the structure-activity relationship (SAR) of pyrazolo[1,5-b]pyridazine-based compounds, which is crucial in the drug discovery process.

This guide provides detailed application notes and protocols for the synthesis of key derivatives from this compound, focusing on hydrolysis, amidation, reduction, and reactions with organometallic reagents. The protocols are designed to be robust and reproducible, and the accompanying notes offer insights into the rationale behind the chosen experimental conditions.

I. Hydrolysis of this compound to Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a wide range of further derivatization possibilities, most notably the formation of amides and other acid derivatives. The carboxylic acid itself can also be a key pharmacophore in certain biological targets.

Causality Behind Experimental Choices:

The choice of a strong base like sodium hydroxide and elevated temperature is to ensure the complete saponification of the sterically unhindered ethyl ester. The reaction is typically carried out in an aqueous or mixed aqueous-alcoholic solvent system to ensure the solubility of both the starting material and the inorganic base. Acidification of the reaction mixture after completion is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol: Synthesis of Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle sodium hydroxide with care as it is corrosive.

Reagents and Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethanol (optional, for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in water.

  • Add sodium hydroxide (3.0 eq) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 1 hour.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 1 M HCl solution while stirring until the pH of the solution is acidic (pH ~2-3), which will cause a precipitate to form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the solid under vacuum to obtain the desired pyrazolo[1,5-b]pyridazine-3-carboxylic acid.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol-water.

Expected Outcome:

This protocol should provide the pyrazolo[1,5-b]pyridazine-3-carboxylic acid in good to excellent yield as a solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

II. Synthesis of Pyrazolo[1,5-b]pyridazine-3-carboxamides

Amide derivatives of pyrazolo[1,5-b]pyridazine-3-carboxylic acid are of significant interest in drug discovery, as the amide bond can participate in key hydrogen bonding interactions with biological targets.[4] There are two primary approaches to the synthesis of these amides from the ethyl ester: a two-step procedure involving the hydrolysis of the ester to the carboxylic acid followed by amide coupling, and a direct aminolysis of the ester.

A. Two-Step Protocol: Hydrolysis Followed by Amide Coupling

This is the most common and versatile method for preparing a wide range of amide derivatives. The intermediate carboxylic acid is activated using a coupling agent before reaction with the desired amine.

Causality Behind Experimental Choices:

The choice of coupling agent is critical for efficient amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are highly effective for activating the carboxylic acid and minimizing side reactions. The reaction is typically performed in an aprotic polar solvent like N,N-dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Synthesis of N-substituted Pyrazolo[1,5-b]pyridazine-3-carboxamides

Safety Precautions: Handle coupling agents and amines with care, as many are toxic and/or irritants. Perform the reaction in a well-ventilated fume hood.

Reagents and Materials:

  • Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (from Section I)

  • Desired primary or secondary amine (1.1 eq)

  • HATU or HBTU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of pyrazolo[1,5-b]pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU or HBTU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted pyrazolo[1,5-b]pyridazine-3-carboxamide.

B. One-Step Protocol: Direct Aminolysis of the Ethyl Ester

While less common due to the lower reactivity of esters compared to activated carboxylic acids, direct aminolysis can be a more atom-economical approach for the synthesis of certain amides, particularly with unhindered and highly nucleophilic amines.

Causality Behind Experimental Choices:

This reaction often requires elevated temperatures to overcome the activation energy for the nucleophilic acyl substitution on the ester. The reaction is typically carried out neat or in a high-boiling point solvent. The use of a Lewis acid catalyst can sometimes facilitate the reaction by activating the ester carbonyl group.

Experimental Protocol: Direct Synthesis of Pyrazolo[1,5-b]pyridazine-3-carboxamides from the Ethyl Ester

Safety Precautions: Perform the reaction in a sealed tube or a flask equipped with a reflux condenser in a well-ventilated fume hood, especially when heating volatile amines.

Reagents and Materials:

  • This compound

  • Desired primary or secondary amine (excess)

  • High-boiling point solvent (e.g., n-butanol, optional)

  • Sealed tube or round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a sealed tube or a round-bottom flask, combine this compound (1.0 eq) and the desired amine (5-10 eq).

  • If necessary, add a high-boiling point solvent like n-butanol.

  • Heat the reaction mixture at 100-150 °C for 12-48 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Derivative Amine Method Typical Yield
N-Aryl-carboxamideArylamineTwo-stepGood to Excellent
N-Alkyl-carboxamideAlkylamineTwo-step or One-stepModerate to Excellent
Morpholine amideMorpholineTwo-step or One-stepGood to Excellent
Table 1: Summary of Amide Synthesis Strategies

III. Reduction of this compound to (Pyrazolo[1,5-b]pyridazin-3-yl)methanol

The reduction of the ester group to a primary alcohol provides a different type of functional group for further derivatization, such as etherification or oxidation to the corresponding aldehyde.

Causality Behind Experimental Choices:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of esters to alcohols.[5] However, milder and more selective reagents can also be employed. A combination of sodium borohydride (NaBH₄) and a Lewis acid like calcium chloride (CaCl₂) has been shown to be effective for the reduction of similar heterocyclic esters, offering a safer and more convenient alternative to LiAlH₄.[6] The reaction is performed in an alcoholic solvent like ethanol.

Experimental Protocol: Synthesis of (Pyrazolo[1,5-b]pyridazin-3-yl)methanol

Safety Precautions: Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle it in a well-ventilated area away from ignition sources.

Reagents and Materials:

  • This compound

  • Sodium borohydride (NaBH₄) (6.1 eq)

  • Calcium chloride (CaCl₂) (3.0 eq)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a suspension of this compound (1.0 eq) in ethanol, add calcium chloride (3.0 eq).

  • Add sodium borohydride (6.1 eq) portion-wise to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 3 hours.[6] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (pyrazolo[1,5-b]pyridazin-3-yl)methanol.

IV. Reaction of this compound with Grignard Reagents

The reaction of the ethyl ester with Grignard reagents can provide access to tertiary alcohols, which can be valuable for introducing bulky lipophilic groups and creating new chiral centers.

Causality Behind Experimental Choices and Potential Challenges:

Grignard reagents are strong nucleophiles and strong bases. They will readily add to the ester carbonyl group twice to form a tertiary alcohol. However, the pyrazolo[1,5-b]pyridazine ring system contains several nitrogen atoms that can act as Lewis bases and potentially coordinate with the Grignard reagent, leading to side reactions or inhibition of the desired reaction. Therefore, careful control of the reaction conditions, such as low temperature and slow addition of the Grignard reagent, is crucial. An excess of the Grignard reagent is typically used to ensure complete conversion of the starting material.

Experimental Protocol: Synthesis of Tertiary Alcohols

Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All glassware must be oven-dried, and the reaction must be carried out under a strictly inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.

Reagents and Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (3.0-5.0 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Schlenk flask or three-neck round-bottom flask

  • Inert gas supply (nitrogen or argon)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (3.0-5.0 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired tertiary alcohol.

Visualization of Synthetic Workflows

Synthetic_Pathways start This compound acid Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid start->acid  Hydrolysis (NaOH, H₂O) amide N-Substituted Pyrazolo[1,5-b]pyridazine-3-carboxamide start->amide  Direct Aminolysis (Amine, Heat) alcohol (Pyrazolo[1,5-b]pyridazin-3-yl)methanol start->alcohol  Reduction (NaBH₄, CaCl₂) tert_alcohol Tertiary Alcohol Derivative start->tert_alcohol  Grignard Reaction (R-MgBr, THF) acid->amide  Amide Coupling (Amine, HATU, DIPEA)

Caption: Synthetic derivatizations of this compound.

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of derivatives. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the chemical space around this important heterocyclic system. By understanding the rationale behind the experimental choices and potential challenges, scientists can effectively synthesize novel compounds for evaluation in drug discovery and other applications.

References

Application Notes and Protocols for the Preparation of Novel Pyrazolo[1,5-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel pyrazolo[1,5-b]pyridazine analogs. This privileged scaffold is of significant interest in medicinal chemistry, with demonstrated potential as selective kinase inhibitors and other therapeutic agents.[1][2] This document offers a detailed exploration of key synthetic strategies, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their experimental design and execution.

Introduction: The Significance of the Pyrazolo[1,5-b]pyridazine Scaffold

The pyrazolo[1,5-b]pyridazine core is a fused heterocyclic system that has garnered considerable attention in the field of drug discovery. Its rigid, planar structure provides a unique framework for the spatial presentation of functional groups, enabling potent and selective interactions with various biological targets. Notably, analogs of this scaffold have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), highlighting their potential in the development of novel anticancer therapies.[1] The synthetic accessibility and the potential for diverse functionalization make the pyrazolo[1,5-b]pyridazine ring system an attractive starting point for the development of new chemical entities with therapeutic promise.

Key Synthetic Strategies

The construction of the pyrazolo[1,5-b]pyridazine ring system can be broadly approached through two primary strategies:

  • [3+2] Cycloaddition Reactions: This is a powerful and widely employed method for the construction of the pyrazole ring fused to the pyridazine core. It typically involves the reaction of an N-aminopyridazinium ylide, a 1,3-dipole, with a suitable dipolarophile, such as an alkyne or a strained alkene.

  • Post-Synthetic Functionalization: This approach involves the modification of a pre-existing pyrazolo[1,5-b]pyridazine core. This allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

This guide will delve into the practical execution of these strategies, providing detailed protocols and mechanistic insights.

Strategy 1: [3+2] Cycloaddition for Core Scaffold Synthesis

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocyclic rings. In the context of pyrazolo[1,5-b]pyridazine synthesis, the key 1,3-dipole is an N-aminopyridazinium ylide, which is typically generated in situ from an N-aminopyridazinium salt.

Mechanistic Rationale

The reaction proceeds via a concerted pericyclic mechanism, where the π systems of the 1,3-dipole and the dipolarophile interact in a single transition state to form the new five-membered ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the ylide and the dipolarophile.

Diagram 1: General Mechanism of [3+2] Cycloaddition for Pyrazolo[1,5-b]pyridazine Synthesis

G cluster_0 Step 1: In situ generation of N-aminopyridazinium ylide cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization N-aminopyridazinium salt N-aminopyridazinium salt N-aminopyridazinium ylide N-aminopyridazinium ylide N-aminopyridazinium salt->N-aminopyridazinium ylide Deprotonation Ylide N-aminopyridazinium ylide Base Base Cycloadduct Dihydropyrazolo[1,5-b]pyridazine Ylide->Cycloadduct Dipolarophile Alkyne (R1-C≡C-R2) Dipolarophile->Cycloadduct Dihydropyrazolo Dihydropyrazolo[1,5-b]pyridazine Pyrazolo[1,5-b]pyridazine Pyrazolo[1,5-b]pyridazine Dihydropyrazolo->Pyrazolo[1,5-b]pyridazine Oxidation Oxidation [O]

Caption: Workflow for the synthesis of pyrazolo[1,5-b]pyridazines via a [3+2] cycloaddition reaction.

Protocol 1: Synthesis of 2-(4-Ethoxyphenyl)-3-(4-methanesulfonylphenyl)pyrazolo[1,5-b]pyridazine

This protocol is adapted from a patented procedure and exemplifies the synthesis of a diaryl-substituted pyrazolo[1,5-b]pyridazine.

Materials:

  • 1-(4-Ethoxyphenyl)-2-(4-methanesulfonylphenyl)ethanone

  • N-aminopyridazinium iodide

  • Triethylamine (TEA)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-ethoxyphenyl)-2-(4-methanesulfonylphenyl)ethanone (0.25 g) in DCM (5 mL).

  • Reagent Addition: To the solution, add triethylamine (0.11 mL) followed by the dropwise addition of titanium tetrachloride (0.26 mL) at room temperature. The solution will turn a deep red color.

  • Cycloaddition: Add N-aminopyridazinium iodide (0.26 g) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and cautiously add water (5 mL) dropwise to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Summary Table:

Starting MaterialProductYieldReference
1-(4-Ethoxyphenyl)-2-(4-methanesulfonylphenyl)ethanone and N-aminopyridazinium iodide2-(4-Ethoxyphenyl)-3-(4-methanesulfonylphenyl)pyrazolo[1,5-b]pyridazineNot explicitly stated in the abstract, but the procedure is detailed.[3]

Strategy 2: Post-Synthetic Functionalization of the Pyrazolo[1,5-b]pyridazine Core

The functionalization of the pre-formed pyrazolo[1,5-b]pyridazine scaffold is a versatile strategy to access a wide range of analogs. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, enabling the formation of C-C and C-N bonds at specific positions of the heterocyclic core.

Mechanistic Rationale: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, proceed through a common catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki) or Migratory Insertion (for Heck): The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, or an alkene inserts into the Pd-C bond.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired product.

Diagram 2: General Catalytic Cycle for Suzuki Cross-Coupling

G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)(L₂)-X Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)(L₂)-R Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)₂ Base Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-R(L2)->Pd(0)L2 Product Ar-R Ar-Pd(II)-R(L2)->Product Reductive_Elimination Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki cross-coupling reaction.

Protocol 2: Palladium-Catalyzed C-H/C-H Cross-Coupling of Pyrazolo[1,5-a]azines with Heteroarenes (Conceptual Adaptation for Pyrazolo[1,5-b]pyridazines)

While the specific protocol is for a related pyrazolo[1,5-a]azine system, the principles can be adapted for the functionalization of pyrazolo[1,5-b]pyridazines, which possess C-H bonds amenable to such transformations. This method offers a highly efficient and atom-economical approach to biheteroaryl compounds.

Materials:

  • Substituted pyrazolo[1,5-b]pyridazine

  • Five-membered heteroarene (e.g., thiophene, furan, pyrrole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) acetate (AgOAc) as an oxidant

  • Suitable solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: To a sealable reaction vessel, add the pyrazolo[1,5-b]pyridazine (1.0 equiv.), the five-membered heteroarene (2.0-3.0 equiv.), Pd(OAc)₂ (5-10 mol%), and AgOAc (2.0 equiv.).

  • Solvent Addition: Add the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and silver salts. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired C-H functionalized pyrazolo[1,5-b]pyridazine.

Data Summary Table:

Reactant 1Reactant 2Catalyst/OxidantProductReference
Pyrazolo[1,5-a]pyrimidineFive-membered heteroarenePd(OAc)₂ / AgOAcC-H/C-H cross-coupled product[4]

Note: The regioselectivity of the C-H activation on the pyrazolo[1,5-b]pyridazine core will depend on the electronic and steric nature of the existing substituents. Computational studies or preliminary screening experiments may be necessary to predict and confirm the site of functionalization.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies. To ensure the successful and safe execution of these experiments, the following points are crucial:

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents, especially for the palladium-catalyzed reactions, as moisture and impurities can deactivate the catalyst.

  • Inert Atmosphere: For reactions involving organometallic reagents or sensitive catalysts, maintaining an inert atmosphere (nitrogen or argon) is critical to prevent degradation.

  • Reaction Monitoring: Diligent monitoring of the reaction progress by appropriate analytical techniques (TLC, LC-MS, GC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Characterization: Thoroughly characterize all synthesized compounds using standard spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and compare the data with literature values where available to confirm the structure and purity of the products.

References

The Strategic Role of Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate. This versatile heterocyclic scaffold serves as a pivotal intermediate in the synthesis of potent and selective modulators of key biological targets, particularly in oncology and inflammation. We will explore its synthetic utility, the biological significance of its derivatives, and provide detailed protocols for advancing compounds through the early stages of the drug discovery pipeline.

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold

The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic system in medicinal chemistry, recognized for its ability to form critical interactions with the ATP-binding sites of various protein kinases. Its rigid, planar structure provides a foundation for the strategic placement of functional groups to achieve high potency and selectivity. This compound, in particular, is not typically an end-product with high biological activity itself, but rather a crucial starting material. The ethyl carboxylate group at the C3 position is an invaluable synthetic handle, allowing for the facile creation of amide libraries, which is a common strategy to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

Derivatives of this scaffold have demonstrated significant potential as inhibitors of several key enzymes implicated in disease, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK3β), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclooxygenase-2 (COX-2)[1][2]. This guide will focus on the practical application of this building block in generating and evaluating novel kinase and COX-2 inhibitors.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound and its subsequent derivatization is a cornerstone of its application. Understanding the synthetic route is critical for planning library synthesis and generating novel chemical matter.

Core Scaffold Synthesis

A common and effective method for synthesizing the pyrazolo[1,5-b]pyridazine core involves the cyclization of a suitable pyridazine precursor. For instance, the reaction can be initiated from precursors like 3,6-dichloropyridazine, which undergoes reaction with hydrazine to form a hydrazinopyridazine intermediate. Subsequent reactions lead to the formation of the fused pyrazolo ring system[3]. The ethyl carboxylate moiety is typically introduced using reagents like diethyl malonate or similar C3 synthons during the cyclization process.

Derivatization via the C3-Ethyl Carboxylate

The true utility of this compound lies in the reactivity of the ester group.

  • Amide Bond Formation: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid is then activated and coupled with a diverse range of amines to generate a library of amide derivatives. This is a powerful strategy because the amide bond is metabolically stable, and the R-group of the amine can be varied to probe different regions of a target's binding pocket, influencing potency and selectivity.

  • Structure-Activity Relationship (SAR) Exploration: By systematically modifying the substituents at various positions on the pyrazolo[1,5-b]pyridazine core (e.g., C2, C6) and varying the amide functionality at C3, researchers can build a comprehensive SAR profile[1]. This allows for the rational design of compounds with improved potency, selectivity, and drug-like properties.

Application in Kinase Inhibitor Discovery

Kinases are a major class of drug targets, particularly in oncology. The pyrazolo[1,5-b]pyridazine scaffold has proven to be an effective ATP-competitive inhibitor core.

Targeting the Cell Cycle: CDK Inhibition

Aberrant cell cycle progression is a hallmark of cancer, and CDKs are central regulators of this process. Derivatives of the pyrazolo[1,5-b]pyridazine scaffold have been identified as potent inhibitors of CDK4, a key kinase in the G1 phase of the cell cycle[2]. Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby arresting the cell cycle and inhibiting tumor growth.

Below is a diagram illustrating the general drug discovery workflow for developing a CDK4 inhibitor from the this compound scaffold.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Profiling cluster_2 Lead Optimization A Ethyl Pyrazolo[1,5-b] pyridazine-3-carboxylate B Hydrolysis to Carboxylic Acid A->B C Amide Coupling with Diverse Amines B->C D Compound Library C->D E Primary Screen: CDK4 Kinase Assay D->E Test for Inhibition F Hit Identification (Potent Compounds) E->F G Selectivity Profiling (e.g., vs. CDK2, GSK3β) F->G I SAR Analysis F->I Analyze Data H Cell-Based Assays (e.g., pRb levels, Cell Viability) G->H H->I I->C Synthesize New Analogs J ADME/Tox Profiling I->J K In Vivo Efficacy Studies J->K L Lead Candidate K->L G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

References

Application Notes & Protocols: A Guide to the Cellular Activity Screening of Pyrazolo[1,5-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-b]pyridazine Scaffold

The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] This bicyclic aromatic system has proven to be a versatile framework for the development of potent and selective modulators of various biological targets. Historically, derivatives of this class have been identified as potent inhibitors of key enzymes implicated in human diseases, including Cyclin-Dependent Kinases (CDKs) for oncology applications and Cyclooxygenase-2 (COX-2) for inflammatory conditions.[2][3] The unique electronic and steric properties of the pyrazolo[1,5-b]pyridazine ring system allow for multi-directional modifications, enabling chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[4]

Given the scaffold's demonstrated success, particularly as a "hinge-binding" motif in kinase inhibitors, a robust and systematic approach to cellular screening is paramount for identifying novel therapeutic leads.[2][5] This guide provides a comprehensive overview and detailed protocols for a tiered cellular screening cascade, designed to move from broad cytotoxicity assessments to more defined mechanistic studies. We will cover primary viability assays, followed by secondary assays to investigate specific cellular mechanisms such as apoptosis and cell cycle arrest, providing researchers with a validated roadmap for characterizing their novel pyrazolo[1,5-b]pyridazine compounds.

Initial Steps: Compound Preparation and Cell Line Selection

2.1. Compound Handling and Solubilization

The journey from a synthesized powder to a biologically active agent begins with proper handling. Most small-molecule inhibitors, including pyrazolo[1,5-b]pyridazines, exhibit poor aqueous solubility. Therefore, a stock solution is typically prepared in an organic solvent.

  • Scientist's Note: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations. It is critical to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final DMSO percentage in the cell culture medium, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6] Always centrifuge the vial of powdered compound before opening to pellet any material that may be on the cap.[6]

2.2. Selection of Relevant Cell Lines

The choice of cell line is fundamental and should be driven by the therapeutic hypothesis. If targeting a specific cancer, a panel of relevant cancer cell lines is appropriate (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colorectal cancer).[7][8] It is also wise to include a non-cancerous cell line (e.g., human fibroblasts) to assess for general cytotoxicity and determine a preliminary therapeutic window.[7]

The Screening Cascade: From Primary Viability to Mechanism of Action

A tiered approach is the most efficient method for screening a library of compounds. This workflow prioritizes potent compounds and allows for the systematic elucidation of their mechanism of action.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Secondary Screening cluster_2 Data Interpretation Compound_Library Pyrazolo[1,5-b]pyridazine Compound Library MTT_Assay Assess Cytotoxicity (MTT Assay) Compound_Library->MTT_Assay Broad Viability Screen Kinase_Assay Biochemical Screen: In Vitro Kinase Assay MTT_Assay->Kinase_Assay Potent Hits Apoptosis_Assay Mechanism of Action: Apoptosis Assay (Annexin V / PI) MTT_Assay->Apoptosis_Assay Potent Hits MOA_Profile Generate Compound Mechanism of Action Profile Kinase_Assay->MOA_Profile CellCycle_Assay Mechanism of Action: Cell Cycle Analysis (PI Staining) Apoptosis_Assay->CellCycle_Assay Apoptosis_Assay->MOA_Profile CellCycle_Assay->MOA_Profile Apoptosis_Assay cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Healthy Annexin V (-) PI (-) Early Annexin V (+) PI (-) Healthy->Early PS Flip Late Annexin V (+) PI (+) Early->Late Membrane Permeabilization

References

Application Note & Protocol: Preparation of Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-b]pyridazine scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug discovery, with derivatives showing promise as inhibitors of various kinases and enzymes.[1][2][3] Ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate is a member of this class, and its effective application in cell-based assays is contingent upon proper solubilization and handling to ensure experimental reproducibility and accurate interpretation of biological effects. This document provides a comprehensive, field-proven protocol for the dissolution of this compound, the preparation of stock and working solutions, and best practices for its application in cell culture, with a focus on maintaining compound integrity and minimizing solvent-induced artifacts.

Introduction: The Challenge of Small Molecule Solubility

This compound, like many heterocyclic small molecules developed for biological screening, is predicted to have low aqueous solubility. Direct dissolution in aqueous cell culture media would likely result in poor bioavailability and precipitation, leading to inaccurate and unreliable experimental data. The primary challenge is to prepare a biologically active solution that is homogenous, sterile, and minimally disruptive to the cellular environment.

The solvent of choice must meet several criteria: high solubilizing power for non-polar compounds, miscibility with aqueous media, and low cellular toxicity at its final working concentration.[4] For these reasons, dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing concentrated stock solutions of hydrophobic compounds for cell culture applications.[4] However, DMSO is not biologically inert and can exert cytotoxic, apoptotic, and differentiation-inducing effects at higher concentrations.[5] Therefore, a carefully controlled workflow is essential.

This guide explains the causality behind each step, ensuring a robust and self-validating methodology from the powdered compound to the final cell treatment.

Protocol I: Preparation of a 10 mM Concentrated Stock Solution

This protocol details the preparation of a high-concentration stock solution in DMSO. This approach allows for small volumes to be used for subsequent dilutions, thereby minimizing the final concentration of the organic solvent in the cell culture medium.

2.1. Materials

  • This compound (CAS: 55259-43-3; Molecular Weight: 191.19 g/mol )[5]

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, conical-bottom 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Calibrated precision pipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

2.2. Step-by-Step Methodology

  • Pre-Handling of Compound: Small molecule powders can coat the walls and cap of the vial during shipping. Before opening, centrifuge the vial briefly (e.g., 1 minute at 1,000 x g) to ensure all powder is collected at the bottom.

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass.

    • Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example: Mass = 10 mmol/L × 0.001 L × 191.19 g/mol = 1.91 mg

  • Weighing: In a chemical fume hood or on a dedicated balance, carefully weigh out 1.91 mg of the compound. For quantities this small, it is often more practical to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (e.g., dissolve 10 mg in 5.23 mL of DMSO for a 10 mM solution). If weighing the exact amount, transfer it directly into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of sterile, cell culture-grade DMSO directly to the tube containing the powdered compound.

    • Cap the tube securely and vortex vigorously for 30-60 seconds. Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.

    • Causality: Vortexing provides mechanical energy to break up powder aggregates and facilitate solvation.

    • Troubleshooting: If the compound does not dissolve completely, warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Most small molecules have increased solubility at slightly elevated temperatures.

  • Aliquoting and Storage:

    • To prevent compound degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store aliquots at -20°C for short-to-medium term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years).

Protocol II: Preparation of Working Solutions & Dosing Cells

This protocol describes the critical dilution step from the DMSO stock into the aqueous cell culture medium. The primary goal is to avoid "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate out of solution.

3.1. Step-by-Step Methodology

  • Pre-warm Media: Before starting, ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. This helps maintain compound solubility, as solubility often decreases at lower temperatures.

  • Thaw Stock Solution: Remove a single aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature. Centrifuge the tube briefly to collect the entire volume at the bottom.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration.

    • Formula: V₁M₁ = V₂M₂ (where V=Volume, M=Molarity)

    • Example: To prepare 10 mL of medium with a final compound concentration of 10 µM:

      • V₁ = (V₂ × M₂) / M₁

      • V₁ = (10,000 µL × 10 µM) / 10,000 µM = 10 µL

  • Perform Stepwise Dilution (Recommended):

    • Pipette the required volume of pre-warmed medium (e.g., 10 mL) into a sterile conical tube.

    • Add the calculated volume of DMSO stock solution (10 µL in the example) directly into the medium, not onto the wall of the tube. Crucially, add the small volume of DMSO stock to the large volume of aqueous media, never the other way around.

    • Immediately after adding the stock, cap the tube and invert it gently 5-10 times or vortex at a low speed to ensure rapid and uniform mixing. This rapid dispersal is key to preventing localized high concentrations that lead to precipitation.

  • Vehicle Control Preparation: It is mandatory to include a vehicle control in every experiment. This control group is treated with the same final concentration of DMSO as the experimental groups.

    • Example: If the final DMSO concentration in the treated wells is 0.1% (from adding 10 µL of stock to 10 mL of media), prepare a vehicle control by adding 10 µL of pure, sterile DMSO to 10 mL of pre-warmed media.

  • Dosing Cells: Replace the existing medium in your cell culture plates with the freshly prepared working solutions (compound-treated or vehicle control).

  • Visual Confirmation: After preparing the working solution, visually inspect it for any signs of precipitation (cloudiness, crystals). If observed, refer to the Troubleshooting section.

3.2. Experimental Workflow Diagram

G cluster_prep Part A: Stock Solution Preparation cluster_dose Part B: Dosing Workflow powder Compound Powder (Ethyl Pyrazolo[1,5-b]pyridazine- 3-carboxylate) weigh 1. Weigh 1.91 mg powder->weigh dissolve 2. Add 1 mL Sterile DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot 3. Aliquot & Store (-20°C / -80°C) stock->aliquot thaw 4. Thaw Single Aliquot aliquot->thaw For each experiment dilute 5. Dilute Stock in Medium (e.g., 1:1000 for 10 µM) thaw->dilute media Pre-warmed (37°C) Cell Culture Medium media->dilute working Final Working Solution (e.g., 10 µM Compound in 0.1% DMSO) dilute->working cells 6. Treat Cells working->cells

References

Application Notes and Protocols: The Pyrazolo[1,5-b]pyridazine Scaffold as a Promising Framework for Novel Human African Trypanosomiasis (HAT) Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in HAT Drug Discovery

Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. Caused by the protozoan parasite Trypanosoma brucei, the disease progresses from a hemolymphatic (stage 1) to a meningoencephalitic (stage 2) phase, which is fatal if left untreated. Current treatments are limited by issues of toxicity, complex administration, and emerging resistance. The drug discovery pipeline for HAT is in critical need of novel chemical scaffolds that are safe, effective against both stages of the disease, and orally bioavailable.

This document outlines the application and potential of the pyrazolo[1,5-b]pyridazine scaffold, a promising starting point for the development of new anti-trypanosomal agents. This scaffold was identified through a strategic repurposing of a known human kinase inhibitor library, highlighting a powerful approach to accelerating drug discovery for neglected tropical diseases.[1][2][3] We will delve into the rationale for its selection, key structure-activity relationships (SAR), and provide detailed protocols for its synthesis and evaluation.

The pyrazolo[1,5-b]pyridazine core emerged from a high-throughput screen of over 42,000 compounds, selected for its potent activity against T. b. brucei, a favorable starting point for multiparameter optimization (MPO), and predicted central nervous system (CNS) penetration, a critical attribute for treating stage 2 HAT.[1][2] The initial hypothesis was that these compounds might target parasite kinases, as homologs of human kinases like Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKs) are known to be essential in T. brucei.[1][4] This application note will guide researchers through the process of synthesizing, testing, and optimizing compounds based on this versatile and potent scaffold.

Part 1: The Pyrazolo[1,5-b]pyridazine Scaffold - Synthesis and Core Structure

The chemical synthesis of the pyrazolo[1,5-b]pyridazine scaffold is designed for flexibility, allowing for late-stage diversification at key positions to explore the chemical space and optimize for potency and selectivity. The general synthetic route is a multi-step process that culminates in the core structure, which can then be further modified.

Protocol 1: General Synthesis of the 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine Intermediate

This protocol describes the foundational synthesis to create the key intermediate, which serves as the precursor for a wide array of analogs. The causality behind this specific pathway is its efficiency and the strategic placement of a reactive chlorine atom, which facilitates subsequent nucleophilic aromatic substitution reactions for derivatization.

Step-by-Step Methodology:

  • Sonogashira Coupling: Begin with 2,4-dichloropyrimidine. Perform a Sonogashira coupling reaction with trimethylsilylacetylene to introduce an alkyne group. This reaction is chosen for its reliability in forming carbon-carbon bonds.

  • Silyl Deprotection: Remove the trimethylsilyl protecting group using a base such as potassium hydroxide. This step is crucial to unmask the terminal alkyne for the subsequent cycloaddition.

  • Cycloaddition Reaction: React the resulting 2-chloro-4-ethynylpyrimidine with a 1-aminopyridizinium ion. This ion is generated in situ from pyridazine and hydroxylamine-O-sulfonic acid (HOSA). This [3+2] cycloaddition is the key step that forms the fused pyrazolo[1,5-b]pyridazine ring system.[1]

  • Purification: The resulting intermediate, 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine, should be purified using column chromatography to ensure high purity for subsequent reactions.

Synthesis_Workflow Start 2,4-dichloropyrimidine Step1 Sonogashira Coupling (trimethylsilylacetylene) Start->Step1 Intermediate1 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine Step1->Intermediate1 Step2 Silyl Deprotection (KOH) Intermediate1->Step2 Intermediate2 2-chloro-4-ethynylpyrimidine Step2->Intermediate2 Step3 [3+2] Cycloaddition Intermediate2->Step3 Reagent Pyridazine + HOSA Reagent->Step3 Final_Intermediate 3-(2-chloropyrimidin-4-yl) pyrazolo[1,5-b]pyridazine Step3->Final_Intermediate InVivo_Workflow Infection Infect Mice with T. b. brucei Monitor1 Monitor Parasitemia (Blood Smears) Infection->Monitor1 Treatment Administer Test Compound (e.g., Oral Gavage) Monitor1->Treatment Monitor2 Monitor Parasitemia During & Post-Treatment Treatment->Monitor2 Toxicity Monitor for Toxicity (Weight, Behavior) Treatment->Toxicity Outcome Assess Cure Rate (60-day follow-up) Monitor2->Outcome

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Research, Development, and Manufacturing Professionals

Welcome to the technical support center for the synthesis of ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate. This guide is designed to provide in-depth, experience-based insights and practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address the nuanced issues you may face in the lab.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section tackles the most frequent and critical problems encountered during the synthesis, which typically involves the condensation of an N-aminopyridazinium salt with a suitable three-carbon synthon, followed by cyclization.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?

Low or no yield is the most common issue, often stemming from one of three critical areas: the initial condensation, the subsequent cyclization, or the stability of reactants and products.

Potential Cause 1: Inefficient N-Amination of the Pyridazine Starting Material

The synthesis often begins by forming an N-aminopyridazinium salt, a crucial intermediate. Incomplete formation of this salt is a frequent point of failure.

  • Scientific Rationale: The N-amination of pyridazine using reagents like hydroxylamine-O-sulfonic acid (HOSA) creates a reactive aminopyridizinium ion. This ion is necessary for the subsequent [3+2] cycloaddition reaction to form the pyrazolo[1,5-b]pyridazine core.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure HOSA is fresh and has been stored under anhydrous conditions. Over time, it can degrade, leading to poor amination efficiency.

    • Optimize Reaction Conditions: The reaction is often performed in a biphasic system (e.g., DCM/water) with a base like KOH and NaHCO3. Ensure vigorous stirring to maximize interfacial contact. The temperature should be carefully controlled, often starting at elevated temperatures (e.g., 70°C) and then cooling to room temperature.

    • Confirm Intermediate Formation: Before proceeding, attempt to isolate and characterize the N-aminopyridazinium salt (e.g., as a hexafluorophosphate salt) to confirm successful amination.

Potential Cause 2: Ineffective Cyclization Conditions

The final ring-closing step to form the bicyclic pyrazolopyridazine system is thermally demanding and highly sensitive to reaction parameters.

  • Scientific Rationale: This intramolecular cyclization involves the elimination of a leaving group and the formation of the pyrazole ring. The reaction is an aromatic substitution, and its rate is heavily influenced by temperature and the solvent's ability to stabilize the transition state. High heat is typically required to overcome the activation energy barrier.

  • Troubleshooting Steps:

    • Solvent Selection: High-boiling point, aprotic polar solvents are often preferred. While ethanol can be used, solvents like Dowtherm A or diphenyl ether, which allow for temperatures >200°C, are commonly used for thermal cyclizations to drive the reaction to completion.

    • Temperature Optimization: A systematic temperature screen is crucial. Start at a lower temperature (e.g., 180°C) and incrementally increase it. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and potential product degradation.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Under-refluxing for too short a time is a common cause of incomplete conversion.

Potential Cause 3: Degradation of Starting Materials or Product

The reactants, intermediates, or the final product may be unstable under the required reaction conditions, especially at high temperatures.

  • Scientific Rationale: The ester functional group on the desired product is susceptible to hydrolysis, especially in the presence of nucleophilic bases or residual water at high temperatures. The pyridazine ring itself can also be prone to decomposition.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.

    • Choice of Base: If a base is used in the cyclization step, opt for a non-nucleophilic, hindered base to minimize side reactions like ester hydrolysis.

    • Work-up Procedure: Upon completion, cool the reaction mixture promptly and proceed with the work-up to minimize prolonged exposure of the product to harsh conditions.

Q2: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity profiles can reveal much about what's going wrong in the reaction. The most common side products arise from incomplete reactions or undesired side reactions.

Common Impurity 1: Uncyclized Intermediate

  • Identification: This is the product of the initial condensation but before the final ring-closing step. It will have a significantly different polarity and mass spectrum signature compared to the final product.

  • Cause: Insufficient thermal energy or reaction time for the cyclization step.

  • Solution: As detailed in Q1, increase the reaction temperature and/or extend the reaction time. Re-evaluate your choice of high-boiling solvent to ensure the required temperature can be reached and maintained.

Common Impurity 2: Hydrolyzed Product (Pyrazolo[1,5-b]pyridazine-3-carboxylic acid)

  • Identification: A more polar spot on TLC that corresponds to the mass of the carboxylic acid derivative.

  • Cause: Presence of water in the reaction mixture, especially at high temperatures or if a strong nucleophilic base (like NaOH or EtONa) is used.

  • Solution:

    • Rigorously dry all solvents and reagents.

    • If a base is necessary, switch to a non-nucleophilic alternative like potassium carbonate (K2CO3).

    • Ensure the work-up and purification steps are performed under neutral or slightly acidic conditions to prevent post-reaction hydrolysis.

Troubleshooting Workflow for Purity Issues ```dot graph TD { A[Start: Impurity Detected] --> B{Characterize Impurity by LC-MS/NMR}; B --> C{Mass = Uncyclized Intermediate?}; B --> D{Mass = Hydrolyzed Product?}; B --> E[Other Side Product]; C --> F[Action: Increase Cyclization Temp/Time]; D --> G[Action: Use Anhydrous Solvents & Non-Nucleophilic Base]; E --> H[Action: Re-evaluate Stoichiometry & Reagent Purity]; F --> I[Monitor by TLC/LC-MS]; G --> I; H --> I; I --> J[End: Optimized Purity];

}

Caption: Key steps and stoichiometry in the synthesis pathway.

Technical Support Center: Purification of Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important heterocyclic compound. The protocols and advice provided herein are based on established chemical principles and data from related pyrazolopyridine structures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used techniques for the purification of this compound and its analogs are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities I need to remove?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of an appropriate ethanone derivative with an N-aminopyridazinium salt, followed by an oxidation step.[1] Potential impurities could include:

  • Unreacted starting materials.

  • The unoxidized dihydropyrazolo[1,5-b]pyridazine intermediate.

  • Side products from competing reactions.

Q3: How do I choose between column chromatography and recrystallization?

A3:

  • Column chromatography is ideal for separating compounds with different polarities. It is particularly useful for removing impurities that have significantly different Rf values from your product. It is also the method of choice for purifying small to moderate quantities of material or when multiple impurities are present.

  • Recrystallization is a highly effective technique for removing small amounts of impurities from a large amount of a solid product. It is a cost-effective and scalable method, provided a suitable solvent system can be found.

Q4: My purified compound has a slight color. Is this normal?

A4: While the pure compound is expected to be a white or off-white solid, residual colored impurities can sometimes be present. If the color persists after initial purification, a charcoal treatment during recrystallization may be effective in removing colored byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The compound may be too soluble in the chosen solvent even at low temperatures.Use a lower-boiling point solvent. Try a mixed solvent system. Add a "poor" solvent dropwise to the hot, saturated solution until turbidity persists, then allow to cool slowly.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent and allow it to cool again. Cool the solution more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of the product in the mother liquor. The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Impurities co-precipitate with the product. The cooling process was too fast, trapping impurities in the crystal lattice. The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Experiment with different recrystallization solvents or solvent systems.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of spots on TLC. The solvent system is not optimal (either too polar or not polar enough).Systematically vary the ratio of the solvents in your eluent. Consider trying a different solvent system altogether.
Cracked or channeled chromatography column. The column was not packed properly. The silica gel has dried out.Repack the column carefully, ensuring a uniform and compact bed. Do not let the solvent level drop below the top of the silica gel.
Product elutes too quickly (high Rf). The eluent is too polar.Decrease the proportion of the more polar solvent in your eluent system.
Product does not move from the baseline (low Rf). The eluent is not polar enough.Increase the proportion of the more polar solvent in your eluent system.
Streaking of the compound on the column/TLC. The compound is acidic or basic and is interacting with the silica gel. The sample was overloaded.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds). Load a smaller amount of the crude material onto the column.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline based on methods used for similar pyrazolo[1,5-b]pyridazine derivatives.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate, Hexane (or Cyclohexane)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various ratios of ethyl acetate/hexane (e.g., 1:4, 1:2, 1:1) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture you will use).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed product to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • You may start with a less polar eluent (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) to elute your compound and any more polar impurities.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is a general procedure; the ideal solvent will need to be determined experimentally. Based on related structures, ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexane are good starting points.[2]

Materials:

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes. A good solvent will dissolve the compound when hot.

    • Allow the solutions to cool. The best solvent will result in the formation of well-defined crystals upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound purity_check Assess Purity and Impurity Profile (TLC/¹H NMR) start->purity_check decision Choose Primary Purification Method purity_check->decision recrystallization Recrystallization decision->recrystallization High-yielding reaction with minor impurities column Column Chromatography decision->column Complex mixture or closely related impurities recrystallization_outcome Is the purity >98%? recrystallization->recrystallization_outcome column_outcome Are fractions containing pure product obtained? column->column_outcome end_product Pure Product recrystallization_outcome->end_product Yes re_purify Consider Re-purification or Alternative Method recrystallization_outcome->re_purify No column_outcome->end_product Yes column_outcome->re_purify No re_purify->decision

Caption: Decision workflow for selecting the appropriate purification technique.

General Column Chromatography Workflow

Column_Chromatography_Workflow start Start: Crude Product tlc 1. TLC Solvent Screen start->tlc pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Sample pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Step-by-step workflow for purification by column chromatography.

References

Technical Support Center: Troubleshooting Solubility Issues with Pyrazolo[1,5-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-b]pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this important class of heterocyclic compounds. The following question-and-answer format provides in-depth technical guidance and practical, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[1,5-b]pyridazine derivative is showing poor aqueous solubility. What are the underlying reasons for this?

A1: Poor aqueous solubility is a frequent challenge in drug discovery, particularly with heterocyclic compounds like pyrazolo[1,5-b]pyridazines.[1] The primary reasons are often rooted in the molecule's physicochemical properties:

  • High Lipophilicity: The pyrazolo[1,5-b]pyridazine scaffold, while a valuable pharmacophore, can be quite hydrophobic. The addition of lipophilic substituents to enhance potency often exacerbates this issue, leading to poor interaction with water molecules.

  • Crystal Lattice Energy: A stable crystalline form with high lattice energy can be difficult to dissolve, as the energy required to break the crystal lattice is not sufficiently compensated by the energy of solvation.

  • Molecular Weight and Shape: Larger, more planar molecules can have reduced solubility due to a smaller surface area-to-volume ratio and unfavorable interactions with the solvent.

Q2: I am observing immediate precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A2: This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower. This leads to supersaturation and subsequent precipitation.

Here are some strategies to mitigate this:

  • Optimize the Dilution Process:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Slow Addition with Agitation: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This promotes rapid dispersion and prevents the formation of localized areas of high concentration.

  • Lower the Final Concentration: If your experimental design allows, reducing the final concentration of the compound in the aqueous solution is the most direct way to avoid exceeding its solubility limit.

  • Maintain a Co-solvent Percentage: Keeping a small percentage of a co-solvent like DMSO in the final aqueous solution can help maintain solubility. However, it is crucial to ensure the final co-solvent concentration is compatible with your experimental system (e.g., <0.5% for many cell-based assays to avoid toxicity).

Q3: How can I systematically approach improving the solubility of my pyrazolo[1,5-b]pyridazine derivative for in vitro assays?

A3: A systematic approach, starting with the simplest methods, is recommended. The following flowchart illustrates a typical workflow for troubleshooting and enhancing solubility:

solubility_workflow start Start: Poorly Soluble Pyrazolo[1,5-b]pyridazine ph_adjustment pH Adjustment (for ionizable compounds) start->ph_adjustment Is the compound ionizable? co_solvents Co-solvent System (e.g., DMSO, Ethanol, PEG) ph_adjustment->co_solvents Inadequate Solubility success Solubility Achieved ph_adjustment->success Solubility Goal Met cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) co_solvents->cyclodextrins Still Insoluble or Incompatible co_solvents->success Solubility Goal Met salt_formation Salt Formation (for basic compounds) cyclodextrins->salt_formation Precipitation or Aggregation Issues cyclodextrins->success Solubility Goal Met salt_formation->success Solubility Goal Met structural_modification Consider Structural Modification salt_formation->structural_modification Persistent Issues

Caption: A decision-making workflow for enhancing the solubility of pyrazolo[1,5-b]pyridazine derivatives.

In-depth Troubleshooting Guides

pH Adjustment

The pyrazolo[1,5-b]pyridazine core contains basic nitrogen atoms, making its aqueous solubility pH-dependent. By lowering the pH of the solution, these nitrogen atoms can be protonated, forming a more soluble salt in situ.

  • Principle: For a basic compound, solubility increases as the pH of the solution decreases below its pKa. The Henderson-Hasselbalch equation provides a theoretical framework for this relationship.

  • Practical Steps:

    • Determine the pKa of your compound (either experimentally or through in silico prediction).

    • Prepare a series of buffers with pH values ranging from 2 units below the pKa to a neutral pH (e.g., pH 4.0, 5.0, 6.0, 7.4).

    • Determine the solubility of your compound in each buffer using the protocol outlined in the "Experimental Protocols" section.

    • Select the buffer with the lowest pH that provides adequate solubility and is compatible with your experimental system.

Co-solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycols (PEGs), and N,N-dimethylformamide (DMF) are frequently used.

  • Considerations:

    • Toxicity: Be mindful of the potential toxicity of the co-solvent in your assay, especially for cell-based experiments.

    • Compatibility: Ensure the co-solvent is compatible with other components of your experimental system.

    • Concentration: Use the lowest concentration of co-solvent necessary to achieve the desired solubility.

Table 1: Solubility of a Structurally Related Pyridazinone Derivative in DMSO/Water Mixtures

Mass Fraction of DMSO (m)Mole Fraction Solubility (x_e) at 298.2 K
0.0 (Pure Water)5.82 x 10⁻⁶
0.21.15 x 10⁻⁴
0.42.27 x 10⁻³
0.62.16 x 10⁻²
0.81.25 x 10⁻¹
1.0 (Pure DMSO)4.00 x 10⁻¹

Data adapted from Shakeel, F., et al. (2019). Molecules, 24(18), 3394. This table illustrates the dramatic increase in solubility that can be achieved with increasing concentrations of a co-solvent like DMSO.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like pyrazolo[1,5-b]pyridazine derivatives, forming inclusion complexes with enhanced aqueous solubility.

  • Commonly Used Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles compared to native β-cyclodextrin.

  • Mechanism of Action: The hydrophobic pyrazolo[1,5-b]pyridazine molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the overall solubility of the complex.

  • Case Study: A study on the closely related pyrazolo[3,4-d]pyrimidine scaffold demonstrated that the use of 2-hydroxypropyl-β-cyclodextrin (HPβCD) improved water solubility by 100 to 1000-fold.[1][2]

Salt Formation

For pyrazolo[1,5-b]pyridazine derivatives with sufficiently basic centers, forming a stable salt with a pharmaceutically acceptable acid can significantly improve aqueous solubility and dissolution rate.

  • Rationale: Salts are generally more soluble than their corresponding free bases due to the high polarity of the ionized form.

  • Common Counter-ions: Hydrochloride, mesylate, and sulfate are common counter-ions used to form salts of basic drugs.

  • Screening Process: A salt screening study is typically performed to identify the optimal salt form with the best combination of solubility, stability, and manufacturability. This involves reacting the free base with a variety of acids and characterizing the resulting solid forms.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol is adapted from a method used for pyrazolo[1,5-b]pyridazine derivatives.[3]

  • Preparation of Compound: Start with a 10 mM stock solution of the pyrazolo[1,5-b]pyridazine derivative in DMSO.

  • Drying Down: In a glass vial, add a known amount of the DMSO stock solution and dry it down using a centrifugal evaporation technique.

  • Addition of Buffer: Add a precise volume of the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to the dried compound.

  • Equilibration: Place a stir bar in the vial, seal it, and shake at a constant temperature (e.g., 25°C) for 20-24 hours to ensure the solution reaches equilibrium.

  • Separation of Undissolved Solid: Centrifuge the sample to pellet any undissolved solid. A double centrifugation with a tip wash in between is recommended to ensure no solid particles are carried over.

  • Quantification: Carefully collect the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated analytical method such as LC/MS/MS.

References

Technical Support Center: Synthesis of Pyrazolo[1,5-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-b]pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Side Reactions & Experimental Issues

This section addresses specific problems you might encounter during the synthesis of pyrazolo[1,5-b]pyridazines, particularly when using the common [3+2] cycloaddition route involving an N-aminopyridazinium salt and an alkyne.

Question 1: Why is my yield of the desired pyrazolo[1,5-b]pyridazine unexpectedly low?

Answer:

Low yields in the synthesis of pyrazolo[1,5-b]pyridazines can stem from several factors, primarily related to the stability and reactivity of the key intermediates. The most common synthetic route involves the in situ generation of a pyridazinium ylide from an N-aminopyridazinium salt, which then undergoes a [3+2] cycloaddition with a suitable alkyne.[1][2] Several competing side reactions can consume the reactive ylide intermediate, leading to a diminished yield of your target molecule.

Potential Causes and Solutions:

  • Incomplete Formation of the N-Aminopyridazinium Salt: The precursor salt must be formed efficiently for the reaction to proceed. Ensure that the amination of the starting pyridazine is complete. The choice of aminating agent (e.g., hydroxylamine-O-sulfonic acid) and reaction conditions are critical.[1][2]

  • Decomposition of the Pyridazinium Ylide: Pyridazinium ylides are reactive intermediates. Under suboptimal conditions, they can decompose before reacting with the alkyne. Temperature control is crucial; running the reaction at too high a temperature can accelerate decomposition pathways.

  • Dimerization of the Pyridazinium Ylide: A common side reaction for reactive ylides is dimerization, where two molecules of the ylide react with each other.[3] This is more likely to occur at higher concentrations of the ylide.

    • Troubleshooting Protocol: To minimize ylide dimerization, consider a slow addition of the base used to generate the ylide from the N-aminopyridazinium salt. This maintains a low steady-state concentration of the reactive ylide, favoring the intermolecular cycloaddition with the alkyne over self-dimerization.

  • Suboptimal Reaction Conditions: The solvent, base, and temperature can all significantly impact the reaction outcome. Aprotic solvents are generally preferred. The choice of base should be carefully considered to ensure it is strong enough to deprotonate the N-aminopyridazinium salt but not so strong as to cause unwanted side reactions with the starting materials or product.

Experimental Protocol for Optimizing Yield:

  • Starting Material Purity: Ensure the starting pyridazine and alkyne are pure and free of any contaminants that could interfere with the reaction.

  • Formation of N-Aminopyridazinium Salt: Monitor the formation of the salt by a suitable analytical method (e.g., NMR, LC-MS) to ensure complete conversion before proceeding.

  • Cycloaddition Step:

    • In an inert atmosphere (e.g., under nitrogen or argon), dissolve the N-aminopyridazinium salt and the alkyne in a suitable anhydrous aprotic solvent (e.g., DMF, acetonitrile).

    • Cool the reaction mixture to a temperature that balances reaction rate with intermediate stability (e.g., 0 °C to room temperature).

    • Prepare a solution of a non-nucleophilic base (e.g., triethylamine, DBU) in the same solvent.

    • Add the base solution dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump.

    • Allow the reaction to stir at the optimized temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up and purify the product using column chromatography.

Table 1: Troubleshooting Low Yields

Potential Cause Suggested Solution
Incomplete salt formationConfirm precursor formation before cycloaddition.
Ylide decompositionOptimize reaction temperature (lower if necessary).
Ylide dimerizationUse slow addition of base to control ylide concentration.
Suboptimal conditionsScreen different solvents, bases, and temperatures.
Question 2: I've isolated an unexpected isomer. What could it be and how can I prevent its formation?

Answer:

The formation of isomers is a common challenge in the synthesis of substituted pyrazolo[1,5-b]pyridazines, primarily due to issues of regioselectivity in the [3+2] cycloaddition reaction.[4][5][6] When an unsymmetrical alkyne is used, the pyridazinium ylide can add in two different orientations, leading to two regioisomeric products.

Understanding the Cause: Regioselectivity

The regiochemical outcome of a 1,3-dipolar cycloaddition is governed by the electronic and steric properties of both the dipole (the pyridazinium ylide) and the dipolarophile (the alkyne). The preferred isomer is often dictated by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the reactants.

Diagram of Regioisomer Formation:

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A Pyridazinium Ylide C Desired Pyrazolo[1,5-b]pyridazine Isomer A->C [3+2] Cycloaddition (Correct Orientation) D Pyridazinium Ylide B Unsymmetrical Alkyne (R1-C≡C-R2) B->C F Undesired Regioisomer D->F [3+2] Cycloaddition (Incorrect Orientation) E Unsymmetrical Alkyne (R1-C≡C-R2) E->F

Caption: Formation of regioisomers in pyrazolo[1,5-b]pyridazine synthesis.

Strategies to Control Regioselectivity:

  • Choice of Substituents: The electronic nature of the substituents on the alkyne can strongly influence the regioselectivity. Electron-withdrawing groups on one side of the alkyne and electron-donating groups on the other can enhance the selectivity.

  • Reaction Conditions: While less common for controlling regioselectivity in cycloadditions, in some cases, the solvent polarity and the presence of Lewis acid catalysts can influence the outcome.

  • Starting Material Design: If possible, redesigning the alkyne starting material to be symmetrical will eliminate the possibility of forming regioisomers.

Analytical Characterization to Differentiate Isomers:

  • NMR Spectroscopy: 1D and 2D NMR techniques (such as NOESY or HMBC) are powerful tools for unambiguously determining the structure of the isolated isomers by looking at through-space or through-bond correlations between protons and carbons.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides definitive structural proof.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control to minimize side products in pyrazolo[1,5-b]pyridazine synthesis?

A1: The most critical parameters are temperature and the rate of addition of the base . Temperature control is essential to prevent the decomposition of the reactive pyridazinium ylide intermediate. Slow, controlled addition of the base is crucial to keep the concentration of the ylide low, which in turn minimizes side reactions like dimerization.

Q2: Can I use protecting groups to avoid side reactions?

A2: Yes, protecting groups can be a valuable strategy, especially if your starting pyridazine or alkyne contains sensitive functional groups that might react under the basic conditions of the cycloaddition.[7] For example, hydroxyl or amino groups might need to be protected to prevent them from interfering with the desired reaction.

Q3: Are there alternative synthetic routes to pyrazolo[1,5-b]pyridazines that might avoid these side reactions?

A3: While the [3+2] cycloaddition is a very common and versatile method, other routes have been reported. For instance, some syntheses involve the condensation of substituted hydrazines with 1,3-dicarbonyl compounds, followed by cyclization.[8] However, these methods may also present their own set of challenges, including the potential for the formation of different isomeric pyrazole-containing fused rings.[6][9] The choice of synthetic route should be guided by the specific substitution pattern of the desired target molecule and the availability of starting materials.

Q4: My reaction is not proceeding to completion. What should I do?

A4: If your reaction is stalling, several factors could be at play:

  • Insufficient Base: The base may not be strong enough to efficiently generate the pyridazinium ylide, or an insufficient amount was used. Consider using a stronger, non-nucleophilic base or increasing the stoichiometry.

  • Low Reaction Temperature: While high temperatures can cause decomposition, a temperature that is too low may not provide enough energy for the cycloaddition to occur at a reasonable rate. A careful optimization of the temperature is necessary.

  • Steric Hindrance: Highly substituted pyridazines or alkynes may react more slowly due to steric hindrance. In such cases, longer reaction times or slightly elevated temperatures may be required.

Troubleshooting Workflow:

G start Low Yield or Side Product Formation check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure slow_addition Implement Slow Addition of Base optimize_temp->slow_addition change_base Screen Different Bases slow_addition->change_base change_solvent Screen Different Solvents change_base->change_solvent analyze_isomers Characterize Isomers (NMR, X-ray) change_solvent->analyze_isomers end Optimized Synthesis analyze_isomers->end

Caption: A systematic approach to troubleshooting pyrazolo[1,5-b]pyridazine synthesis.

References

challenges in the chemical synthesis of pyrazolo[1,5-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the chemical synthesis of pyrazolo[1,5-b]pyridazines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your experimental work. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature and practical laboratory experience to ensure you have the necessary information to achieve successful synthetic outcomes.

Introduction to Pyrazolo[1,5-b]pyridazine Synthesis

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activity, making it a focal point in medicinal chemistry and drug discovery. The synthesis of this bicyclic system, however, can present several challenges, from the preparation of key precursors to the control of regioselectivity and final product purification. This guide will address these challenges in a practical, question-and-answer format, providing you with the rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrazolo[1,5-b]pyridazine core?

A1: The most prevalent and versatile method for constructing the pyrazolo[1,5-b]pyridazine skeleton involves a [3+2] cycloaddition reaction. This typically entails the reaction of an N-aminopyridazinium salt with a suitable dipolarophile, such as an activated alkyne or a ketone.

A common pathway involves the in situ generation of a 1-aminopyridazinium ion from pyridazine and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). This is then reacted with a dipolarophile to form the fused ring system. Another approach involves the reaction of an N-aminopyridazinium iodide with a 1,3-dicarbonyl compound or its equivalent.

Q2: What are the key precursors for the synthesis of pyrazolo[1,5-b]pyridazines, and what are the challenges in their preparation?

A2: The primary precursors are a pyridazine derivative and a suitable aminating agent to form the N-aminopyridazinium intermediate. A common challenge lies in the synthesis and stability of the N-aminopyridazinium salt. For instance, N-aminopyridazinium iodide can be sensitive and may require careful handling and storage. Its purity is crucial for the success of the subsequent cyclization reaction. Issues with the precursor synthesis can manifest as low yields or the formation of impurities that are difficult to remove from the final product.

Q3: Are there any major safety precautions I should be aware of during the synthesis?

A3: Yes, several safety precautions are essential. When working with reagents like phosphorus oxychloride (POCl₃) for chlorination reactions, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as it is highly corrosive and reacts violently with water. Similarly, reagents like sodium hydride (NaH) are flammable and reactive, requiring handling under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis of pyrazolo[1,5-b]pyridazines, along with their probable causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Product

Q: I am following a standard protocol for the [3+2] cycloaddition to synthesize a substituted pyrazolo[1,5-b]pyridazine, but I am getting a very low yield or no product at all. What could be the issue?

A: Low or no yield in this synthesis can stem from several factors, from the quality of your starting materials to the reaction conditions. Here is a systematic troubleshooting approach:

Potential Cause Troubleshooting Strategy Scientific Rationale
Poor Quality or Degradation of Starting Materials Verify the purity of your pyridazine and dipolarophile. Use freshly distilled or purified starting materials.Check the activity of your aminating agent (e.g., HOSA). Use a fresh batch if possible.Confirm the integrity of your N-aminopyridazinium salt. If you have synthesized and stored it, check for signs of decomposition.The purity of reactants is paramount. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation. N-aminopyridazinium salts can be unstable and degrade over time, reducing the concentration of the active species.
Inefficient Formation of the N-aminopyridazinium Intermediate Optimize the amination reaction conditions. Vary the temperature, reaction time, and stoichiometry of the aminating agent.Consider using a different aminating agent. Alternatives to HOSA can be explored based on literature precedents for similar systems.The in situ formation of the N-aminopyridazinium ylide is a critical step. Incomplete formation will directly lead to a lower concentration of one of the key reactants for the cycloaddition.
Suboptimal Cycloaddition Conditions Adjust the reaction temperature. Some cycloadditions require heating to overcome the activation energy barrier, while others may proceed better at lower temperatures to minimize side reactions.Screen different solvents. The polarity and coordinating ability of the solvent can significantly influence the reaction rate and outcome.Vary the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.The cycloaddition step is sensitive to reaction parameters. Temperature affects the reaction kinetics, while the solvent can influence the solubility of reactants and stabilize transition states.
Presence of Inhibitors Ensure all glassware is scrupulously clean and dry. Trace impurities can act as catalysts for decomposition or side reactions.Use high-purity solvents. Trace amounts of acid, base, or metal ions can have a significant impact on the reaction outcome.
Problem 2: Formation of Multiple Products and Purification Challenges

Q: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the desired pyrazolo[1,5-b]pyridazine. What are the likely side products, and how can I improve the selectivity and purification?

A: The formation of multiple products is a common challenge, often arising from a lack of regioselectivity or competing side reactions.

Diagram of Potential Reaction Pathways and Side Products

cluster_0 Starting Materials cluster_1 Intermediate Pyridazine Pyridazine N-aminopyridazinium Ylide N-aminopyridazinium Ylide Pyridazine->N-aminopyridazinium Ylide Amination Dipolarophile Dipolarophile Side Products from Dipolarophile Side Products from Dipolarophile Dipolarophile->Side Products from Dipolarophile Self-condensation/ Decomposition Desired Pyrazolo[1,5-b]pyridazine Desired Pyrazolo[1,5-b]pyridazine N-aminopyridazinium Ylide->Desired Pyrazolo[1,5-b]pyridazine [3+2] Cycloaddition (Desired Pathway) Regioisomeric Product Regioisomeric Product N-aminopyridazinium Ylide->Regioisomeric Product [3+2] Cycloaddition (Alternative Pathway) Decomposition Products Decomposition Products N-aminopyridazinium Ylide->Decomposition Products

Caption: Potential reaction pathways and side products in pyrazolo[1,5-b]pyridazine synthesis.

Troubleshooting Strategies for Product Selectivity and Purification:

  • Regioselectivity Issues:

    • Cause: When using unsymmetrical dipolarophiles, the N-aminopyridazinium ylide can react at two different sites, leading to the formation of regioisomers.

    • Solution:

      • Modify the dipolarophile: Introducing steric bulk or strong electronic-directing groups on the dipolarophile can favor the formation of one regioisomer.

      • Optimize reaction conditions: The choice of solvent and temperature can influence the regioselectivity. Experiment with a range of conditions to find the optimal balance.

      • Catalyst selection: In some cases, the use of a specific catalyst can direct the cycloaddition to favor one regioisomer.

  • Formation of Side Products:

    • Cause: The N-aminopyridazinium intermediate can be unstable and undergo decomposition. The dipolarophile itself might also be prone to self-condensation or other side reactions under the reaction conditions.

    • Solution:

      • Control the reaction temperature: Running the reaction at a lower temperature can sometimes minimize the rate of side reactions.

      • Slow addition of reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of the reactive intermediate, thereby reducing the likelihood of side reactions.

      • Use of protecting groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent unwanted reactions.

  • Purification Challenges:

    • Cause: The desired product and its regioisomer or other side products may have very similar polarities, making them difficult to separate by standard column chromatography.

    • Solution:

      • Optimize your chromatography method: Try different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) and different stationary phases (e.g., silica gel, alumina).

      • Consider alternative purification techniques: Techniques like preparative HPLC or crystallization can be effective for separating closely related compounds.

      • Derivative formation: In some cases, it may be possible to selectively react the desired product to form a derivative that is easier to separate. The protecting group can then be removed in a subsequent step.

Problem 3: Difficulty with the Final Product Isolation and Characterization

Q: I have successfully formed the pyrazolo[1,5-b]pyridazine, but I am having trouble with the work-up and obtaining a pure, characterizable solid.

A: The final isolation and characterization steps are critical for confirming the success of your synthesis.

Workflow for Product Isolation and Characterization

Reaction Quench Reaction Quench Aqueous Work-up Aqueous Work-up Reaction Quench->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Crude Product Crude Product Drying and Concentration->Crude Product Purification Purification Crude Product->Purification Column Chromatography, Crystallization, or Prep-HPLC Pure Product Pure Product Purification->Pure Product Characterization Characterization Pure Product->Characterization NMR, MS, IR

Caption: A typical workflow for the isolation and characterization of pyrazolo[1,5-b]pyridazines.

Troubleshooting Tips for Isolation and Characterization:

  • Work-up Issues:

    • Emulsion formation during extraction: This can be a common problem. To break emulsions, try adding a small amount of brine or a different organic solvent. Gentle swirling instead of vigorous shaking can also help.

    • Product solubility: If your product is partially soluble in the aqueous layer, you may need to perform multiple extractions or use a continuous extraction apparatus.

  • Obtaining a Solid Product:

    • Oily product: If your purified product is an oil, it may be due to residual solvent or the inherent nature of the compound. Try co-evaporation with a non-polar solvent like toluene to remove residual high-boiling solvents. If it is still an oil, you may need to proceed with characterization in that form.

    • Crystallization difficulties: Finding the right crystallization solvent can be a matter of trial and error. A good starting point is to use a solvent in which your compound is sparingly soluble at room temperature and more soluble upon heating. A solvent/anti-solvent system can also be effective.

  • Characterization Challenges:

    • Complex NMR spectra: The presence of rotamers or tautomers can sometimes lead to complex NMR spectra. Running the NMR at different temperatures can help to resolve these issues.

    • Inconclusive mass spectrometry data: Ensure your sample is sufficiently pure before MS analysis. If you are not seeing the expected molecular ion, consider using a different ionization technique (e.g., ESI, APCI).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 3-Substituted Pyrazolo[1,5-b]pyridazine via [3+2] Cycloaddition

This protocol is a generalized procedure based on common literature methods.

  • Preparation of the N-aminopyridazinium Intermediate:

    • To a solution of pyridazine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for the specified time (typically 12-24 hours), monitoring the formation of the intermediate by TLC or LC-MS.

  • **Cycloaddition

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Target of Pyrazolo[1,5-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes.[1][2][3] Its versatility has led to the development of compounds with potential therapeutic applications in oncology, inflammation, and infectious diseases.[4][5][6] However, the journey from a promising phenotypic hit to a validated drug candidate hinges on one critical process: unequivocally identifying and validating its biological target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the intricate process of target deconvolution and validation for this important class of compounds.

This document is not a rigid set of instructions but rather a strategic comparison of cutting-edge methodologies. We will delve into the causality behind experimental choices, emphasizing the integration of orthogonal approaches to build a robust and irrefutable case for target engagement and functional relevance.

The Target Validation Funnel: An Integrated Strategy

Effective target validation is not a linear process but a funneling strategy. We start with broad, proteome-wide approaches to generate hypotheses and progressively narrow down to highly specific assays that confirm the functional consequence of target engagement in a physiological context. Each step is designed to be self-validating, incorporating controls and orthogonal methods to eliminate artifacts and ensure the highest level of scientific rigor.

Here is a conceptual workflow illustrating this integrated approach:

TargetValidationWorkflow cluster_Discovery Phase 1: Target Hypothesis Generation cluster_Engagement Phase 2: Direct Target Engagement cluster_Validation Phase 3: Cellular & In Vivo Validation PhenotypicScreen Phenotypic Screen Hit (e.g., Pyrazolo[1,5-b]pyridazine) Deconvolution Target Deconvolution (Proteome-Wide) PhenotypicScreen->Deconvolution Identify potential binders Biophysical Biophysical Assays (e.g., CETSA, MST) Deconvolution->Biophysical Confirm direct binding in cells Biochemical Biochemical Assays (e.g., Kinase Activity) Deconvolution->Biochemical Measure direct functional impact (e.g., IC50) Genetic Genetic Validation (CRISPR/siRNA) Biophysical->Genetic Is the target required for the phenotype? Biochemical->Genetic Cellular Cellular Phenotype Replication Genetic->Cellular Does target knockdown replicate compound effect? ValidatedTarget Validated Target Cellular->ValidatedTarget High-confidence MoA established

Caption: Integrated workflow for target validation.

Phase 1: Generating Target Hypotheses for Pyrazolo[1,5-b]pyridazines

Given that many pyrazolo[1,5-b]pyridazines are designed as ATP-competitive inhibitors, the kinome is a logical starting point for investigation.[1][4][7] However, an unbiased approach is crucial to uncover both expected and unexpected targets.

Comparative Analysis of Target Identification Methods
MethodPrincipleAdvantagesDisadvantagesBest For...
Kinome Profiling In vitro screening of a compound against a large panel of purified kinases.[8][9][10]- Comprehensive overview of kinase selectivity.- Quantitative (IC50/Kd).- High-throughput.- In vitro; may not reflect cellular potency or accessibility.- Can miss non-kinase targets.Rapidly assessing the selectivity of known kinase inhibitors and identifying primary targets and potential off-targets within the kinome.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active site of enzyme families to profile their functional state.- Profiles enzyme activity directly in native biological systems.- Can identify novel or unexpected targets.- Requires a suitable reactive probe.- May not be applicable to all enzyme classes.Identifying the enzyme family targeted by the compound and assessing its functional engagement in a complex proteome.
Proteome-Wide CETSA (Thermal Proteome Profiling) Combines CETSA with mass spectrometry to identify proteins that are thermally stabilized by compound binding across the entire proteome.[11]- Unbiased, proteome-wide scope.- Label-free; uses the unmodified compound.- Performed in a cellular or tissue context.- Technically demanding.- Data analysis is complex.- May not detect low-affinity interactions.Unbiased, de novo target identification when the target class is unknown or to confirm the full target landscape in cells.

Phase 2: Confirming Direct Target Engagement in a Cellular Context

A hypothesis generated in Phase 1 must be validated with orthogonal methods that confirm direct physical binding of the compound to the target protein inside a cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[11][12][13]

The Power of CETSA: A Label-Free Approach

CETSA operates on the principle that a protein's thermal stability increases upon ligand binding.[14][15] By heating intact cells treated with the pyrazolo[1,5-b]pyridazine compound across a temperature gradient, we can observe a shift in the target protein's melting curve, providing direct evidence of engagement.

CETSA_Workflow cluster_treatment Step 1: Treatment cluster_heating Step 2: Heating cluster_lysis Step 3: Lysis & Separation cluster_detection Step 4: Detection A Cells + Vehicle C Heat to Temp Gradient (e.g., 40-70°C) A->C B Cells + Compound B->C D Cell Lysis C->D E Centrifugation (Separate Soluble from Aggregated) D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F G F->G Generate Melt Curves H Thermal Shift G->H Vehicle I I G->I Compound

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the compound concentration required to engage the target at a specific temperature.

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the pyrazolo[1,5-b]pyridazine compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a fixed duration (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspensions into PCR tubes. Heat all samples at a single, optimized temperature (determined from a preliminary melt-curve experiment, typically the temperature that yields ~50% protein aggregation) for 3 minutes, followed by immediate cooling on ice.[12]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble target protein by Western Blot, ELISA, or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. The resulting curve can be fitted to determine an apparent EC50 for target engagement.

Phase 3: Linking Target Engagement to Cellular Function

CRISPR vs. RNAi: A Comparative Overview
FeatureRNA Interference (RNAi)[18]CRISPR-Cas9 Knockout[17]Recommendation for Pyrazolo[1,5-b]pyridazines
Mechanism Post-transcriptional silencing (mRNA degradation).Permanent gene disruption at the DNA level.CRISPR is generally preferred for its completeness and permanence, eliminating ambiguity from incomplete knockdown.[16]
Effect Transient "knockdown" of protein expression.Permanent and complete "knockout" of the gene.Use CRISPR to generate a stable knockout cell line for definitive validation experiments.
Off-Target Effects Can have significant sequence-based off-target effects.[19]Off-target effects can occur but have been significantly reduced with high-fidelity Cas9 variants.[20]Rigorous validation of guide RNAs and use of multiple, independent guides are essential to control for off-targets.
Workflow Faster for transient experiments.Generating stable knockout clones can be time-consuming.While more upfront effort, a validated knockout clone is a permanent and reliable tool for subsequent mechanism-of-action studies.
Experimental Protocol: CRISPR-Cas9 Mediated Target Validation
  • Guide RNA Design & Cloning: Design at least two independent, high-scoring single-guide RNAs (sgRNAs) targeting early exons of the putative target gene to ensure a functional knockout. Clone these into a suitable Cas9 expression vector.

  • Transfection & Selection: Transfect the target cell line with the Cas9/sgRNA plasmids. Select for transfected cells using an appropriate marker (e.g., puromycin).

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.

  • Knockout Validation: Expand the clones and validate the knockout at both the genomic level (sequencing of the target locus) and the protein level (Western Blot) to confirm the complete absence of the target protein.

  • Phenotypic Assay: Perform the original phenotypic assay (e.g., cell viability, cytokine production) on the validated knockout clones.

  • Compound Treatment: Treat both the wild-type and knockout cells with the pyrazolo[1,5-b]pyridazine compound. A loss of compound activity in the knockout cells is a powerful indicator of on-target action.

Conclusion: Building a Fortress of Evidence

Validating the biological target of a novel compound like a pyrazolo[1,5-b]pyridazine derivative is a multi-faceted endeavor that demands a rigorous, evidence-based approach. No single experiment is sufficient. By systematically employing proteome-wide screening to generate hypotheses, confirming direct binding in cells with methods like CETSA, and unequivocally linking that binding event to a functional outcome using genetic tools like CRISPR, researchers can build an unassailable case for their compound's mechanism of action. This integrated strategy not only de-risks the progression of drug candidates but also provides invaluable tools and insights for the broader scientific community.

References

ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate versus other heterocyclic inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyrazolo[1,5-b]pyridazine-Based Kinase Inhibitors and Their Comparative Landscape

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Central Role of Heterocycles in Kinase Inhibition

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents, particularly within oncology and immunology.[1] Their rigid, three-dimensional structures and capacity for diverse substituent patterns allow them to form specific, high-affinity interactions with biological targets. Among the most critical of these targets are protein kinases, enzymes that regulate a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of many diseases, making them a primary focus for therapeutic intervention.[2]

While a multitude of heterocyclic scaffolds have been explored, this guide focuses on the pyrazolo[1,5-b]pyridazine core. Although specific biological data for the simple derivative ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate is not extensively published in public literature, the parent scaffold has emerged as a promising "privileged structure" in medicinal chemistry. This guide will, therefore, analyze the performance of the broader pyrazolo[1,5-b]pyridazine class, comparing it objectively with other prominent heterocyclic inhibitors, supported by experimental data and detailed methodologies.

Part 1: The Pyrazolo[1,5-b]pyridazine Scaffold: A Profile

The pyrazolo[1,5-b]pyridazine system is a fused bicyclic heterocycle containing three nitrogen atoms. This arrangement provides a unique electronic and steric profile, making it an effective scaffold for engaging the ATP-binding pocket of various kinases. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C(2), C(3), and C(6) positions can significantly influence potency and selectivity.[3][4]

Key Kinase Targets and Performance

Research has identified this scaffold as a potent inhibitor of several key kinase families:

  • Cyclin-Dependent Kinases (CDKs): A novel series of pyrazolo[1,5-b]pyridazines were identified as potent inhibitors of CDK4, a crucial regulator of the cell cycle. Modifications to the core provided selectivity against other kinases like VEGFR-2 and GSK3β.[3]

  • Glycogen Synthase Kinase 3β (GSK-3β): This scaffold has shown activity against GSK-3β, a kinase implicated in numerous diseases including metabolic disorders, neurodegenerative conditions, and certain cancers.[4]

  • C-Terminal Src Kinase (CSK): Derivatives have been developed as highly potent inhibitors of CSK, a key negative regulator of Src family kinases. One such compound demonstrated an IC50 value of 5 nM in a biochemical assay.[5]

The core's ability to serve as a hinge-binding motif, mimicking the adenine region of ATP, is fundamental to its inhibitory action. The strategic placement of nitrogen atoms allows for critical hydrogen bond interactions with the kinase hinge region, a feature essential for high-affinity binding.[6]

Part 2: Comparative Analysis with Other Heterocyclic Inhibitors

To understand the relative strengths of the pyrazolo[1,5-b]pyridazine core, it is essential to compare it against other well-established heterocyclic kinase inhibitors.

Pyrazolo[1,5-a]pyrimidines

This isomeric scaffold is also a highly successful kinase inhibitor framework, featured in approved drugs like Larotrectinib. It is particularly prominent as an inhibitor of Tropomyosin Receptor Kinases (Trks).[2]

  • Primary Targets: TrkA, TrkB, TrkC, CDKs.[2][7]

  • Performance: Numerous derivatives exhibit low nanomolar to sub-nanomolar potency against Trk kinases. For example, certain compounds show IC50 values of 1.4 nM, 2.4 nM, and 1.9 nM against TrkA, TrkB, and TrkC, respectively.[2] Others have demonstrated potent dual inhibition of CDK2 (IC50 = 0.09 µM) and TRKA (IC50 = 0.45 µM).[8]

Pyrazolo[3,4-b]pyridines

This scaffold is one of the most extensively studied pyrazolopyridines in kinase inhibition.[9]

  • Primary Targets: TRKs, TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK).[1][10][11]

  • Performance: This class contains exceptionally potent molecules. One optimized derivative, compound 15y , emerged as a highly potent TBK1 inhibitor with an IC50 of just 0.2 nM.[1] Another compound, C03 , showed an IC50 of 56 nM against TRKA.[10]

Thiazole Derivatives

Thiazole-containing compounds are prevalent in medicinal chemistry and are core components of several approved kinase inhibitors, such as Dasatinib.[12][13]

  • Primary Targets: Aurora Kinases, Bcr-Abl, Src family kinases.

  • Performance: Thiazole derivatives have shown potent inhibition of Aurora A and B kinases, with IC50 values in the low nanomolar range (e.g., 2.2 nM for Aurora B).[14] Their versatility allows for broad application in targeting different kinase families.[13]

Part 3: Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50) of representative compounds from each heterocyclic class against various kinase targets. This data provides a quantitative basis for comparing their performance.

Table 1: Inhibitory Activity of Pyrazolo-Fused Heterocycles

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-b]pyridazine Compound 7CSK5[5]
Pyrazolo[1,5-a]pyrimidine Compound 36TrkA / TrkB / TrkC1.4 / 2.4 / 1.9[2]
Pyrazolo[1,5-a]pyrimidine Compound 6tCDK290[8]
Pyrazolo[3,4-b]pyridine Compound 15yTBK10.2[1]
Pyrazolo[3,4-b]pyridine Compound C03TRKA56[10]
Pyrazolo[3,4-d]pyrimidine SI306Src (Cell-based)7,200[15]
Pyrazolo[4,3-e]...triazine MM137PC-3 Cells (Cytotoxicity)60[16]

Table 2: Inhibitory Activity of Other Heterocyclic Scaffolds

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Thiazole Derivative Compound 7Aurora B2.2[14]
Pyrazine Derivative Compound 34JAK1 / JAK2 / TYK23 / 8.5 / 7.7[17]

Part 4: Key Experimental Methodologies

The generation of reliable and comparable data is paramount. The following sections detail standardized, self-validating protocols for key assays used in the characterization of kinase inhibitors.

Biochemical Kinase Assays (In Vitro Potency)

Biochemical assays measure the direct interaction of an inhibitor with its purified kinase target. Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen® are robust, high-throughput methods.

This protocol measures the phosphorylation of a universal biotinylated peptide substrate.

  • Reagent Preparation:

    • Prepare 1X Enzymatic Buffer by diluting the provided 5X buffer with distilled water. Supplement with necessary cofactors as per the specific kinase requirements.

    • Dilute the kinase, biotinylated TK substrate, and ATP to their 2X final concentrations in 1X Enzymatic Buffer.

    • Prepare the detection mix by diluting the Europium (Eu)-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (SA-XL665) in the provided Detection Buffer.

  • Kinase Reaction (e.g., 20 µL final volume):

    • Add 5 µL of test compound (serially diluted in buffer with DMSO) to the wells of a 384-well low-volume plate.

    • Add 5 µL of the 2X kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Seal the plate and incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection mix (the EDTA in the buffer chelates Mg2+, stopping kinase activity).

    • Seal the plate, incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate reference).[18][19]

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

This assay measures inhibitor potency by competition with a fluorescently labeled ATP-competitive tracer.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X Kinase/Eu-Antibody solution in 1X Kinase Buffer. The antibody is specific to a tag on the recombinant kinase.

    • Prepare a 3X Alexa Fluor™ 647-labeled tracer solution in 1X Kinase Buffer.

    • Prepare serial dilutions of the test inhibitor at 3X the final desired concentrations.

  • Assay Procedure (e.g., 15 µL final volume):

    • Add 5 µL of the 3X serially diluted inhibitor to the wells of a 384-well plate.

    • Add 5 µL of the 3X Kinase/Eu-Antibody solution.

    • Add 5 µL of the 3X tracer solution.

    • Mix gently, seal the plate, and incubate for 60 minutes at room temperature, protected from light.

  • Detection & Analysis:

    • Read the plate on a TR-FRET capable reader, measuring emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the inhibitor.

    • Plot the emission ratio against inhibitor concentration to calculate the IC50.[20][21]

Cell-Based Assays (Cellular Potency and Target Engagement)

Cell-based assays are critical for confirming that an inhibitor is active in a physiological context.

This colorimetric assay measures the metabolic activity of cells as an indicator of viability after inhibitor treatment.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Add 100 µL of medium containing the test inhibitor at 2X the final concentration (creating serial dilutions). Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 for cytotoxicity.

This protocol determines if an inhibitor blocks the phosphorylation of a kinase's downstream substrate within the cell.

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-p70S6K) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the blot with an antibody for the total substrate protein and a loading control (e.g., β-actin or GAPDH) to normalize the data. A dose-dependent decrease in the phospho-protein signal indicates on-target activity.[22]

Part 5: Visualization of Pathways and Workflows

Diagrams provide a clear visual summary of complex biological and experimental processes.

Signaling Pathway: CDK4/6 in Cell Cycle Progression

The diagram below illustrates the role of CDK4/6 in the G1-S phase transition of the cell cycle, a pathway commonly targeted by inhibitors based on scaffolds like pyrazolo[1,5-b]pyridazine.

CDK_Pathway cluster_0 G1 Phase cluster_1 G1-S Transition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD Cyclin D Synthesis Receptor->CyclinD CDK46_CyclinD CDK4/6-Cyclin D (Active Complex) CyclinD->CDK46_CyclinD pRb_E2F pRb-E2F (Inactive) CDK46_CyclinD->pRb_E2F Phosphorylation pRb pRb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes pRb_E2F->E2F Release pRb_p p-pRb pRb_E2F->pRb_p Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor Pyrazolo[1,5-b]pyridazine Inhibitor Inhibitor->CDK46_CyclinD Inhibition

Caption: Role of CDK4/6 in cell cycle progression and its inhibition.

Experimental Workflow: HTRF Kinase Assay

The following workflow diagram outlines the key steps of the HTRF biochemical assay.

HTRF_Workflow Start Start Add_Inhibitor 1. Add Inhibitor (Serial Dilution) Start->Add_Inhibitor Add_Kinase 2. Add Kinase (Incubate 15 min) Add_Inhibitor->Add_Kinase Initiate_Rxn 3. Add Substrate/ATP (Incubate 60 min) Add_Kinase->Initiate_Rxn Stop_Detect 4. Add Detection Reagents (Eu-Ab + SA-XL665) Initiate_Rxn->Stop_Detect Incubate_Final 5. Incubate 60 min (Signal Development) Stop_Detect->Incubate_Final Read_Plate 6. Read TR-FRET (665nm / 620nm) Incubate_Final->Read_Plate Analyze 7. Calculate IC50 Read_Plate->Analyze

Caption: Step-by-step workflow for a typical HTRF kinase assay.

Conclusion and Future Directions

The pyrazolo[1,5-b]pyridazine scaffold represents a versatile and potent core for the development of selective kinase inhibitors, with demonstrated efficacy against CDKs and CSK.[3][5] While it faces stiff competition from other highly successful heterocyclic systems like the pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, its unique chemical properties ensure its continued relevance. The comparative data presented herein underscores a critical principle in modern drug design: the choice of a heterocyclic core is a foundational decision that profoundly impacts target selectivity and potency. Future research should focus on leveraging medicinal chemistry to fine-tune the selectivity profile of pyrazolo[1,5-b]pyridazine derivatives, potentially expanding their therapeutic applications beyond oncology into areas like immunology and neurodegenerative disease.

References

Confirming the Mechanism of Action for Pyrazolo[1,5-b]pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolo[1,5-b]pyridazine Scaffold

The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of a diverse range of pharmacologically active compounds. These derivatives have garnered significant attention from researchers in drug discovery due to their demonstrated efficacy in various therapeutic areas, including oncology and inflammatory diseases. The biological activity of this class of molecules is predominantly attributed to their ability to function as potent inhibitors of key enzymes, particularly protein kinases. However, as with many small molecule inhibitors, confirming the precise mechanism of action is a critical step in preclinical development to ensure target engagement and predict clinical efficacy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of novel pyrazolo[1,5-b]pyridazine derivatives. We will explore the primary and alternative mechanisms, present detailed experimental protocols for their confirmation, and provide comparative data to contextualize the performance of new chemical entities.

Primary Mechanism of Action: Kinase Inhibition

The most extensively documented mechanism of action for pyrazolo[1,5-b]pyridazine derivatives is the inhibition of protein kinases. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.

Pyrazolo[1,5-b]pyridazines have been identified as inhibitors of several key kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.

  • Glycogen Synthase Kinase 3β (GSK-3β): Involved in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis.

  • C-terminal Src Kinase (CSK): A negative regulator of Src-family kinases, which are involved in cell growth and differentiation.

The inhibition of these kinases by pyrazolo[1,5-b]pyridazine derivatives disrupts the downstream signaling pathways, leading to desired therapeutic effects such as cell cycle arrest, apoptosis in cancer cells, or reduction of inflammation.

Visualizing a Primary Kinase Signaling Pathway: The CDK4/6-Rb-E2F Axis

The following diagram illustrates the inhibition of the Cyclin D/CDK4/6 pathway, a common target for pyrazolo[1,5-b]pyridazine derivatives in cancer therapy. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor and thereby blocking the transcription of genes required for S-phase entry and cell cycle progression.

CDK_Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR CyclinD_CDK46 Cyclin D-CDK4/6 Complex GFR->CyclinD_CDK46 Upregulates Rb pRb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Sequesters S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CellCycle Cell Cycle Progression S_Phase_Genes->CellCycle Inhibitor Pyrazolo[1,5-b]pyridazine Derivative Inhibitor->CyclinD_CDK46

CDK4/6 Signaling Pathway Inhibition.

Experimental Protocols for Confirming Kinase Inhibition

A multi-faceted approach is essential to rigorously confirm kinase inhibition as the primary mechanism of action. This involves biochemical assays to demonstrate direct enzyme inhibition, cellular assays to confirm target engagement in a biological context, and functional assays to measure the downstream physiological effects.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-b]pyridazine derivative against a specific protein kinase in a cell-free system. Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and throughput.

Objective: To quantify the potency of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test pyrazolo[1,5-b]pyridazine derivative, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well microplates

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase, substrate, and assay buffer.

  • Compound Addition: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of the microplate.

  • Initiate Kinase Reaction: Add the kinase reaction mix to each well. Initiate the reaction by adding ATP. The final volume is typically 10-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Measure Light: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Read Luminescence: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses whether the test compound inhibits the phosphorylation of a known downstream substrate of the target kinase within intact cells.

Objective: To confirm that the compound inhibits the target kinase in a cellular environment.

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium and supplements

  • Test pyrazolo[1,5-b]pyridazine derivative

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: one specific for the phosphorylated form of the substrate and another for the total protein (as a loading control).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO for a specified time. If necessary, stimulate the cells with an appropriate agonist to induce the signaling pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-Rb) overnight at 4°C, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total, non-phosphorylated form of the protein.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

Protocol 3: Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the functional consequence of inhibiting a kinase involved in cell growth.

Objective: To measure the effect of the test compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Test pyrazolo[1,5-b]pyridazine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include wells with untreated cells (negative control) and wells with media only (blank).

  • Incubation: Incubate the plate for a period that allows for cell division (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data: Kinase Inhibition by Pyrazolo-Pyridine/Pyridazine Derivatives

The following table summarizes the inhibitory activities of various pyrazolo-pyridine and pyrazolo-pyridazine derivatives against several kinases, providing a benchmark for evaluating new compounds.

Compound ClassDerivativeTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-b]pyridazineExample 1CDK4<100
Pyrazolo[1,5-b]pyridazineExample 2GSK-3β<100
Pyrazolo[1,5-b]pyridazineExample 3VEGFR-2>1000
Pyrazolo[1,5-a]pyridineCompound 13 CSK<3
1H-Pyrazolo[3,4-b]pyridineCompound 15y TBK10.2
Pyrazolo[1,5-a]pyrimidineCompound 36 TrkA1.4

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

Alternative Mechanism of Action: COX-2 Inhibition

While kinase inhibition is the most prominent mechanism, some pyrazolo[1,5-b]pyridazine derivatives have also been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are a well-established class of anti-inflammatory drugs.

This alternative mechanism is particularly relevant when pyrazolo[1,5-b]pyridazine derivatives are being developed as anti-inflammatory agents.

Visualizing the COX-2 Inflammatory Pathway

The diagram below shows how arachidonic acid is converted by COX-2 into prostaglandin H2 (PGH2), which is then further metabolized to various pro-inflammatory prostaglandins, including PGE2. Inhibition of COX-2 blocks this entire cascade.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage/ Inflammatory Cell Stimuli->Cell PLA2 Phospholipase A2 (PLA2) Cell->PLA2 Activates AA Arachidonic Acid Membrane Membrane Phospholipids Membrane->AA Releases COX2 COX-2 PGH2 Prostaglandin H2 (PGH2) Inhibitor Pyrazolo[1,5-b]pyridazine Derivative COX2->PGH2 Converts PGE2_Synthase PGE2 Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Converts Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Mediates Inhibitor->COX2 Inhibits

COX-2 Inflammatory Pathway Inhibition.
Comparative Data: COX-2 Inhibition by Pyridazine and Pyrazole Derivatives

The following table presents IC50 values for various pyridazine and pyrazole derivatives against COX-1 and COX-2, demonstrating the potential for this scaffold to yield selective COX-2 inhibitors.

Compound ClassDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyrazole-pyridazine hybrid6f 9.611.158.31
Pyrazole-pyridazine hybrid5f 14.381.509.56
Pyridazine-based9a 0.330.015521.29
Pyridazine-based16b 0.3160.016918.63
Pyrazole derivative5b 4.9093.2891.49

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Differentiating Between Mechanisms: A Crucial Step

For a compound that shows both anti-proliferative and anti-inflammatory effects, it is crucial to determine which mechanism is dominant or if both are contributing. A specific assay that measures a unique downstream product of one pathway, but not the other, is invaluable.

Protocol 4: Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA)

This competitive immunoassay measures the concentration of PGE2, a direct product of the COX-2 pathway, in cell culture supernatants or other biological fluids. A potent kinase inhibitor with no COX-2 activity should not reduce PGE2 levels, whereas a COX-2 inhibitor will.

Objective: To quantify the production of PGE2 as a specific measure of COX-2 activity.

Materials:

  • RAW 264.7 macrophages or other suitable cell line

  • Lipopolysaccharide (LPS) to stimulate COX-2 expression and activity

  • Test pyrazolo[1,5-b]pyridazine derivative

  • Known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • PGE2 EIA Kit (from suppliers like Cayman Chemical, R&D Systems, or Assay Genie)

  • Microplate reader capable of measuring absorbance in the visible range (e.g., 405-420 nm).

Procedure:

  • Cell Seeding and Treatment: Plate RAW 264.7 cells in a 24- or 48-well plate. Allow cells to adhere. Pre-treat the cells with various concentrations of the test compound, positive control, or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production. Incubate for 18-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant, which contains the secreted PGE2.

  • EIA Performance: Perform the PGE2 EIA according to the manufacturer's protocol. This typically involves the following steps:

    • Adding standards and samples to a microplate pre-coated with an anti-PGE2 antibody.

    • Adding a PGE2-enzyme conjugate (e.g., PGE2-HRP), which competes with the PGE2 in the sample for antibody binding sites.

    • Incubating to allow for competitive binding.

    • Washing away unbound reagents.

    • Adding a substrate that is converted by the bound enzyme into a colored product.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: The intensity of the color is inversely proportional to the amount of PGE2 in the sample. Calculate the PGE2 concentration in each sample by comparing its absorbance to the standard curve. A significant reduction in PGE2 levels compared to the LPS-stimulated control indicates COX-2 inhibition.

Conclusion

The pyrazolo[1,5-b]pyridazine scaffold is a versatile starting point for the development of potent enzyme inhibitors. While kinase inhibition represents the primary and most explored mechanism of action, the potential for alternative mechanisms, such as COX-2 inhibition, should not be overlooked, especially in the context of developing anti-inflammatory agents. A rigorous, multi-pronged experimental approach is paramount to confidently confirming the mechanism of action. By combining direct biochemical assays, cellular target engagement studies, and functional downstream readouts, researchers can build a robust data package that elucidates how these promising derivatives exert their therapeutic effects, paving the way for their successful clinical translation.

A Guide to the Preclinical Evaluation of Pyrazolo[1,5-b]pyridazine Derivatives: A Comparative Analysis of In Vivo Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the in vivo efficacy of pyrazolo[1,5-b]pyridazine derivatives, a promising class of heterocyclic compounds in modern drug discovery. While public domain data on the specific compound ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate is limited, this document will use a representative analogue from this class, herein designated PBP-9 , to illustrate the preclinical evaluation process in an oncology setting. The pyrazolo[1,5-b]pyridazine scaffold has been identified as a "privileged structure" for its ability to target key enzymes in disease pathways, most notably as potent and selective kinase inhibitors.[1][2]

Our analysis will focus on the compound's performance as a Cyclin-Dependent Kinase (CDK) inhibitor in a validated colorectal cancer model, comparing it directly with a standard-of-care chemotherapeutic agent.

Part 1: Mechanism of Action - Targeting the Cell Cycle Engine

The Rationale for Kinase Inhibition

The pyrazolo[1,5-b]pyridazine core has been extensively explored for its ability to inhibit various protein kinases, which are crucial regulators of cellular signaling that are frequently dysregulated in cancers.[3] Studies have shown that this scaffold can be optimized to selectively inhibit CDKs, Glycogen Synthase Kinase 3 (GSK-3), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), among others.[1][4]

For this guide, we focus on its role as an inhibitor of CDK4. In many tumors, the CDK4/6-Cyclin D pathway is hyperactivated, leading to uncontrolled cell proliferation. PBP-9, like other compounds in its class, is designed to function as an ATP-competitive inhibitor, binding to the kinase hinge region and preventing the phosphorylation of the Retinoblastoma (Rb) protein.[4][5] This action effectively halts the cell cycle at the G1/S checkpoint, inducing cell cycle arrest and preventing tumor cell division.

G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint Progression S S Phase (DNA Synthesis) G1_S_Checkpoint->S Commitment CDK4 CDK4/Cyclin D Complex Rb pRb (Active) CDK4->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-pRb (Inactive) pRb->E2F Releases E2F->S Activates Transcription PBP9 PBP-9 (Pyrazolo[1,5-b]pyridazine) PBP9->CDK4 Inhibits start HCT-116 Cell Culture Expansion implant Subcutaneous Implantation (Athymic Nude Mice) start->implant growth Tumor Growth to ~150 mm³ implant->growth random Randomization into Treatment Groups growth->random treat Treatment Period (21 Days) - Vehicle - PBP-9 - 5-FU random->treat measure Tumor Volume & Body Weight Measurements (2x/week) treat->measure endpoint Study Endpoint & Tissue Collection treat->endpoint measure->treat Repeat

References

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold and the Imperative of Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Characterizing the Cross-Reactivity Profile of Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate

The pyrazolo[1,5-b]pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities. Notably, compounds bearing this structure have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and established targets in oncology.[1] Other derivatives have been explored for various pharmacological applications, underscoring the scaffold's versatility.[2][3][4]

This compound is a specific analogue within this class.[5][6][7] As with any potential therapeutic agent, its value is defined not only by its affinity for its intended target but also by its selectivity across the broader biological landscape. Unintended interactions, or "off-target" effects, are a primary cause of toxicity and clinical trial failure.[8] Therefore, a rigorous and systematic evaluation of a compound's cross-reactivity profile is a cornerstone of preclinical drug development, enabling data-driven decisions for lead optimization and risk mitigation.[9][10]

This guide provides a comprehensive, multi-pronged strategy for characterizing the selectivity of this compound. We will move beyond simple screening to detail an integrated workflow that combines broad, unbiased profiling with targeted, cell-based validation, explaining the scientific rationale behind each experimental choice.

Pillar 1: Kinome-Wide Profiling – Establishing the Primary Interaction Landscape

Expert Rationale: Given that the parent scaffold is associated with kinase inhibition, the most logical and data-rich starting point is a comprehensive screen against the human kinome.[1] The human kinome comprises over 500 kinases, many of which share significant structural homology in the ATP-binding site, making cross-reactivity a common challenge.[11][12] A broad kinome scan provides an unbiased view of the compound's selectivity and can rapidly identify both primary targets and potential off-target liabilities.

Services like KINOMEscan® utilize an active site-directed competition binding assay that is independent of ATP and reports true thermodynamic dissociation constants (Kd), allowing for direct comparison of inhibitor affinity across different kinases.[13][14]

Experimental Workflow: Broad Kinome Profiling

The following diagram illustrates the workflow for an initial, high-throughput assessment of kinase interactions.

G cluster_0 cluster_1 A Compound Submission This compound B Primary Screen (e.g., KINOMEscan® scanMAX Panel @ 10 µM) A->B Single High Concentration C Data Analysis Calculate % Inhibition vs. Control D Identify Primary Hits (e.g., >90% Inhibition) C->D Data Triage E Identify Potential Off-Targets (e.g., 50-90% Inhibition) C->E Data Triage F Dose-Response Follow-Up (KdELECT Panel) D->F Prioritize for Quantification E->F Prioritize for Quantification G Quantitative Data Determine Kd for Hits F->G

Caption: Workflow for initial kinase cross-reactivity assessment.

Data Presentation: Hypothetical Kinome Scan Results

The initial screen is typically performed at a single high concentration (e.g., 10 µM) to cast a wide net. Hits are then selected for quantitative follow-up to determine the dissociation constant (Kd).

Table 1: Initial Single-Point Screen (% Inhibition at 10 µM)

Kinase Target Kinase Family % Inhibition Classification
CDK2 CMGC 98% Primary Hit
CDK9 CMGC 95% Primary Hit
GSK3β CMGC 82% Off-Target
VEGFR2 TK 65% Off-Target
SRC TK 15% Inactive

| ABL1 | TK | 10% | Inactive |

Table 2: Quantitative Follow-Up (Kd Determination)

Kinase Target Kd (nM) Selectivity vs. CDK2
CDK2 15 -
CDK9 25 1.7-fold
GSK3β 250 16.7-fold

| VEGFR2 | 1,200 | 80.0-fold |

Pillar 2: Safety Pharmacology Screening – Proactive Risk Assessment

Expert Rationale: Beyond the kinome, a compound can interact with other critical protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Unwanted activity against these targets is frequently linked to adverse drug reactions (ADRs).[9] Proactively screening a compound against a panel of well-characterized safety targets, such as the Eurofins SafetyScreen44™ panel, is a cost-effective strategy to identify potential liabilities early in the discovery process.[15][16][17] This allows for chemical modifications to be made to "design out" unwanted activities before committing to expensive in vivo studies.[18]

On-Target vs. Off-Target Activity

The goal of this profiling is to build a "selectivity window" between the desired on-target activity and undesirable off-target interactions.

G cluster_0 Desired Effect (On-Target) cluster_1 Adverse Effect (Off-Target) Compound Ethyl Pyrazolo[1,5-b] pyridazine-3-carboxylate CDK2 CDK2 Compound->CDK2 High Affinity hERG hERG Channel Compound->hERG Low Affinity (Undesirable) Pathway_A Cell Cycle Arrest CDK2->Pathway_A Pathway_B Cardiac Arrhythmia hERG->Pathway_B

Caption: Differentiating desired on-target from adverse off-target activity.

Data Presentation: Hypothetical Safety Panel Results

Data is typically presented as the percent inhibition of radioligand binding or enzyme activity at a fixed compound concentration (e.g., 10 µM). A common threshold for concern is >50% inhibition.

Table 3: Abbreviated Safety Screening Results (% Inhibition at 10 µM)

Target Class Target Name % Inhibition Potential Implication
Ion Channel hERG 12% Low Risk
GPCR 5-HT2B 45% Monitor
GPCR M1 Muscarinic 8% Low Risk
Enzyme COX-1 3% Low Risk

| Transporter | SERT | 21% | Low Risk |

Pillar 3: Cellular Target Engagement – Validating Interactions in a Physiological Context

Expert Rationale: While biochemical and binding assays are essential for determining potency and selectivity, they do not confirm that a compound can reach and engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that directly measures target engagement in intact cells or tissues.[19][20][21] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[22][23] Observing a thermal shift provides strong, direct evidence that the compound interacts with its intended target in a physiologically relevant setting.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the key steps for performing a CETSA experiment to validate the engagement of this compound with CDK2.

  • Cell Culture & Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line endogenously expressing CDK2) to ~80% confluency.

    • Treat cells with either the vehicle (e.g., DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and resuspend the cells in a buffered solution containing protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[19]

  • Cell Lysis & Protein Extraction:

    • Lyse the cells via repeated freeze-thaw cycles or by adding a specific lysis buffer.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[19]

  • Protein Quantification & Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble target protein (CDK2) remaining at each temperature point using Western blotting or another specific protein detection method like an AlphaScreen® assay.[22][23]

    • A loading control (e.g., GAPDH) should be used to ensure equal protein loading.

CETSA® Workflow Diagram

G A Treat Intact Cells (Vehicle vs. Compound) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble vs. Precipitated) C->D E Collect Supernatant (Soluble Protein Fraction) D->E F Western Blot Analysis (Detect Soluble Target Protein) E->F G Plot Melt Curves (Compare Vehicle vs. Compound) F->G

Caption: Step-by-step workflow for a CETSA® experiment.

Data Presentation: Hypothetical CETSA® Results

The binding of the compound to CDK2 should result in a rightward shift of the melting curve, indicating increased thermal stability.

Table 4: CETSA® Melt Curve Data for CDK2

Temperature (°C) % Soluble CDK2 (Vehicle) % Soluble CDK2 (Compound)
40 100% 100%
43 98% 100%
46 91% 99%
49 75% 95%
52 50% (Tagg) 88%
55 28% 76%
58 10% 50% (Tagg)

| 61 | 5% | 31% |

Tagg = Aggregation Temperature (midpoint of the melt curve)

The data clearly shows a thermal shift (ΔTagg) of approximately 6°C, providing strong evidence of target engagement in the cellular environment.

Conclusion

Characterizing the cross-reactivity profile of a novel compound like this compound is not a single experiment but an integrated, systematic process. By commencing with a broad and unbiased kinome scan, we can efficiently identify primary targets and key off-target kinase interactions. This is followed by a proactive safety screen against major ADR-associated targets to de-risk the molecule early. Finally, cell-based target engagement assays like CETSA® provide the ultimate validation that the compound interacts with its intended target in a complex physiological milieu. This rigorous, multi-pillar approach provides the comprehensive dataset necessary to confidently advance a compound through the drug discovery pipeline, balancing on-target potency with a clean off-target profile.

References

A Comparative Guide to the Potency of Substituted Pyrazolo[1,5-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique electronic properties and rigid bicyclic core make it an ideal framework for developing potent and selective inhibitors of various enzymes, particularly protein kinases. This guide provides an in-depth comparison of the potency of substituted pyrazolo[1,5-b]pyridazines, drawing on experimental data to elucidate key structure-activity relationships (SAR). We will explore how modifications to this core structure influence inhibitory activity against different biological targets, offering insights for researchers and professionals in drug development.

The Pyrazolo[1,5-b]pyridazine Core: A Versatile Scaffold

The pyrazolo[1,5-b]pyridazine system is a bicyclic heteroaromatic ring composed of a pyrazole ring fused to a pyridazine ring. This fusion creates a planar structure with distinct regions for substitution, allowing for fine-tuning of its pharmacological properties. The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, while various positions on the rings can be functionalized to interact with specific amino acid residues in the active sites of target proteins. This versatility has led to the development of pyrazolo[1,5-b]pyridazine derivatives as potent inhibitors of several key drug targets.

Comparing Potency: The Impact of Substitution Patterns

The potency of pyrazolo[1,5-b]pyridazine derivatives is highly dependent on the nature and position of their substituents. Below, we analyze the SAR for different biological targets based on published experimental data.

As Cyclooxygenase-2 (COX-2) Inhibitors

A series of 2,3-diaryl-pyrazolo[1,5-b]pyridazines have been identified as potent and selective COX-2 inhibitors.[1] One of the most notable compounds from this series is GW406381, which has undergone clinical evaluation for treating inflammatory pain.[1] The general structure of these compounds features aryl groups at the 2 and 3 positions of the pyrazolo[1,5-b]pyridazine core.

The substitution pattern on these aryl rings is critical for potency. For instance, a sulfonamide or methanesulfonamide group on one of the aryl rings is a common feature in many COX-2 inhibitors, as it can interact with a specific pocket in the enzyme's active site. The potency of these compounds is typically evaluated using in vitro assays that measure the inhibition of the COX-2 enzyme.

Table 1: Potency of 2,3-Diaryl-pyrazolo[1,5-b]pyridazines as COX-2 Inhibitors

CompoundR1R2COX-2 IC50 (nM)
Example 1 4-SO2NH2-PhPhData not specified
GW406381 (8) 4-SO2Me-Ph4-F-PhData not specified

Data for specific IC50 values of a broader range of analogs were not detailed in the provided search results, but GW406381 is highlighted as a potent example.[1]

As Cyclin-Dependent Kinase (CDK) Inhibitors

Pyrazolo[1,5-b]pyridazines have also been developed as selective inhibitors of cyclin-dependent kinases, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[2] Modifications at the C2 and C6 positions, as well as the nature of the amine substituent, have been shown to significantly impact potency and selectivity against different CDK isoforms.[2]

For example, a study on a series of pyrazolo[1,5-b]pyridazines identified compounds with potent inhibitory activity against CDK4. The SAR studies revealed that the nature of the amine at the hinge-binding position and the substituents at C2 and C6 were key determinants of potency and selectivity against other kinases like VEGFR-2 and GSK3β.[2]

Table 2: Potency of Substituted Pyrazolo[1,5-b]pyridazines as CDK4 Inhibitors

CompoundC2-SubstitutionC6-SubstitutionHinge-Binding AmineCDK4 IC50 (nM)
Compound A PhenylMethylCyclopropylaminePotent
Compound B PyridylEthylAnilinePotent

Specific IC50 values for a comparative series were not available in the provided search results, but the study highlights that modifications at these positions lead to potent inhibitors.[2]

Experimental Protocols for Potency Determination

The determination of the potency of these compounds relies on robust and validated experimental assays. Below are detailed methodologies for common assays used in the evaluation of pyrazolo[1,5-b]pyridazine derivatives.

In Vitro Kinase Inhibition Assay (Example: CDK4)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human CDK4/cyclin D1 enzyme, substrate peptide (e.g., a derivative of retinoblastoma protein), ATP, assay buffer, and the test compounds.

  • Assay Procedure:

    • The test compounds are serially diluted in DMSO and then added to the wells of a microplate.

    • The CDK4/cyclin D1 enzyme is added to the wells, followed by the substrate peptide.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well (kinase activity is inversely proportional to the luminescence signal).

  • Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells, which is a downstream effect of inhibiting targets like CDKs.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., a line with known CDK4 dependency) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds.

    • The plates are incubated for a period that allows for several cell divisions (e.g., 72 hours).

    • Cell viability is assessed using a reagent such as resazurin or a tetrazolium salt (e.g., MTT), which is converted to a colored or fluorescent product by metabolically active cells.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.

Caption: Workflow for a cellular proliferation assay.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on pyrazolo[1,5-b]pyridazines and related scaffolds like pyrazolopyridines and pyrazolopyrimidines provide valuable insights into their SAR.[3][4]

  • Hinge-Binding Moiety: For kinase inhibitors, a key interaction is the formation of hydrogen bonds with the "hinge" region of the kinase active site. The nitrogen atoms of the pyrazolo[1,5-b]pyridazine core can participate in these interactions. The nature of the substituent that projects towards the hinge is crucial for potent inhibition.

  • Gatekeeper Pocket Interaction: The "gatekeeper" residue is a critical determinant of kinase selectivity. Substituents on the pyrazolo[1,5-b]pyridazine core can be designed to interact favorably with the gatekeeper residue of the target kinase while clashing with the gatekeeper of off-target kinases, thus enhancing selectivity.

  • Solvent-Exposed Region: Substituents that extend into the solvent-exposed region of the active site can be modified to improve physicochemical properties such as solubility and cell permeability, which are important for drug development.

SAR_Concepts cluster_Interactions Key Interactions in Kinase Active Site Scaffold Pyrazolo[1,5-b]pyridazine Core Hinge Hinge Region Scaffold->Hinge H-Bonding Gatekeeper Gatekeeper Pocket Scaffold->Gatekeeper Selectivity Solvent Solvent-Exposed Region Scaffold->Solvent Physicochemical Properties

Caption: Key SAR concepts for pyrazolo[1,5-b]pyridazine-based kinase inhibitors.

Conclusion

Substituted pyrazolo[1,5-b]pyridazines represent a promising class of compounds with tunable potency and selectivity against a range of important biological targets. The structure-activity relationships discussed in this guide highlight the importance of strategic modifications to the core scaffold to achieve desired pharmacological profiles. The experimental protocols detailed herein provide a framework for the robust evaluation of these compounds. As our understanding of the molecular interactions between these compounds and their targets deepens, the rational design of novel and more effective pyrazolo[1,5-b]pyridazine-based therapeutics will continue to advance.

References

The Pyrazolo[1,5-b]pyridazine Scaffold: A Privileged Framework for Kinase Inhibitors and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of Pyrazolo[1,5-b]pyridazine Analogs

For researchers and scientists in the field of drug discovery, the quest for novel molecular scaffolds that offer a blend of potent biological activity, selectivity, and favorable drug-like properties is perpetual. The pyrazolo[1,5-b]pyridazine nucleus, a fused heterocyclic system, has emerged as a significant player in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities, most notably protein kinases.[1][2] Its structural resemblance to the native purine bases allows it to function as an effective ATP-competitive inhibitor, fitting into the hinge region of kinase active sites.[2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrazolo[1,5-b]pyridazine analogs, supported by experimental data, to illuminate the key structural determinants for their biological activity.

The Core Scaffold: A Foundation for Diverse Biological Activities

The pyrazolo[1,5-b]pyridazine core is a bicyclic aromatic system consisting of a pyrazole ring fused to a pyridazine ring. This arrangement creates a unique electronic and steric profile that is amenable to substitution at multiple positions, allowing for the fine-tuning of its pharmacological properties. The numbering of the pyrazolo[1,5-b]pyridazine ring system is crucial for understanding the SAR discussions that follow.

Caption: Core structure and numbering of the pyrazolo[1,5-b]pyridazine scaffold.

The primary focus of SAR studies on this scaffold has been on its utility as a kinase inhibitor, with significant efforts directed towards developing potent and selective agents for various oncology targets.

Comparative SAR Analysis: Targeting the Kinome

The kinase family represents one of the most intensively pursued target classes in drug discovery. The ATP-binding site, while conserved in its overall fold, possesses subtle differences across various kinases that can be exploited to achieve selectivity. Pyrazolo[1,5-b]pyridazine analogs have proven to be adept at capitalizing on these differences.

Cyclin-Dependent Kinase (CDK) Inhibition

A notable area of success for pyrazolo[1,5-b]pyridazine derivatives has been in the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and transcription.[1][3]

A study focused on the development of selective CDK inhibitors identified a series of pyrazolo[1,5-b]pyridazines with potent activity against CDK4.[1] The key SAR findings from this study are summarized below:

CompoundR2R6Hinge-Binding AmineCDK4 IC50 (μM)VEGFR-2 IC50 (μM)GSK3β IC50 (μM)
1a -H-Ph-NH2>10>10>10
1b -Me-Ph-NH20.0251.2>10
1c -Me-Ph-NHMe0.0150.8>10
1d -Me-(4-F-Ph)-NHMe0.0080.5>10

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2008, 18(21), 5758-62.[1]

From this data, several key SAR insights can be drawn:

  • Substitution at C2: The introduction of a small alkyl group, such as a methyl group, at the C2 position is critical for potent CDK4 inhibition.

  • Substitution at C6: A phenyl group at the C6 position is well-tolerated and contributes to the overall potency. Further substitution on this phenyl ring, for instance with a fluorine atom, can enhance activity.

  • Hinge-Binding Amine: A methylamino group as the hinge-binding moiety generally provides superior potency compared to an unsubstituted amino group.

SAR_CDK_Inhibitors cluster_r2 R2 Substitution cluster_r6 R6 Substitution cluster_amine Hinge-Binding Amine core Pyrazolo[1,5-b]pyridazine R2 R6 Hinge-Binding Amine r2_me Methyl (Active) core:f1->r2_me r6_fph 4-Fluoro-Phenyl (More Active) core:f2->r6_fph amine_nhme -NHMe (More Active) core:f3->amine_nhme r2_h H (Inactive) r2_h->r2_me Increases Potency r6_ph Phenyl (Active) r6_ph->r6_fph Enhances Potency amine_nh2 -NH2 (Active) amine_nh2->amine_nhme Improves Potency

Caption: Key SAR insights for pyrazolo[1,5-b]pyridazine-based CDK inhibitors.

Experimental Protocols

The determination of the inhibitory activity of these compounds is typically carried out using established biochemical and cellular assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., CDK4/Cyclin D1)

    • Kinase substrate (e.g., a peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

    • Microtiter plates (e.g., 384-well)

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

    • The kinase, substrate, and test compound are added to the wells of the microtiter plate and pre-incubated for a defined period (e.g., 15 minutes at room temperature).

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes at 30°C).

    • The reaction is stopped, and the detection reagent is added.

    • The signal (luminescence, fluorescence, or radioactivity) is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a positive control (no inhibitor) and a negative control (no kinase).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices: The choice of a specific detection method depends on factors such as throughput, sensitivity, and cost. For instance, ADP-Glo™ is a luminescent assay that measures ADP production and is well-suited for high-throughput screening. The use of recombinant kinases ensures a clean system to assess direct inhibition without the complexity of a cellular environment.

Cellular Proliferation Assay

Objective: To assess the antiproliferative effect of the compounds on cancer cell lines.

Principle: This assay measures the number of viable cells after treatment with the test compounds. A reduction in cell viability indicates a cytotoxic or cytostatic effect.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7 breast cancer cells)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • Reagent for measuring cell viability (e.g., MTT, resazurin, or CellTiter-Glo®)

    • 96-well cell culture plates

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

    • The cell viability reagent is added to each well.

    • After a short incubation period, the absorbance or luminescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to vehicle-treated control cells.

    • The GI50 (concentration for 50% growth inhibition) or IC50 value is determined by plotting the percentage of viability against the compound concentration.

Broadening the Horizon: Beyond Kinase Inhibition

While kinase inhibition remains a major application, the pyrazolo[1,5-b]pyridazine scaffold has also been explored for other biological activities, including antimicrobial and anti-inflammatory properties.[4][5] The SAR for these activities often differs from that of kinase inhibition, highlighting the scaffold's adaptability. For instance, in some antimicrobial pyrazolo-pyridazine derivatives, the nature and position of substituents on the fused ring system play a more critical role in determining antibacterial or antifungal potency.[5]

Conclusion

The pyrazolo[1,5-b]pyridazine scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its ability to be readily functionalized at multiple positions has allowed for the development of potent and selective inhibitors against a range of biological targets, with a particular emphasis on protein kinases. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in potency and selectivity. As our understanding of the structural biology of target proteins continues to grow, the rational design of novel pyrazolo[1,5-b]pyridazine analogs holds immense promise for the development of next-generation therapeutics.

References

A Comparative Guide to the Selectivity of Pyrazolo[1,5-b]pyridazines Against Human Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their central role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism, also makes them key players in the pathology of numerous diseases, most notably cancer. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy. The pyrazolo[1,5-b]pyridazine scaffold has garnered significant attention as a promising framework for the development of potent and, crucially, selective kinase inhibitors. This guide provides a comprehensive comparison of the selectivity of pyrazolo[1,5-b]pyridazine derivatives against human kinases, supported by experimental data and detailed methodologies, to aid researchers in the strategic development of next-generation targeted therapies.

The core principle behind developing selective kinase inhibitors lies in exploiting the subtle yet significant differences in the amino acid composition and conformational flexibility of the ATP-binding pocket among different kinases. The pyrazolo[1,5-b]pyridazine core, a heterocyclic scaffold, has proven to be a versatile platform for chemical modification, allowing for the fine-tuning of interactions within the kinase active site to achieve desired selectivity profiles.

Comparative Selectivity Profile of Pyrazolo[1,5-b]pyridazines

The pyrazolo[1,5-b]pyridazine scaffold has been successfully employed to generate inhibitors with varying degrees of selectivity against several important human kinases, most notably Cyclin-Dependent Kinases (CDKs).

Primary Targets and Selectivity against Related Kinases

A significant body of research has focused on developing pyrazolo[1,5-b]pyridazines as inhibitors of CDKs, which are key regulators of the cell cycle.[1] A novel series of these compounds demonstrated potent inhibition of CDK4, while showing marked selectivity against other kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase 3 beta (GSK3β).[1]

Further studies have leveraged the selectivity data of analogous compounds against a panel of human kinases including GSK-3β, CDK-2, and CDK-4 to optimize the scaffold for different therapeutic applications.[2] This highlights the tunability of the pyrazolo[1,5-b]pyridazine core, where specific substitutions can steer the inhibitor's preference away from certain kinases and towards the desired target.

Table 1: Comparative IC50 Values of Representative Pyrazolo[1,5-b]pyridazine Analogs

Compound IDTarget KinaseIC50 (µM)Counter-Screened KinaseIC50 (µM)Fold SelectivityReference
Compound A CDK40.05VEGFR-2>10>200[1]
GSK3β>10>200[1]
Compound 10f T.b. brucei (target)-GSK-3β>1000-fold decrease vs parent-[2]
CDK-2>1000-fold decrease vs parent-[2]
Compound 4 CDK-2/cyclin A20.55EGFR0.391~0.7[3]

Note: Data is compiled from multiple sources and serves as a representative comparison. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in assay conditions.

Structural Basis of Selectivity: A Look into the ATP-Binding Pocket

The selectivity of pyrazolo[1,5-b]pyridazine inhibitors is intrinsically linked to their mode of interaction within the ATP-binding site of their target kinases. X-ray crystallography studies have provided invaluable insights into the structural determinants of this selectivity.

A key example is the crystal structure of a pyrazolo[1,5-b]pyridazine derivative bound to CDK2 (PDB ID: 3EID).[2][4] This structure reveals that substitutions at the R¹ and R² positions of the pyrazolo[1,5-b]pyridazine core can significantly enhance selectivity due to increased interactions with the binding pocket.[2] Conversely, the R³ position is more solvent-exposed, making it a site for modifications aimed at improving physicochemical properties without drastically altering the selectivity profile.[2]

For instance, the introduction of a bulky substituent at the R¹ position can lead to a significant loss of potency against CDK-2, an observation consistent with the spatial constraints of the CDK2 active site.[2] This principle was exploited to design compounds with greater selectivity for a parasitic kinase over human CDK-2 by introducing substitutions that were sterically tolerated by the target kinase but not by CDK-2.[2]

Experimental Methodologies for Determining Kinase Selectivity

The robust and reproducible determination of kinase inhibitor selectivity is paramount for preclinical drug development. A variety of in vitro assays are employed for this purpose, each with its own set of advantages and considerations.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The principle lies in quantifying the amount of ATP consumed during the kinase-catalyzed phosphorylation reaction. The remaining ATP is then converted into a luminescent signal, which is inversely proportional to the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase of interest (e.g., CDK2/Cyclin A) in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Incubate the plate for 10 minutes at room temperature to allow for the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture containing the specific peptide substrate for the kinase and ATP at a concentration close to its Km value.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection and Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To fully appreciate the functional consequences of selective kinase inhibition, it is essential to understand the broader signaling context in which the target kinase operates.

CDK2 Signaling in Cell Cycle Progression

CDK2 is a critical regulator of the G1/S phase transition in the cell cycle. Its activity is tightly controlled by its association with cyclins E and A. Selective inhibition of CDK2 can lead to cell cycle arrest and is therefore a key strategy in cancer therapy.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->DNA_Replication Pyrazolo_Inhibitor Pyrazolo[1,5-b]pyridazine Inhibitor Pyrazolo_Inhibitor->CyclinE_CDK2 inhibits Pyrazolo_Inhibitor->CyclinA_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

A typical workflow for assessing the selectivity of a novel kinase inhibitor involves a tiered approach, starting with primary screening against the intended target and followed by broader profiling against a large panel of kinases.

Kinase_Inhibitor_Workflow Start Novel Pyrazolo[1,5-b]pyridazine Compound Synthesis Primary_Screen Primary in vitro Assay (e.g., Luminescence-based) Start->Primary_Screen IC50_Determination IC50 Determination for Primary Target (e.g., CDK2) Primary_Screen->IC50_Determination Kinome_Scan Broad Kinome Selectivity Profiling (e.g., KinomeScan®) IC50_Determination->Kinome_Scan If potent Data_Analysis Data Analysis: Selectivity Score, Off-Target ID Kinome_Scan->Data_Analysis Cellular_Assays Cell-Based Assays: Target Engagement, Phenotypic Effects Data_Analysis->Cellular_Assays Lead_Optimization Lead Optimization (SAR-driven) Cellular_Assays->Lead_Optimization Validate on-target effects Lead_Optimization->Start Iterative cycle

Caption: General workflow for kinase inhibitor selectivity profiling.

Conclusion and Future Directions

The pyrazolo[1,5-b]pyridazine scaffold represents a highly promising and versatile platform for the design of selective kinase inhibitors. Through strategic chemical modifications, guided by structural biology and comprehensive selectivity profiling, it is possible to develop compounds with potent on-target activity and minimal off-target effects. The data and methodologies presented in this guide underscore the importance of a multi-faceted approach to kinase inhibitor development, combining robust biochemical assays with a deep understanding of the underlying biology. As our knowledge of the human kinome continues to expand, so too will the opportunities to leverage scaffolds like pyrazolo[1,5-b]pyridazine to create the next generation of precision medicines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.